Kaempferitrin
説明
Kaempferitrin has been reported in Camellia sinensis, Annulohypoxylon bovei, and other organisms with data available.
RN given refers to (L)-isome
Structure
3D Structure
特性
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPKKEQDLNREIM-QNSQPKOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197458 | |
| Record name | Lespenefril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
482-38-2 | |
| Record name | Kaempferitrin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=482-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lespenefril | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lespenefril | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LESPEDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPV01U3R59 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
202 - 203 °C | |
| Record name | Kaempferitrin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037438 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Kaempferitrin: A Comprehensive Technical Guide to its Natural Sources, Plant Distribution, and Scientific Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferitrin (kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Sources and Plant Distribution of this compound
This compound is widely distributed throughout the plant kingdom, with notable concentrations found in a variety of medicinal and edible plants. The accumulation of this flavonoid can vary significantly depending on the plant species, the specific organ, and even the growing conditions.
Major Plant Sources
Several plant families are particularly rich in this compound. The following table summarizes some of the most significant natural sources, their geographical distribution, and the plant parts known to contain the compound.
| Plant Species | Common Name | Family | Geographical Distribution | Plant Part(s) with this compound |
| Hibiscus cannabinus | Kenaf | Malvaceae | Widely cultivated in tropical and temperate regions | Leaves (young and mature) |
| Uncaria guianensis | Cat's Claw | Rubiaceae | Amazon rainforest (South America) | Leaves |
| Prunus cerasifera | Cherry Plum, Myrobalan Plum | Rosaceae | Southeast Europe and Western Asia | Leaves |
| Camellia sinensis | Tea Plant | Theaceae | East Asia, widely cultivated globally | New leaf buds |
| Hedyotis verticillata | Rubiaceae | Southeast Asia | Leaves | |
| Onychium japonicum | Carrot Fern | Pteridaceae | East Asia | - |
| Vicia faba | Faba Bean, Broad Bean | Fabaceae | Native to North Africa and Southwest Asia, cultivated worldwide | Aerial parts |
| Lotus edulis | Fabaceae | Mediterranean region | Aerial parts | |
| Justicia spicigera | Mexican Honeysuckle | Acanthaceae | Mexico and Central America | Leaves, branches |
| Bauhinia forficata | Brazilian Orchid Tree | Fabaceae | Brazil | Leaves |
| Chenopodium ambrosioides | Epazote, Mexican Tea | Amaranthaceae | Central and South America | - |
| Rosa L. species | Rose | Rosaceae | Northern Hemisphere | Leaves |
| Melastoma malabathricum | Malabar Melastome | Melastomataceae | Southeast Asia | Flowers |
Quantitative Data on this compound Content
The concentration of this compound in plant materials can be substantial, making these sources viable for extraction and further research. The following table presents quantitative data from various studies.
| Plant Species | Plant Part | This compound Content (μg/mg dry weight unless otherwise specified) | Reference |
| Hibiscus cannabinus | Young Leaves | 23.05 | - |
| Hibiscus cannabinus | Mature Leaves | 17.93 | - |
| Hibiscus cannabinus | Young Flowers | 1.62 | - |
| Hibiscus cannabinus | Mature Flowers | 0.51 | - |
| Hibiscus cannabinus | Stems | 0.32 | - |
| Uncaria guianensis | Dry leaves of adult wild plants | 11 - 19 | [1] |
| Uncaria guianensis | Dry leaves of cultivated young plants | 3 - 7 | [1] |
| Uncaria guianensis | Dry branches of adult wild plants | 0.0 - 0.4 | [1] |
| Prunus cerasifera | Leaves | 1.3 ± 0.18% (average yield) | [2] |
| Justicia spicigera | Ethanolic extract | 12.75 mg/g | [2] |
| Melastoma malabathricum | Flower Bloom | 349.37 µg/g | [3] |
| Melastoma malabathricum | 1st Bud Phase | 140.99 µg/g | [3] |
| Melastoma malabathricum | 3rd Bud Phase | 95.32 µg/g | [3] |
| Melastoma malabathricum | 2nd Bud Phase | 57.28 µg/g | [3] |
| Bauhinia forficata | Leaves (Rio de Janeiro) | 0.21 - 1.02 µg/mg | [4] |
| Bauhinia forficata | Leaves (São Paulo) | 0.00 - 0.12 µg/mg | [4] |
Experimental Protocols
The accurate investigation of this compound necessitates robust and validated experimental protocols for its extraction, isolation, and quantification.
Extraction and Isolation of this compound from Prunus cerasifera Leaves
This protocol describes a method for obtaining high-purity this compound.[1]
-
Extraction:
-
Dried and powdered leaves of Prunus cerasifera are extracted with 70% (v/v) ethanol at room temperature.
-
The resulting extract is concentrated under reduced pressure using a vacuum evaporator.
-
-
Initial Purification:
-
The concentrated extract is allowed to stand at 2-5°C for 12-24 hours to precipitate out impurities, which are then removed by centrifugation.
-
The supernatant is diluted with distilled water and loaded onto a macroporous resin column with medium polarity and a specific surface area of 500-800 m²/g.
-
The column is first eluted with distilled water to remove pigments, followed by elution with 20-33% (v/v) aqueous ethanol to collect the fraction containing this compound.
-
-
Crystallization:
-
The effective distillate is concentrated and then stored at -6 to 5°C for 6-8 days to induce crystallization.
-
The crude crystals are collected by filtration.
-
-
Final Purification:
-
The crude crystalline product is washed with water and vacuum-dried at room temperature to yield purified this compound.
-
Quantification of this compound by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the quantitative analysis of this compound in plant extracts.[5]
-
Chromatographic System: A standard HPLC system equipped with a Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Lichrocart Lichrospher, 5 µm, 250 × 4.6 mm).[5]
-
Mobile Phase: A gradient elution using:
-
Gradient Program:
-
Flow Rate: 0.8 mL/min.[5]
-
Detection Wavelength: 265 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Quantification: Based on a calibration curve generated using a certified this compound standard.
Quantification of this compound by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for detecting and quantifying low concentrations of this compound.[6]
-
Chromatographic System: A UPLC system coupled to a tandem quadrupole mass spectrometer.
-
Column: Reversed-phase C18 column (e.g., Waters Symmetry C18, 3.5 µm, 50 × 2.1 mm).[6]
-
Mobile Phase: Isocratic elution with methanol:water (75:25, v/v) containing 5 mM ammonium acetate.[6]
-
Flow Rate: 0.3 mL/min.[6]
-
Injection Volume: 2 µL.[6]
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example for kaempferol, to be adapted for this compound): Precursor ion [M-H]⁻ → Product ion. Specific m/z values for this compound would need to be determined.
-
-
Quantification: Based on a calibration curve generated using a certified this compound standard and an appropriate internal standard.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key cellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapeutic applications.
This compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step enzymatic process that is a sub-pathway of the broader phenylpropanoid biosynthesis pathway.
Caption: Biosynthesis pathway of this compound from phenylalanine.
Insulin Signaling Pathway
This compound has been shown to activate the insulin signaling pathway, suggesting its potential as an anti-diabetic agent.[7][8][9] It enhances glucose uptake by mimicking the effects of insulin.
Caption: this compound activates the insulin signaling pathway.
NF-κB Signaling Pathway
This compound exhibits anti-inflammatory properties by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[10][11] This pathway is a key regulator of the inflammatory response.
Caption: this compound inhibits the NF-κB signaling pathway.
Representative Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of this compound from a plant source.
Caption: A general experimental workflow for this compound research.
Conclusion
This compound is a promising natural compound with a broad spectrum of biological activities. Its widespread distribution in the plant kingdom, coupled with established methods for its extraction and analysis, makes it an accessible target for further research and development. The elucidation of its mechanisms of action, particularly its role in modulating key signaling pathways, provides a strong foundation for its potential application in the pharmaceutical and nutraceutical industries. This technical guide serves as a comprehensive resource to facilitate and inspire future investigations into the therapeutic potential of this compound.
References
- 1. CN102875619B - Method for extracting this compound from prunus cerasifera leaves - Google Patents [patents.google.com]
- 2. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of a Rapid LC-MS/MS Method for Simultaneous Determination of Kaempferol and Quercetin in Thespesia populnea Extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin signaling: a potential signaling pathway for the stimulatory effect of this compound on glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Biosynthesis of Kaempferitrin: A Technical Guide for Researchers
Abstract
Kaempferitrin (kaempferol 3,7-dirhamnoside) is a widely distributed flavonoid glycoside in the plant kingdom, recognized for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is intended for researchers, scientists, and drug development professionals, offering in-depth information through structured data presentation, detailed experimental protocols, and visual pathway diagrams to facilitate further research and application.
Introduction
Flavonoids are a large class of plant secondary metabolites with a C6-C3-C6 backbone structure. Among them, flavonols, and specifically their glycosylated forms, are of significant interest due to their biological activities. This compound, a dirhamnoside of the flavonol kaempferol, has demonstrated a range of beneficial properties. The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid and flavonol biosynthesis sub-pathways, culminating in specific glycosylation events. This document elucidates this intricate pathway, providing a technical foundation for its study and manipulation.
The Biosynthesis Pathway of this compound
The biosynthesis of this compound can be divided into three main stages:
-
The General Phenylpropanoid Pathway: The synthesis of the precursor p-coumaroyl-CoA from L-phenylalanine.
-
Flavonoid and Flavonol Biosynthesis: The formation of the kaempferol aglycone.
-
Glycosylation: The sequential addition of two rhamnose moieties to the kaempferol backbone.
From Phenylalanine to Kaempferol
The initial steps of the pathway are shared with the biosynthesis of many other flavonoids and related compounds.
-
L-Phenylalanine , an aromatic amino acid, is the primary precursor.
-
Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form cinnamic acid .
-
Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to produce p-coumaric acid .
-
4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA .[1]
-
Chalcone synthase (CHS) , a key enzyme in flavonoid biosynthesis, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone .
-
Chalcone isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to form (2S)-naringenin .[1]
-
Flavanone 3-hydroxylase (F3H) , a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the 3-position to yield dihydrokaempferol .[1]
-
Flavonol synthase (FLS) introduces a double bond between C2 and C3 of dihydrokaempferol to form the flavonol kaempferol .[1]
The Final Glycosylation Steps to this compound
The conversion of kaempferol to this compound involves two sequential rhamnosylation steps catalyzed by specific UDP-dependent glycosyltransferases (UGTs). While the exact enzymes can vary between plant species, studies in the model plant Arabidopsis thaliana have identified candidates that perform these transformations.
-
Kaempferol 3-O-rhamnosyltransferase: A UGT, such as UGT78D1 in Arabidopsis, transfers a rhamnose moiety from UDP-L-rhamnose to the 3-hydroxyl group of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin) .
-
Kaempferol 7-O-rhamnosyltransferase: Another UGT, exemplified by UGT89C1 in Arabidopsis, then transfers a second rhamnose molecule to the 7-hydroxyl group of kaempferol 3-O-rhamnoside to produce the final product, This compound (kaempferol 3,7-dirhamnoside) .[1][2] It has been shown that UGT89C1 recognizes 3-O-glycosylated flavonols as substrates.[3]
Caption: The biosynthesis pathway of this compound from L-phenylalanine.
Quantitative Data
The accumulation of this compound and the expression of the associated biosynthetic genes can vary significantly between plant species, tissues, and developmental stages.
This compound Content in Plant Tissues
| Plant Species | Tissue | This compound Content (mg/100mg dry weight) | Reference |
| Uncaria guianensis (Wild, Adult) | Leaves | 1.1 - 1.9 | [1][4] |
| Uncaria guianensis (Cultivated, Young) | Leaves | 0.3 - 0.7 | [1][4] |
| Uncaria guianensis (Wild, Adult) | Branches | 0.00 - 0.04 | [1][4] |
| Hibiscus cannabinus (Kenaf) | Young Leaves | 2.31 | [2] |
| Hibiscus cannabinus (Kenaf) | Mature Leaves | 1.79 | [2] |
| Hibiscus cannabinus (Kenaf) | Young Flowers | 0.16 | [2] |
| Hibiscus cannabinus (Kenaf) | Mature Flowers | 0.05 | [2] |
| Hibiscus cannabinus (Kenaf) | Stems | 0.03 | [2] |
| Hibiscus cannabinus (Kenaf) | Roots | Not Detected | [2] |
Relative Gene Expression in Hibiscus cannabinus
The expression levels of genes in the this compound biosynthesis pathway have been studied in different organs of kenaf (Hibiscus cannabinus). The relative expression levels are summarized below, with higher expression generally correlating with higher this compound content.
| Gene | Highest Expression Organ | Lower Expression Organs | Reference |
| HcPAL | Stems | Leaves, Flowers, Roots | [2] |
| HcC4H | Mature Leaves | Young Leaves, Stems, Flowers, Roots | [2] |
| Hc4CL | Mature Leaves | Young Leaves, Stems, Flowers, Roots | [2] |
| HcCHS | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |
| HcCHI | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |
| HcF3H | Young Flowers | Mature Flowers, Leaves, Stems, Roots | [2] |
| HcFLS | Leaves | Flowers, Stems, Roots | [2] |
Note: In Hibiscus cannabinus, the high expression of HcFLS in leaves is highly consistent with the high accumulation of this compound in this organ, suggesting that FLS may be a key regulatory point in the pathway.[2]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound biosynthesis.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted for the quantitative analysis of this compound in plant tissues.
4.1.1. Sample Preparation
-
Harvest and freeze-dry plant tissue.
-
Grind the dried tissue to a fine powder.
-
Accurately weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of 80% methanol (HPLC grade).
-
Vortex vigorously for 1 minute.
-
Sonciate for 30 minutes in a water bath.
-
Centrifuge at 13,000 x g for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.
4.1.2. HPLC Conditions
-
Instrument: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B (linear gradient)
-
25-30 min: 50-10% B (linear gradient)
-
30-35 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 265 nm and 350 nm.
-
Injection Volume: 10 µL.
4.1.3. Quantification
-
Prepare a standard curve using a certified reference standard of this compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calculate the concentration of this compound in the samples by comparing the peak area to the standard curve.
-
Express the final concentration as mg per g of dry weight of the plant tissue.
Caption: Workflow for the quantification of this compound using HPLC.
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for analyzing the expression levels of this compound biosynthesis genes.
4.2.1. RNA Extraction and cDNA Synthesis
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Extract total RNA using a plant RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.
-
Treat 1 µg of total RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA using a reverse transcription kit with oligo(dT) primers.
4.2.2. qRT-PCR
-
Design gene-specific primers for the target genes (e.g., PAL, C4H, 4CL, CHS, CHI, F3H, FLS, UGT78D1, UGT89C1) and a reference gene (e.g., Actin or Ubiquitin).
-
Prepare the qRT-PCR reaction mixture (20 µL total volume):
-
10 µL 2x SYBR Green Master Mix
-
0.8 µL Forward Primer (10 µM)
-
0.8 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted 1:10)
-
6.4 µL Nuclease-free water
-
-
Perform the qRT-PCR using the following cycling conditions:
-
Initial denaturation: 95°C for 3 min
-
40 cycles of:
-
Denaturation: 95°C for 10 s
-
Annealing/Extension: 60°C for 30 s
-
-
Melting curve analysis: 60°C to 95°C with a ramp rate of 0.5°C/s.
-
4.2.3. Data Analysis
-
Calculate the relative gene expression levels using the 2-ΔΔCt method.
-
Normalize the expression of the target genes to the expression of the reference gene.
Caption: Workflow for gene expression analysis using qRT-PCR.
Conclusion
The biosynthesis of this compound is a well-defined pathway involving a series of enzymatic reactions that are conserved across many plant species. This guide has provided a detailed overview of this pathway, from the initial precursor L-phenylalanine to the final glycosylated product. The presented quantitative data highlights the tissue-specific accumulation of this compound and the differential expression of the biosynthetic genes. The detailed experimental protocols offer a practical starting point for researchers aiming to quantify this compound and study its biosynthesis. Further research into the specificities and kinetic properties of the glycosyltransferases in different plant species will be crucial for a complete understanding and for the successful metabolic engineering of this valuable natural product.
References
- 1. scielo.br [scielo.br]
- 2. Accumulation of this compound and Expression of Phenyl-Propanoid Biosynthetic Genes in Kenaf (Hibiscus cannabinus) [mdpi.com]
- 3. Identification of a flavonol 7-O-rhamnosyltransferase gene determining flavonoid pattern in Arabidopsis by transcriptome coexpression analysis and reverse genetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
An In-depth Technical Guide on the Chemical Structure and Physicochemical Properties of Kaempferitrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin (Kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants, including Hedyotis verticillata, Prunus cerasifera, and Justicia spicigera[1][2][3]. As a derivative of kaempferol, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer effects[4][5][6][7][8]. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key experimental protocols, along with visualizations of its biological pathways and experimental workflows.
Chemical Structure
This compound is characterized by a kaempferol aglycone backbone with two rhamnose sugar moieties attached at the 3 and 7 positions.
| Identifier | Value |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one[9] |
| Synonyms | Lespenefril, Lespedin, Kaempferol 3,7-dirhamnoside[1][9][10] |
| CAS Number | 482-38-2[10] |
| SMILES | C[C@H]1--INVALID-LINK--OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4--INVALID-LINK--C)O)O)O)C5=CC=C(C=C5)O)O)O)O">C@@HO[9] |
| InChI | InChI=1S/C27H30O14/c1-9-17(30)20(33)22(35)26(37-9)39-13-7-14(29)16-15(8-13)40-24(11-3-5-12(28)6-4-11)25(19(16)32)41-27-23(36)21(34)18(31)10(2)38-27/h3-10,17-18,20-23,26-31,33-36H,1-2H3/t9-,10-,17-,18-,20+,21+,22+,23+,26-,27-/m0/s1[9] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile in biological systems.
| Property | Value | Source |
| Molecular Formula | C27H30O14 | [10] |
| Molecular Weight | 578.52 g/mol | [10] |
| Melting Point | 201-205 °C | [10] |
| Density | 1.70 g/cm³ | [11] |
| pKa (strongest acidic) | 7.08 | [12] |
| logP | -0.016 | [12] |
| Solubility | Soluble in DMSO (125 mg/mL), methanol, and ethanol. Insoluble in water. | [6][11][13] |
| Appearance | White to beige powder | [11] |
Spectroscopic Data
Spectroscopic data is essential for the identification and structural elucidation of this compound. While a complete set of raw spectral data is extensive, the key characteristic features are summarized below. A detailed analysis would involve 1D and 2D NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) to confirm the structure and glycosylation positions.
| Spectroscopic Technique | Key Features |
| UV-Vis (in Methanol) | λmax values are characteristic of the flavonol structure. |
| FT-IR | Shows characteristic peaks for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |
| ¹H-NMR | Signals corresponding to the aromatic protons of the kaempferol backbone and the protons of the two rhamnose units would be observed. |
| ¹³C-NMR | Resonances for all 27 carbon atoms, including those of the flavonoid skeleton and the sugar moieties, would be present. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of this compound would be observed. |
Experimental Protocols
Isolation and Purification of this compound from Prunus cerasifera Leaves
This protocol is adapted from a study on the optimization of this compound isolation[2].
a. Extraction:
-
Air-dry the leaves of Prunus cerasifera and grind them into a fine powder.
-
Macerate the powdered leaves in 70% ethanol (v/v) at room temperature for 48 hours.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
b. Purification using Macroporous Resin Column Chromatography:
-
Prepare a column with a nonpolar and a medium-polar macroporous resin in series.
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of ethanol in water.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:formic acid:water).
-
Combine the fractions containing this compound and concentrate them under reduced pressure.
c. Crystallization:
-
Dissolve the concentrated, purified fraction in a minimal amount of hot methanol.
-
Allow the solution to cool slowly at room temperature, followed by refrigeration to induce crystallization.
-
Collect the crystals by filtration and wash them with cold methanol.
-
Dry the crystals under vacuum to obtain pure this compound. The purity can be confirmed by HPLC.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a standard method for evaluating the in vitro antioxidant activity of compounds like this compound[14][15][16].
a. Preparation of Reagents:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in 100 mL of methanol. Store in an amber bottle at 4°C.
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in methanol.
-
Test Solutions: Prepare a series of dilutions of the this compound stock solution in methanol (e.g., 10, 25, 50, 100 µM).
-
Positive Control: Prepare a series of dilutions of a standard antioxidant like ascorbic acid or Trolox.
b. Assay Procedure (96-well plate format):
-
Add 50 µL of the this compound test solutions or standard to the wells of a 96-well plate.
-
Add 50 µL of the 0.1 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol. For the control, add 50 µL of methanol and 50 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
c. Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, with its anti-inflammatory properties being particularly well-documented. It has been shown to suppress inflammatory responses by modulating key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways[4][17][18].
Modulation of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). This compound has been shown to inhibit the activation of the NF-κB pathway by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of NF-κB[4][17].
Caption: this compound's inhibition of the NF-κB signaling pathway.
Experimental Workflow for Bioactivity Screening
The general workflow for investigating the biological activity of a natural product like this compound involves several key stages, from extraction to in vivo studies.
Caption: General experimental workflow for this compound bioactivity studies.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and a range of interesting physicochemical and biological properties. Its anti-inflammatory effects, mediated through the inhibition of key signaling pathways like NF-κB, make it a strong candidate for further investigation in the development of new therapeutic agents for inflammatory diseases. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the characterization and application of this valuable flavonoid glycoside.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 482-38-2 [amp.chemicalbook.com]
- 9. This compound | C27H30O14 | CID 5486199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. This compound | 482-38-2 [m.chemicalbook.com]
- 12. Showing Compound this compound (FDB016494) - FooDB [foodb.ca]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 17. The Anti-Inflammatory Effect of Kaempferol in Aged Kidney Tissues: The Involvement of Nuclear Factor-κB via Nuclear Factor-Inducing Kinase/IκB Kinase and Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural and Functional Distinctions Between Kaempferol and Kaempferitrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Kaempferol and its glycoside derivative, Kaempferitrin. It outlines their structural relationship, comparative physicochemical properties, analytical differentiation protocols, and functional implications in cellular signaling pathways.
Core Structural Analysis: Aglycone and Glycoside
The fundamental relationship between Kaempferol and this compound is that of an aglycone and its corresponding glycoside.
Similarity: The Kaempferol Backbone Both molecules share the same core structure: Kaempferol. Kaempferol is a natural flavonol, a subclass of flavonoids, with the IUPAC name 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one.[1][2] This tetrahydroxyflavone structure, consisting of a three-ring system with hydroxyl groups at positions 3, 5, 7, and 4', is responsible for the foundational biological activities associated with this class of compounds, including antioxidant and anti-inflammatory effects.[2]
Difference: Glycosidic Linkages The primary structural difference is the presence of sugar moieties. This compound is the 3,7-dirhamnoside of Kaempferol.[3][4] This means two rhamnose (a deoxy sugar) molecules are attached to the Kaempferol backbone via glycosidic bonds at the hydroxyl groups on carbon 3 and carbon 7.[5] This glycosylation significantly alters the molecule's properties, including its polarity, solubility, and molecular weight.[6]
The structural relationship can be visualized as a hydrolysis reaction where this compound yields Kaempferol and two molecules of rhamnose.
Comparative Physicochemical Data
The addition of two rhamnose units to the Kaempferol structure results in significant changes to its physical and chemical properties. These differences are crucial for designing extraction, purification, and analytical protocols.
| Property | Kaempferol | This compound | Reference(s) |
| IUPAC Name | 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | [1],[5] |
| Molecular Formula | C₁₅H₁₀O₆ | C₂₇H₃₀O₁₄ | [1],[5] |
| Molecular Weight | ~286.24 g/mol | ~578.52 g/mol | [2],[3] |
| Appearance | Yellow crystalline solid | Yellow powder/crystals | [1][7],[8] |
| Melting Point | 276–278 °C | 202–203 °C | [1][7],[5] |
| Water Solubility | Slightly soluble | Data not widely available, but glycosylation generally increases aqueous solubility compared to the aglycone. | [6][7] |
| Organic Solubility | Soluble in hot ethanol, ethers, DMSO | Soluble in DMSO, methanol, ethanol | [7],[8] |
Experimental Protocols for Differentiation
Distinguishing between Kaempferol and this compound is readily achievable using standard analytical techniques that exploit their differences in polarity, mass, and chemical reactivity.
Experimental Workflow: Analytical Differentiation
A typical workflow for identifying and separating these compounds from a plant extract involves chromatographic separation followed by mass spectrometric detection.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate Kaempferol and this compound based on polarity.
-
Methodology:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.[9]
-
Mobile Phase: A gradient elution is effective.
-
Solvent A: Water with 0.1% formic acid (for MS compatibility) or phosphoric acid.[10]
-
Solvent B: Acetonitrile or Methanol.
-
A typical gradient might run from 10% B to 90% B over 30-40 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at ~370 nm, which is near the absorption maximum for flavonols.[11]
-
-
Expected Outcome: Due to the polar rhamnose groups, this compound is significantly more polar than its aglycone. In a reversed-phase system, this compound will have a shorter retention time (elute earlier) than the more nonpolar Kaempferol.
Protocol 2: Mass Spectrometry (MS) Analysis
-
Objective: To confirm the identity of separated compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is commonly used, typically in negative ion mode for flavonoids, which readily deprotonate.
-
Parent Ion Detection (MS1): In negative mode, Kaempferol will show a prominent [M-H]⁻ ion at m/z ≈ 285.04, while this compound will show an [M-H]⁻ ion at m/z ≈ 577.15.
-
Tandem MS (MS/MS) Fragmentation:
-
Fragmentation of the this compound parent ion (m/z 577) will show characteristic neutral losses of the rhamnose units (146 Da each). A primary fragment ion at m/z ≈ 431 would correspond to the loss of one rhamnose, and a subsequent fragment at m/z ≈ 285 would correspond to the loss of the second rhamnose, yielding the Kaempferol aglycone ion. This fragmentation pattern is definitive for identification.
-
Fragmentation of the Kaempferol parent ion (m/z 285) will yield a different pattern characteristic of the flavonoid backbone.
-
-
Protocol 3: Acid Hydrolysis
-
Objective: To chemically convert this compound to Kaempferol to confirm its identity as the aglycone.
-
Methodology:
-
Sample Preparation: Dissolve an isolated sample of suspected this compound in a 50% aqueous methanol solution.
-
Hydrolysis: Add hydrochloric acid (HCl) to a final concentration of 1-2 M.[12][13] Add an antioxidant like ascorbic acid to prevent degradation of the aglycone.[14]
-
Reaction: Reflux the mixture at 60-80°C for 2 hours.[12][14]
-
Extraction: After cooling, neutralize the solution and extract the aglycone product with a non-polar solvent like ethyl acetate.
-
Analysis: Analyze the extract using the HPLC method described above.
-
-
Expected Outcome: The chromatogram of the hydrolyzed sample should show a new, prominent peak with the same retention time as a pure Kaempferol standard, confirming the identity of the aglycone.
Signaling Pathways and Functional Differences
While both compounds exhibit a range of biological activities, their distinct structures can lead to different interactions with cellular machinery and signaling pathways.
This compound and Insulin Signaling: this compound has been shown to act as an insulin-mimetic agent.[15][16] It activates the insulin signaling pathway, which is critical for glucose homeostasis. Studies have shown that this compound can induce the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[17] This initiates a downstream cascade involving phosphatidylinositol-3-kinase (PI3K) and Protein Kinase B (Akt), ultimately leading to the translocation of GLUT4 transporters to the cell membrane, facilitating glucose uptake.[15][17]
References
- 1. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kaempferol | 520-18-3 [chemicalbook.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. This compound | C27H30O14 | CID 5486199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Hepatoprotective Effect of Kaempferol—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kaempferol - Wikipedia [en.wikipedia.org]
- 8. This compound CAS#: 482-38-2 [m.chemicalbook.com]
- 9. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Separation of Kaempferol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. paperso.journal7publish.com [paperso.journal7publish.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Insulin signaling: a potential signaling pathway for the stimulatory effect of this compound on glucose uptake in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Kaempferitrin's Biological and Pharmacological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin (Kaempferol-3,7-di-O-rhamnoside) is a naturally occurring flavonoid glycoside found in a variety of medicinal plants, including Justicia spicigera, Chenopodium ambrosioides, and Bauhinia forficata.[1][2] This document provides an in-depth technical guide on the diverse biological and pharmacological activities of this compound, with a focus on its potential as a therapeutic agent. The information presented herein is intended for researchers, scientists, and professionals involved in drug discovery and development. This compound has demonstrated a wide array of pharmacological effects, including anti-inflammatory, antioxidant, anti-diabetic, anticancer, neuroprotective, and hepatoprotective activities.[3][4]
Data Presentation: Quantitative Biological and Pharmacological Data
The following tables summarize the key quantitative data on the biological and pharmacological activities of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Anticancer and Cytotoxic Activities of this compound
| Cell Line | Activity | IC50 Value / Effective Concentration | Reference |
| Human Liver Cancer (SMMC-7721) | Anti-proliferative | 0.38 μM | [5] |
| HeLa (Cervical Cancer) | Cytotoxic (in complex with Lactoferrin) | 101.6 μM | [6] |
| HeLa (Cervical Cancer) | Cytotoxic (alone) | 139.3 μM | [6] |
Table 2: In Vivo Antidiabetic and Antitumor Activities of this compound
| Animal Model | Activity | Dosage | Key Findings | Reference |
| Alloxan-induced diabetic rats | Hypoglycemic | 50, 100, and 200 mg/kg | Significant reduction in blood glucose levels at all doses.[1] | [1] |
| Normal rats | Hypoglycemic | 200 mg/kg | Significant blood glucose lowering observed only at the higher dose.[3][7] | [3][7] |
| Streptozotocin-induced diabetic mice | Hypoglycemic | 4 mg/kg (intraperitoneally) | Reduced glycemia by 61% after 120 minutes.[8] | [8] |
| Mice with HeLa cell-induced tumors | Antitumor | 25 mg/kg | Resulted in up to a 78% reduction in tumor size.[1] | [1] |
Table 3: Antioxidant and Anti-inflammatory Activities of this compound
| Assay / Model | Activity | IC50 Value / Effective Concentration / Inhibition | Reference |
| DPPH radical scavenging | Antioxidant | IC50 = 84.0 ± 7.8 μM | [1] |
| Carrageenan-induced pleurisy in rats | Anti-inflammatory | - | Inhibited mononuclear cell infiltration by approximately 65%.[1] |
| Myeloperoxidase (MPO) activity | Anti-inflammatory | - | 90.6% inhibition.[1] |
| Adenosine deaminase (ADA) activity | Anti-inflammatory | - | 77.1% inhibition.[1] |
| LPS-stimulated macrophages | Anti-inflammatory | Dose-dependent | Inhibition of nitric oxide (NO), TNF-α, and IL-12 production.[1] |
Table 4: Neuroprotective and Immunostimulatory Activities of this compound
| Cell Line / Model | Activity | Effective Concentration | Key Findings | Reference |
| H2O2 and 6-OHDA-induced SH-SY5Y cell damage | Neuroprotective | 50 μM | Demonstrated neuroprotective effects at the highest tested concentration.[9][10] | [9][10] |
| Murine splenocytes and macrophages | Immunostimulatory | 25 μM | Increased proliferation.[1] | [1] |
| Human peripheral blood mononuclear cells | Immunostimulatory | 25 μM | Increased proliferation.[1] | [1] |
| Murine macrophages (RAW 264.7) | Immunostimulatory | Dose-dependent | Increased lysosomal activity and pinocytosis.[1] | [1] |
| Natural Killer (NK) cell activity | Immunostimulatory | - | Increased NK cell activity by 10.7%.[1] | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the review of this compound's biological activities.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Objective: To determine the free radical scavenging activity of this compound.
-
Principle: DPPH is a stable free radical that absorbs at 517 nm. In the presence of an antioxidant, the DPPH radical is reduced, leading to a decrease in absorbance.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH (typically 0.1 mM) in the same solvent.
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.
-
Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
-
Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit NO production in LPS-stimulated macrophages.
-
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, induces the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a pro-inflammatory mediator. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Procedure:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 1 µg/mL) for 18-24 hours.
-
After incubation, collect the cell culture supernatant.
-
To 100 µL of the supernatant, add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.
-
Streptozotocin (STZ)-Induced Diabetic Rat Model
-
Objective: To induce a model of type 1 diabetes in rats to evaluate the anti-diabetic effects of this compound.
-
Principle: STZ is a naturally occurring chemical that is particularly toxic to the insulin-producing beta cells of the pancreas in mammals. A single high dose of STZ can induce a state of hyperglycemia that mimics type 1 diabetes.
-
Procedure:
-
Acclimate male Wistar or Sprague-Dawley rats for at least one week.
-
Fast the rats overnight prior to STZ injection.
-
Prepare a fresh solution of STZ in cold citrate buffer (pH 4.5).
-
Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (typically 40-65 mg/kg body weight).
-
Provide the rats with a 5% glucose solution for 24 hours after STZ injection to prevent initial drug-induced hypoglycemia.
-
Monitor blood glucose levels 48-72 hours after STZ injection. Rats with fasting blood glucose levels above a certain threshold (e.g., 250 mg/dL) are considered diabetic.
-
Once diabetes is established, treat the diabetic rats with this compound at various dosages and monitor blood glucose levels and other relevant parameters over a specified period.
-
Human Cancer Cell Line Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.
-
Procedure:
-
Seed human cancer cells (e.g., SMMC-7721, HeLa) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
-
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the in vivo anti-inflammatory activity of this compound.
Caption: Workflow for in vivo anti-inflammatory activity assessment.
References
- 1. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Activities and Therapeutic Potential of this compound in Medicine for the Treatment of Human Disorders: A Review of Medicinal Importance and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural and in vitro anticancer properties of the kaempferol–lactoferrin complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antidiabetic activity of Sedum dendroideum: metabolic enzymes as putative targets for the bioactive flavonoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective Properties of Kempferol Derivatives from Maesa membranacea against Oxidative Stress-Induced Cell Damage: An Association with Cathepsin D Inhibition and PI3K/Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Historical Discovery and Isolation of Kaempferitrin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical discovery, isolation, and structural elucidation of Kaempferitrin (Kaempferol-3,7-O-dirhamnoside). It details the seminal research and outlines the experimental protocols that have been pivotal in understanding this significant flavonoid glycoside. This document serves as a resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering in-depth methodological insights and a summary of key quantitative data.
Historical Overview
The journey to identify and characterize this compound is part of the broader history of flavonoid research that began in the 1930s.[1] While the precise first isolation is subject to historical ambiguity, early work by chemists laid the groundwork for its identification. The British chemist Arthur George Perkin is noted for isolating a kaempferol glycoside, which he named this compound, from the plant Indigofera arrecta.[1] A definitive early report comes from Kenji Kobayashi in 1944, who isolated "Kaempferol-birhamnosid" from the fern Onychium japonicum.[2] Subsequent research has identified this compound in a wide variety of plant species, including Hedyotis verticillata, Justicia spicigera, Bauhinia forficata, and Camellia oleifera, underscoring its widespread distribution in the plant kingdom.[2][3][4][5]
Experimental Protocols: Isolation and Purification
The isolation of this compound from plant sources is a multi-step process involving extraction, fractionation, and purification. The methodologies have evolved, but the core principles remain consistent.
Extraction
The initial step involves extracting the compound from dried and powdered plant material. Maceration using a polar solvent is the most common method.
-
Protocol: Solvent Extraction (Maceration)
-
Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder to increase the surface area for extraction.[6]
-
Maceration: Submerge the powdered plant material in an aqueous ethanol solution (concentrations ranging from 60% to 96% are commonly reported).[6][7][8] The typical plant-to-solvent ratio is 1:20 (w/v).[9]
-
Incubation: Allow the mixture to stand at room temperature for a period ranging from 48 hours to several days, with occasional agitation to ensure thorough extraction.[6][7]
-
Filtration and Concentration: Filter the mixture to separate the plant debris from the liquid extract. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude hydroalcoholic extract.[7]
-
Fractionation and Purification
The crude extract contains a complex mixture of phytochemicals. Therefore, a series of chromatographic techniques are employed to isolate this compound.
-
Protocol: Liquid-Liquid Partitioning & Column Chromatography
-
Solvent Partitioning (Fractionation): Resuspend the crude extract in a methanol-water solution and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[6][10] This separates compounds based on their polarity, with flavonoids like this compound typically concentrating in the more polar fractions (e.g., ethyl acetate and n-butanol).
-
Open Column Chromatography: Pack a glass column with a stationary phase, most commonly silica gel or Sephadex LH-20.[10] Apply the concentrated active fraction to the top of the column.
-
Elution: Elute the column with a mobile phase, often a gradient system of solvents like chloroform-methanol or dichloromethane-methanol-water.[7][8] Collect the eluate in successive fractions.
-
Monitoring: Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the compound of interest.[11] Combine the fractions that show a high concentration of the target compound.
-
Preparative HPLC (High-Performance Liquid Chromatography): For final purification to achieve high purity (>98%), subject the semi-purified fraction to preparative RP-HPLC.[11][12] This technique uses a C18 column and a mobile phase, such as a gradient of acetonitrile and 0.1% formic acid in water, to isolate the pure compound.[13]
-
Structural Elucidation
Once isolated, the precise chemical structure of this compound was determined using a combination of spectroscopic methods. This compound is the 3,7-dirhamnoside of kaempferol.[2]
-
UV-Visible Spectroscopy: In methanol, the UV spectrum of a flavonol glycoside like this compound typically shows two major absorption maxima. Band I (in the 340-350 nm range) corresponds to the cinnamoyl system (B-ring), while Band II (around 267 nm) corresponds to the benzoyl system (A-ring). This pattern is characteristic of a flavonol-3-O-glycoside.[14]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals key functional groups. Prominent peaks are observed for hydroxyl (-OH) groups (>3300 cm⁻¹) and the carbonyl (C=O) function of the flavone nucleus (1600-1700 cm⁻¹).[12]
-
Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is used to determine the molecular weight. For this compound (C₂₇H₃₀O₁₄), the expected [M+H]⁺ ion is at m/z 579.[13] Tandem MS (MS/MS) analysis shows characteristic fragmentation patterns, including the sequential loss of the two rhamnose sugar moieties (each a loss of 146 Da), resulting in the kaempferol aglycone at m/z 287.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR: Provides detailed information about the proton environment. It shows characteristic signals for the aromatic protons on the A and B rings, as well as anomeric proton signals for the two rhamnose units, confirming their attachment points and stereochemistry.[14]
-
¹³C-NMR: Identifies all carbon atoms in the molecule, confirming the flavonoid backbone and the sugar moieties.
-
2D-NMR (HMBC, HSQC): These experiments are crucial for definitively assigning the points of glycosylation. For this compound, long-range correlations in the HMBC spectrum are observed between the anomeric proton of one rhamnose unit and C-3 of the kaempferol core, and between the anomeric proton of the second rhamnose unit and C-7, confirming the 3,7-O-diglycoside structure.[15]
-
Quantitative Data
The yield and purity of isolated this compound can vary significantly depending on the plant source and the extraction protocol employed.
| Parameter | Plant Source | Method | Reported Value | Citation |
| Average Yield | Prunus cerasifera (leaves) | 70% Ethanol Extraction | 1.3 ± 0.18% | [16] |
| Purity | Prunus cerasifera (leaves) | HPLC | >98.5% | [16] |
| Yield in Extract | Chenopodium ambrosioides | Microwave/Ultrasound Extraction | 27.4 ± 2.3 µg/mL | [13] |
| Content in Extract | C. ambrosioides | UPLC-MS | 33.5% | [13] |
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, including anti-diabetic, anti-inflammatory, and anti-tumor effects.[3][15] One of its well-studied mechanisms is the activation of the insulin signaling pathway, which improves glucose uptake.
-
Insulin Signaling Pathway Activation: Studies have shown that this compound treatment of adipocytes leads to the phosphorylation and activation of key proteins in the insulin signaling cascade. This includes the insulin receptor beta subunit (IRβ) and Insulin Receptor Substrate 1 (IRS-1).[17] Downstream, this activation involves Phosphatidylinositol-3-kinase (PI3-K), which in turn phosphorylates and activates Protein Kinase B (PKB/Akt).[17] Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane, thereby enhancing glucose uptake.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:482-38-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. egrove.olemiss.edu [egrove.olemiss.edu]
- 7. Extraction and Isolation of Kaempferol Glycosides from the Leaves and Twigs of Lindera neesiana [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and Characterization of Kaempferol from Tapinanthus globiferus Growing on Balanites aegyptiaca - Plant Biotechnology Persa [pbp.medilam.ac.ir]
- 11. jsmcentral.org [jsmcentral.org]
- 12. researchgate.net [researchgate.net]
- 13. ajol.info [ajol.info]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Kaempferitrin for Researchers and Drug Development Professionals
Introduction
Kaempferitrin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a derivative of kaempferol, it is found in various medicinal plants and demonstrates a range of biological effects, including anti-inflammatory, antioxidant, and antidiabetic properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, key quantitative data, detailed experimental protocols, and the signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.
Core Data Presentation
This section summarizes the fundamental chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 482-38-2 | [1][2][3][4][5] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1][2][3][4][5] |
| Molecular Weight | 578.52 g/mol | [1][5][6] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]chromen-4-one | [3][7] |
| Synonyms | Lespedin, Lespenefril, Kaempferol 3,7-dirhamnoside | [1][2][6] |
| Melting Point | 201-205 °C | [4] |
| Solubility | Soluble in DMSO and Ethanol | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments frequently conducted to evaluate the bioactivity of this compound.
Extraction and Isolation of this compound from Prunus cerasifera Leaves
This protocol is adapted from a method utilizing macroporous resin chromatography for efficient purification.
Materials and Equipment:
-
Dried and powdered leaves of Prunus cerasifera
-
70% Ethanol (v/v)
-
Distilled water
-
Macroporous resin column (medium polarity, specific surface area 500-800 m²/g)
-
Rotary evaporator
-
Centrifuge
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Extraction: Macerate the dried and powdered leaves of Prunus cerasifera with 70% ethanol at room temperature.
-
Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
Precipitation and Clarification: Allow the concentrated solution to stand at 2-5°C for 12-24 hours. Centrifuge the mixture to remove precipitated substances.
-
Macroporous Resin Chromatography:
-
Dilute the supernatant with distilled water and load it onto the pre-equilibrated macroporous resin column.
-
Wash the column with distilled water to remove most of the pigments.
-
Elute the column with a 20-33% (v/v) aqueous ethanol solution to obtain the fraction containing this compound.
-
-
Crystallization:
-
Place the effective distillate at -6 to 5°C for 6-8 days to induce crystallization.
-
Filter the solution to collect the crude crystalline product.
-
-
Purification and Drying: Wash the crude crystals with water and dry them in a vacuum oven at room temperature to obtain pure this compound.[8]
High-Performance Liquid Chromatography (HPLC) Analysis of this compound
This protocol provides a general method for the quantitative analysis of this compound, which can be optimized based on the specific matrix.
Materials and Equipment:
-
HPLC system with a Diode Array Detector (DAD)
-
C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 3.4, adjusted with glacial acetic acid)
-
This compound standard
-
0.45 µm filters
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase consisting of acetonitrile and phosphate buffer (60:40, v/v). Filter the mobile phase through a 0.45 µm filter and degas.
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and make serial dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Phosphate buffer (pH 3.4) (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 360 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify and quantify the this compound peak based on the retention time and the calibration curve.[9][10]
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol details a common in vitro assay to determine the antioxidant capacity of this compound.
Materials and Equipment:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Microplate reader or spectrophotometer
-
This compound sample
-
Ascorbic acid (positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM stock solution of DPPH in methanol. Store this solution in a dark bottle at 4°C. Before use, prepare a working solution by diluting the stock solution with methanol to obtain an absorbance of approximately 1.0 at 517 nm.[11]
-
Sample and Standard Preparation: Prepare a series of dilutions of the this compound sample and ascorbic acid in methanol.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each sample or standard dilution to separate wells.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH working solution.
-
-
Incubation: Gently mix the contents and incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.[11]
-
In Vitro Anti-inflammatory Assay in Human Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS)
This protocol outlines the investigation of this compound's anti-inflammatory effects on a relevant cell line.
Materials and Equipment:
-
Human RA-FLS cell line (e.g., MH7A)
-
Cell culture medium and supplements
-
This compound
-
MTT assay kit for cell proliferation
-
Apoptosis detection kit (e.g., Annexin V-FITC/PI)
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Western blot apparatus and antibodies for NF-κB and Akt/mTOR pathway proteins
Procedure:
-
Cell Culture: Culture MH7A cells in appropriate medium under standard conditions (37°C, 5% CO₂).
-
Cell Viability Assay: Treat the cells with varying concentrations of this compound for a specified period. Assess cell viability using the MTT assay to determine the non-toxic concentration range.
-
Apoptosis Assay: Treat the cells with this compound and analyze the induction of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide.
-
Measurement of Inflammatory Cytokines: Treat the cells with this compound and measure the levels of IL-1β, IL-6, and TNF-α in the cell culture supernatant using ELISA kits.[5]
-
Western Blot Analysis: Treat the cells with this compound and analyze the expression and phosphorylation status of key proteins in the NF-κB and Akt/mTOR signaling pathways via Western blotting to elucidate the mechanism of action.[5]
Signaling Pathways and Experimental Workflows
This section provides visual representations of key signaling pathways modulated by this compound and a typical experimental workflow, created using the DOT language for Graphviz.
Inhibition of the NF-κB Signaling Pathway by this compound
This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: this compound inhibits NF-κB signaling.
Modulation of the Akt/mTOR Signaling Pathway by this compound
This compound has also been reported to interfere with the Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway, which is crucial for cell proliferation and survival.
Caption: this compound inhibits the Akt/mTOR pathway.
Experimental Workflow for Evaluating the Antidiabetic Effects of this compound
The following diagram illustrates a typical workflow for investigating the antidiabetic potential of this compound in an animal model.
Caption: Workflow for antidiabetic studies.
This compound presents a compelling profile as a bioactive compound with significant therapeutic potential. The data and protocols compiled in this guide offer a solid foundation for researchers and drug development professionals to explore its mechanisms of action and potential applications further. The provided experimental methodologies and pathway diagrams are intended to facilitate the design and execution of future studies, ultimately contributing to the advancement of novel therapeutics based on this promising natural product.
References
- 1. Insulinomimetic effects of this compound on glycaemia and on 14C-glucose uptake in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Kaempferol in the treatment of diabetes: A comprehensive and latest review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]
- 5. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. CN102875619B - Method for extracting this compound from prunus cerasifera leaves - Google Patents [patents.google.com]
- 9. akjournals.com [akjournals.com]
- 10. academic.oup.com [academic.oup.com]
- 11. benchchem.com [benchchem.com]
Kaempferitrin: A Comprehensive Technical Review of its Therapeutic Applications in Traditional Medicine
For Immediate Release
[City, State] – December 14, 2025 – A comprehensive technical guide released today details the extensive traditional therapeutic uses of Kaempferitrin, a natural flavonoid glycoside. This whitepaper, designed for researchers, scientists, and drug development professionals, delves into the pharmacological activities of this compound, providing a wealth of quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.
This compound, found in a variety of medicinal plants, has a long history of use in traditional medicine for treating a range of ailments.[1][2] Modern scientific investigations have begun to validate these traditional uses, revealing the compound's potent anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-tumor properties.[1][3] This guide synthesizes the available scientific literature to present a clear and in-depth overview of this compound's therapeutic potential.
Anti-Diabetic Properties
Traditional medicine has long utilized plants containing this compound for the management of diabetes.[4][5] Scientific studies have substantiated these claims, demonstrating this compound's ability to lower blood glucose levels. In animal models of diabetes, oral administration of this compound has been shown to produce a significant hypoglycemic effect at various doses.[1][4] The compound is believed to exert its anti-diabetic effects through an insulin-mimetic action, stimulating glucose uptake in muscle tissue.[6][7]
Table 1: Anti-Diabetic Effects of this compound
| Therapeutic Target | Model | Doses Tested | Key Findings | Reference(s) |
| Hypoglycemic Effect | Alloxan-induced diabetic rats | 50, 100, and 200 mg/kg (oral) | Significant reduction in blood glucose levels. | [1][4] |
| Glucose Uptake | Rat soleus muscle (in vitro) | Not specified | Stimulated glucose uptake as efficiently as insulin. | [6] |
| α-glucosidase inhibition | In vitro | IC50: 0.274 ± 0.003 mg/mL (for a fraction rich in this compound) | Demonstrated significant antidiabetic properties. | [2] |
Experimental Protocol: In Vivo Hypoglycemic Activity Assessment
A common experimental design to evaluate the anti-diabetic potential of this compound involves the use of a diabetic animal model. The following is a generalized protocol based on cited literature:
-
Induction of Diabetes: Diabetes is induced in male Wistar rats through a single intraperitoneal injection of alloxan.
-
Animal Groups: The diabetic animals are then divided into several groups: a control group receiving a vehicle, a positive control group receiving a standard anti-diabetic drug (e.g., metformin), and experimental groups receiving varying doses of this compound (e.g., 50, 100, 200 mg/kg body weight) orally.
-
Treatment Period: The treatment is administered daily for a specified period, for instance, 30 days.
-
Blood Glucose Monitoring: Blood glucose levels are monitored at regular intervals from the tail vein.
-
Data Analysis: The data is statistically analyzed to compare the blood glucose levels of the this compound-treated groups with the control and positive control groups.[1][4]
Anti-Inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory and immunostimulatory activities.[8] It has been shown to inhibit the production of pro-inflammatory cytokines and modulate key signaling pathways involved in the inflammatory response.[9]
Table 2: Anti-Inflammatory and Immunomodulatory Effects of this compound
| Therapeutic Target | Model | Concentrations Tested | Key Findings | Reference(s) |
| Proliferation of Immune Cells | Murine splenocytes and macrophages, human PBMCs | 25µM | Increased proliferation. | [10] |
| Pinocytosis and Lysosomal Enzyme Activity | Murine macrophages | 25µM | Stimulated pinocytosis and lysosomal enzyme activity. | [10] |
| NK Cell Activity | In vitro | 25µM | Induced NK cell activity. | [10] |
Experimental Protocol: In Vitro Anti-Inflammatory Assay
The anti-inflammatory effects of this compound can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 1 hour) before being stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition by this compound is calculated by comparing the nitrite concentrations in the treated and untreated LPS-stimulated cells.
Anti-Cancer Activity
Emerging research has highlighted the anti-tumor potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).[11][12]
Table 3: Anti-Cancer Effects of this compound
| Cell Line | Concentrations Tested | Key Findings | Reference(s) |
| Human Non-Small Cell Lung Cancer (A549 and H1299) | 0, 12.5, 25, and 50 μM | Decreased cell viability, induced apoptosis, and suppressed cell motility in a dose-dependent manner. | [13][14] |
| Human Liver Cancer (SMMC-7721) | 4 and 8 μg/mL | Significantly inhibited cell proliferation with an IC50 of 0.38 μM. | [15] |
Experimental Protocol: Apoptosis Assay in Cancer Cells
The ability of this compound to induce apoptosis in cancer cells can be determined using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry:
-
Cell Treatment: Cancer cells (e.g., HeLa cells) are treated with different concentrations of this compound for a specified time.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the apoptotic cell membrane) and PI (which stains the nucleus of late apoptotic or necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence.
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.[11]
Hepatoprotective Effects
Traditional uses of this compound-containing plants for liver ailments are supported by scientific evidence demonstrating its hepatoprotective effects.[16] In animal models of liver injury, this compound has been shown to protect the liver from damage by reducing oxidative stress and inflammation.[15][16]
Table 4: Hepatoprotective Effects of this compound
| Model | Doses Tested | Key Findings | Reference(s) |
| Human Liver Cancer Xenografts in Mice | Not specified | Decreased serum levels of transaminases and bilirubin. | [16] |
| Human Liver Cancer Xenografts in Mice | Not specified | Decreased serum and hepatic malondialdehyde (MDA) levels. | [15][16] |
Experimental Protocol: In Vivo Hepatoprotective Activity Assessment
The hepatoprotective activity of this compound can be evaluated in a rodent model of chemically-induced liver injury:
-
Induction of Liver Injury: Liver damage is induced in rats or mice by administering a hepatotoxic agent, such as acetaminophen or carbon tetrachloride.
-
Treatment: Animals are pre-treated with this compound at various doses for a specific period before and/or after the administration of the hepatotoxin.
-
Biochemical Analysis: Blood samples are collected to measure the levels of liver enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST), as well as bilirubin.
-
Histopathological Examination: Liver tissues are collected for histopathological analysis to assess the extent of liver damage.
-
Data Analysis: The biochemical and histopathological data from the this compound-treated groups are compared with those of the control and toxin-only groups.
Signaling Pathways and Mechanisms of Action
This compound exerts its diverse therapeutic effects by modulating several key intracellular signaling pathways.
Anti-Inflammatory and Anti-Cancer Signaling
This compound has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and Akt/mTOR (Protein Kinase B/mammalian Target of Rapamycin) signaling pathways.[8][9] The NF-κB pathway is a crucial regulator of inflammation and cell survival, and its inhibition by this compound leads to a reduction in the production of inflammatory mediators.[9] The Akt/mTOR pathway is vital for cell growth, proliferation, and survival, and its suppression by this compound contributes to its anti-tumor effects.[8]
Insulin Signaling Pathway
This compound's anti-diabetic effects are linked to its ability to activate the insulin signaling pathway .[5] It promotes the phosphorylation of the insulin receptor and its downstream substrates, leading to the translocation of glucose transporter 4 (GLUT4) to the cell membrane and facilitating glucose uptake.[5]
References
- 1. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways [mdpi.com]
- 15. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Kaempferitrin: A Comprehensive Technical Guide on its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Kaempferitrin, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action in various biological systems. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into its therapeutic potential. This document summarizes key signaling pathways, presents quantitative data on its biological effects, and outlines detailed experimental protocols from seminal studies.
Introduction
This compound (Kaempferol-3,7-di-O-rhamnoside) is a flavonoid found in a variety of medicinal plants.[1] Emerging research has highlighted its potential as a therapeutic agent with a wide range of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective properties.[2][3] This guide delves into the core mechanisms of action of this compound, providing a technical overview of its interactions with key cellular and molecular targets.
Anti-Cancer Mechanisms
This compound has demonstrated significant anti-cancer effects in various cancer cell lines. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
This compound has been shown to induce apoptosis in cancer cells through the intrinsic pathway. In HeLa cervical cancer cells, this compound treatment leads to cell cycle arrest in the G1 phase and triggers apoptosis in a caspase-dependent manner.[4][5] Studies have indicated that this compound can promote apoptosis via the p21/Bcl-2/Caspase 3 signaling pathway in liver cancer.[6]
Cell Cycle Arrest
The cytotoxic effects of this compound are also attributed to its ability to induce cell cycle arrest. In HeLa cells, it causes an arrest at the G1 phase of the cell cycle.[4][5]
Signaling Pathway: this compound-Induced Apoptosis in Cancer Cells
Caption: this compound's anti-cancer mechanism involving cell cycle arrest and apoptosis.
Anti-Diabetic and Metabolic Effects
This compound exhibits insulin-mimetic properties and has been shown to improve glucose homeostasis.[7] Its mechanism of action in metabolic regulation primarily involves the activation of the insulin signaling pathway.
Insulin Signaling Pathway
This compound activates the classical insulin signaling pathway, leading to increased glucose uptake in skeletal muscle and adipocytes.[5][8] It promotes the phosphorylation of the insulin receptor (IR) and insulin receptor substrate 1 (IRS-1).[8][9] This activation subsequently leads to the phosphorylation of protein kinase B (Akt/PKB), a key downstream effector in the insulin signaling cascade.[8][9] The activation of the PI3K/Akt pathway is crucial for the translocation of glucose transporter 4 (GLUT4) to the cell membrane, facilitating glucose uptake.[5][8]
Adiponectin Secretion
In 3T3-L1 adipocytes, this compound has been observed to stimulate the secretion of adiponectin, a hormone that plays a beneficial role in glucose regulation and fatty acid oxidation.[5][8]
Signaling Pathway: this compound's Insulin-Mimetic Action
Caption: this compound's activation of the insulin signaling pathway.
Anti-Inflammatory Properties
This compound has demonstrated potent anti-inflammatory effects in various models of inflammation.[10] Its primary mechanism involves the suppression of pro-inflammatory signaling pathways and the reduction of inflammatory mediators.
NF-κB and Akt/mTOR Pathways
In human rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), this compound inhibits cell proliferation and ameliorates inflammation by suppressing the nuclear factor-κB (NF-κB) and the Akt/mammalian target of rapamycin (mTOR) pathways.[11] By blocking these pathways, this compound reduces the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), as well as matrix metalloproteinases (MMPs).[11]
Signaling Pathway: this compound's Anti-Inflammatory Action
Caption: this compound's inhibition of pro-inflammatory signaling pathways.
Neuroprotective Effects
Kaempferol, the aglycone of this compound, has been studied for its neuroprotective effects. It is suggested that this compound may exert similar benefits. The neuroprotective mechanisms are linked to its antioxidant and anti-inflammatory properties. Kaempferol has been shown to modulate key signaling pathways involved in neurodegeneration and neuroinflammation, such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[12] It can also enhance neuronal survival and reduce oxidative stress.[12]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the biological effects of this compound.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | Endpoint | Concentration | Effect | Reference |
| HeLa | MTT | Cytotoxicity | Not specified | High cytotoxic effects | [4] |
| HeLa | Flow Cytometry | Cell Cycle | Not specified | G1 phase arrest | [4] |
| SMMC-7721 (Liver Cancer) | CCK-8 | Proliferation | Not specified | Inhibition of proliferation | [6] |
Table 2: Anti-Diabetic and Metabolic Effects of this compound
| System | Assay | Endpoint | Concentration | Effect | Reference |
| Rat Soleus Muscle | 14C-glucose uptake | Glucose Uptake | 10, 100, 1000 ηM | Stimulatory effect | [5] |
| 3T3-L1 Adipocytes | Western Blot | Protein Phosphorylation | Not specified | Upregulated phosphorylation of IRβ, IRS-1, and Akt | [8] |
| Diabetic Rats | Blood Glucose Measurement | Glycemia | Single oral dose | Significant decrease in glycemia | [13] |
Table 3: Anti-Inflammatory Effects of this compound
| Cell Line/Model | Assay | Endpoint | Concentration | Effect | Reference |
| MH7A (RA-FLS) | ELISA | Cytokine Levels | Not specified | Decreased levels of IL-1β, IL-6, TNF-α, MMP-1, and MMP-3 | [11] |
| Collagen-Induced Arthritis Mouse Model | Serum Analysis | Cytokine Levels | Not specified | Reduced serum levels of IL-1β, IL-6, and TNF-α | [11] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key studies investigating the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To assess the cytotoxic effects of this compound on cancer cells.
-
Procedure:
-
Seed human cancer cells (e.g., HeLa) and non-tumorigenic cells in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).[4]
-
Western Blot Analysis for Signaling Protein Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation status of key signaling proteins (e.g., IR, IRS-1, Akt).
-
Procedure:
-
Culture cells (e.g., 3T3-L1 adipocytes) and treat with this compound for a specified time.
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[8]
-
In Vivo Collagen-Induced Arthritis Mouse Model
-
Objective: To evaluate the anti-inflammatory effects of this compound in an in vivo model of rheumatoid arthritis.
-
Procedure:
-
Induce arthritis in mice (e.g., DBA/1 mice) by immunization with bovine type II collagen emulsified in complete Freund's adjuvant.
-
Administer this compound or a vehicle control to the mice daily for a specified period after the onset of arthritis.
-
Monitor the severity of arthritis by measuring paw thickness and assigning an arthritis score.
-
At the end of the treatment period, collect blood samples to measure serum levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) by ELISA.
-
Histologically examine the joints for inflammation and cartilage/bone destruction.[11]
-
Experimental Workflow: Investigating this compound's Anti-inflammatory Effects
Caption: A typical experimental workflow to elucidate the anti-inflammatory mechanisms of this compound.
Conclusion
This compound is a promising natural compound with a multi-targeted mechanism of action across various biological systems. Its ability to modulate key signaling pathways involved in cancer, diabetes, inflammation, and neurodegeneration underscores its significant therapeutic potential. This technical guide provides a foundational understanding for further research and development of this compound-based therapeutics. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic profiles in more detail, as well as conducting well-designed clinical trials to validate its efficacy and safety in humans.
References
- 1. [PDF] BIOLOGICAL ACTIVITIES OF this compound- A SHORT REVIEW | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound induces apoptosis via intrinsic pathway in HeLa cells and exerts antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CAS:482-38-2 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Potential anti-liver cancer targets and mechanisms of this compound based on network pharmacology, molecular docking and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insulinomimetic effects of this compound on glycaemia and on 14C-glucose uptake in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring the mechanisms of kaempferol in neuroprotection: Implications for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction and Isolation of Kaempferitrin from Leaves
Authored for: Researchers, Scientists, and Drug Development Professionals
Foreword: This document provides detailed application notes and standardized protocols for the extraction and isolation of Kaempferitrin, a bioactive flavonoid glycoside, from various plant leaf matrices. The methodologies outlined herein are compiled from peer-reviewed scientific literature and are intended to offer robust and reproducible starting points for laboratory-scale extraction and purification.
Introduction to this compound
This compound (Kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid found in a variety of plants, including Prunus cerasifera (cherry plum), Justicia spicigera, and Chenopodium ambrosioides.[1][2] It has garnered significant interest in the scientific community due to its potential pharmacological activities. This document details several effective methods for its extraction and subsequent isolation to a high degree of purity.
Extraction Methodologies: An Overview
The selection of an appropriate extraction method is critical and depends on factors such as the plant material, desired yield and purity, available equipment, and environmental considerations. This section summarizes common and advanced techniques for this compound extraction.
Key Extraction Techniques:
-
Conventional Solvent Extraction: A widely used method involving the maceration or reflux of dried leaf powder with a suitable solvent. Ethanol and methanol solutions are commonly employed.[1][3]
-
Microwave-Ultrasonic Assisted Extraction (MUAE): This enhanced method utilizes microwave and ultrasonic irradiation to improve extraction efficiency and reduce extraction time and solvent consumption.[4]
-
Supercritical Fluid Extraction (SFE): A green technology that uses supercritical carbon dioxide (CO₂), often with a co-solvent like ethanol, to extract compounds with high selectivity and purity.[2][5]
Quantitative Data Summary
The following tables summarize quantitative data from various studies to facilitate a comparative analysis of different extraction methods and conditions.
Table 1: Conventional Solvent Extraction of this compound
| Plant Species | Solvent System | Temperature | Extraction Time | Yield of this compound | Reference |
| Prunus cerasifera | 70% Ethanol (v/v) | Room Temperature | Not Specified | 1.3 ± 0.18% (of dried leaves) | [1] |
| Justicia spicigera | 50% Ethanol (by mass) | 70°C | 120 min | 574.20 ± 65.10 mg/100 g dry powder | [2][6] |
| Soursop (Annona muricata) | 70% Methanol | 60-70°C (Reflux) | 3 hours | Not specified directly for this compound | [3] |
| Soursop (Annona muricata) | Ethanol | Room Temperature | 1 week (Maceration) | Not specified directly for this compound | [3] |
Table 2: Microwave-Ultrasonic Assisted Extraction (MUAE) of this compound
| Plant Species | Solvent System | Microwave Power | Ultrasonic Power | Temperature | Extraction Time | Yield of this compound | Reference |
| Chenopodium ambrosioides | 80% Ethanol (v/v) | 300 W | 300 W | 60°C | 30 min | 27.4 ± 2.3 µg/mL | [4] |
Table 3: Supercritical Fluid Extraction (SFE) of this compound
| Plant Species | Co-solvent | Pressure | Temperature | Co-solvent Flow Rate | Yield of this compound | Reference |
| Justicia spicigera | 99.5% Ethanol | 300 bar | 60°C | 1.0 mL/min | 115.08 ± 2.81 mg/100 g dry powder | [2][6] |
| Justicia spicigera | 70% Ethanol | Not Specified | Not Specified | Not Specified | 562.71 ± 156.85 mg/100 g dry powder | [2][6] |
Detailed Experimental Protocols
Protocol 1: Conventional Solvent Extraction and Macroporous Resin Purification of this compound from Prunus cerasifera Leaves
This protocol is adapted from a study that achieved a high purity of over 98.5%.[1]
Materials:
-
Dried and powdered leaves of Prunus cerasifera
-
70% Ethanol (v/v)
-
Distilled water
-
Nonpolar and medium polar macroporous resin columns
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Extraction:
-
Macerate the dried and powdered leaves of P. cerasifera with 70% ethanol at room temperature.
-
Filter the extract to remove solid plant material.
-
-
Concentration:
-
Concentrate the ethanolic extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Macroporous Resin Chromatography:
-
Dissolve the crude extract in distilled water.
-
Load the aqueous solution onto a series of nonpolar and medium polar macroporous resin columns.
-
Wash the columns with distilled water to remove impurities.
-
Elute the columns with an appropriate ethanol-water mixture to collect the fraction containing this compound.
-
-
Crystallization and Drying:
-
Concentrate the collected fraction under reduced pressure.
-
Allow the concentrated solution to stand for secondary crystallization.
-
Filter the crystals and dry them in a vacuum oven to obtain pure this compound.
-
Protocol 2: Microwave-Ultrasonic Assisted Extraction (MUAE) of this compound from Chenopodium ambrosioides Leaves
This protocol is based on an optimized method for rapid extraction.[4]
Materials:
-
Dried and powdered leaves of Chenopodium ambrosioides
-
80% Ethanol (v/v)
-
Microwave-ultrasonic assisted extractor
-
0.45 µm membrane filter
Procedure:
-
Initial Maceration:
-
Mix 5 g of the plant powder with 1 L of 80% ethanol.
-
Macerate at room temperature for 45 minutes.
-
-
MUAE:
-
Place the mixture in a microwave-ultrasonic assisted extractor.
-
Set the temperature to 60°C.
-
Apply microwave power of 300 W and ultrasonic power of 300 W.
-
Extract for 30 minutes.
-
-
Filtration:
-
Collect the extract and filter it through a 0.45 µm membrane to remove any particulate matter.
-
The resulting filtrate is ready for analysis or further purification steps.
-
Protocol 3: Supercritical Fluid Extraction (SFE) of this compound from Justicia spicigera Leaves
This protocol describes a green extraction technique using supercritical CO₂.[2][5]
Materials:
-
Dried and powdered leaves of Justicia spicigera
-
Supercritical fluid extraction system
-
Liquid CO₂
-
Ethanol (99.5% or 70% as co-solvent)
Procedure:
-
Sample Preparation:
-
Place approximately 5 g of the powdered leaf sample into the extraction vessel.
-
-
SFE Parameters:
-
Set the extraction temperature to 60°C and the pressure to 300 bar.
-
Pump liquid CO₂ into the extraction vessel at a constant flow rate of 5 mL/min.
-
Introduce ethanol (99.5%) as a co-solvent at a flow rate of 1.0 mL/min.
-
-
Extraction and Collection:
-
Perform the extraction for 180 minutes.
-
The extract is collected from the separator after depressurization.
-
Isolation and Purification Strategies
Following initial extraction, the crude extract containing this compound requires further purification. Common techniques include:
-
Liquid-Liquid Partitioning: The crude extract can be suspended in a water-methanol mixture and successively partitioned with solvents of increasing polarity (e.g., petroleum ether, chloroform, and n-butanol) to separate compounds based on their polarity.
-
Column Chromatography:
-
Macroporous Resin: Effective for the initial cleanup and enrichment of flavonoids from aqueous extracts.[1][4]
-
Silica Gel: Used for the separation of compounds with different polarities. A gradient elution with a solvent system like chloroform-methanol is often employed.
-
Sephadex LH-20: A size-exclusion chromatography resin suitable for separating flavonoids and other polyphenols.
-
-
High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible adsorption of the sample. It is effective for the preparative separation of flavonoids.[7][8]
-
Crystallization: The final step to obtain high-purity this compound from a concentrated and partially purified fraction.[1][9]
Visualized Workflows
Caption: General workflow for this compound extraction and isolation.
Caption: Protocol for conventional extraction from Prunus cerasifera.
Caption: Key parameters influencing Supercritical Fluid Extraction yield.
References
- 1. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]
- 2. xpublication.com [xpublication.com]
- 3. jocpr.com [jocpr.com]
- 4. ajol.info [ajol.info]
- 5. xpublication.com [xpublication.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. CN102875619B - Method for extracting this compound from prunus cerasifera leaves - Google Patents [patents.google.com]
Application Note: HPLC-UV Protocol for the Quantification of Kaempferitrin in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the quantification of Kaempferitrin (kaempferol-3,7-O-dirhamnoside), a significant flavonoid glycoside, in plant extracts using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol details sample preparation, chromatographic conditions, method validation parameters, and data analysis. This method is designed to be robust and reliable for the routine quality control and analysis of herbal materials and derived products.
Introduction
This compound is a natural flavonoid found in numerous plant species and is known for a variety of potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological research. This application note presents a validated HPLC-UV method for the determination of this compound.
Experimental Protocol
Materials and Reagents
-
This compound Reference Standard: Purity ≥98%
-
Solvents: HPLC grade Methanol, Acetonitrile, and Water
-
Acid: Formic Acid, analytical grade
-
Plant Material: Dried and finely powdered
-
Filters: 0.45 µm and 0.22 µm syringe filters (PTFE or Nylon)
Instrumentation
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Analytical Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Ultrasonic Bath: For sample extraction.
-
Analytical Balance: For weighing samples and standards.
-
Centrifuge: For sample clarification.
Sample Preparation: Extraction
-
Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube.
-
Add 20 mL of 70% ethanol (v/v) as the extraction solvent.[1]
-
Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.
-
Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial for analysis.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.
HPLC-UV Chromatographic Conditions
The following conditions are recommended for the separation and quantification of this compound.
| Parameter | Condition |
| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 15% B5-20 min: 15% to 40% B20-25 min: 40% to 70% B25-30 min: 70% B30-31 min: 70% to 15% B31-40 min: 15% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 342 nm . (Note: Other wavelengths such as 320 nm have also been used. It is advisable to determine the absorption maximum by scanning the pure standard).[2][3] |
Method Validation
The analytical method should be validated according to ICH guidelines, assessing linearity, sensitivity (LOD/LOQ), precision, and accuracy. The following tables present expected validation parameters.
Linearity
The linearity of the method is determined by injecting standard solutions at different concentrations and constructing a calibration curve by plotting the peak area against the concentration.
| Analyte | Concentration Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |
| This compound | 1 - 100 | y = mx + c | ≥ 0.999 |
| (Note: The exact regression equation must be determined experimentally. Data is illustrative of expected performance based on similar flavonoid analyses.) |
Sensitivity (LOD & LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method. These are calculated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).[4]
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound | ~0.04 µg/mL | ~0.14 µg/mL |
| (Note: These values are converted and estimated from published data (0.07 and 0.25 nmol/kg respectively) for illustrative purposes, assuming a molecular weight of 578.5 g/mol for this compound and a sample density of 1 g/mL.[5] Actual values must be experimentally determined.) |
Precision and Accuracy (Recovery)
Precision is assessed by the relative standard deviation (%RSD) of replicate measurements. Accuracy is evaluated through recovery studies by spiking a blank matrix with a known concentration of the standard.
| Analyte | Spiked Conc. (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| This compound | 10 | < 2.0% | < 3.0% | 98 - 102% |
| This compound | 50 | < 2.0% | < 3.0% | 98 - 102% |
| This compound | 80 | < 2.0% | < 3.0% | 98 - 102% |
| (Note: Data is illustrative of expected performance based on validated methods for similar flavonoid glycosides.[6][7]) |
Quantification of this compound in Samples
-
Inject the prepared plant extract sample (from section 2.3) into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Record the peak area of the identified this compound peak.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve: Concentration (µg/mL) = (Peak Area - y-intercept) / slope
-
Calculate the final content of this compound in the original plant material, accounting for the initial weight and extraction volume: Content (mg/g) = (Concentration from HPLC (µg/mL) * Extraction Volume (mL)) / (Initial Sample Weight (g) * 1000)
Visualized Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for this compound quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol-3-O-rhamnoside isolated from the leaves of Schima wallichii Korth. inhibits MCF-7 breast cancer cell proliferation through activation of the caspase cascade pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scienggj.org [scienggj.org]
Application Note: High-Sensitivity LC-MS/MS Method for the Detection and Quantification of Kaempferitrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of Kaempferitrin in complex matrices, such as plant extracts. This compound, a glycosidic form of kaempferol, is a flavonoid with various reported biological activities, making its accurate quantification crucial for research and drug development. The described protocol provides a comprehensive workflow, from sample preparation to data acquisition and analysis, and is suitable for pharmacokinetic studies, quality control of herbal products, and other research applications.
Introduction
This compound (Kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside found in a variety of plants. It has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities. Accurate and precise quantification of this compound is essential for understanding its pharmacological effects and for the standardization of herbal formulations. This document provides a detailed LC-MS/MS method that offers high selectivity and sensitivity for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ethanol (ACS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation: Plant Material
A generalized protocol for the extraction of this compound from plant material is as follows:
-
Homogenization: Weigh 100 mg of dried and powdered plant material.
-
Extraction: Add 10 mL of 80% ethanol in water. Sonicate for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant.
-
Re-extraction: Repeat the extraction process on the pellet with another 10 mL of 80% ethanol to ensure complete extraction.
-
Pooling and Filtration: Combine the supernatants and filter through a 0.22 µm syringe filter.
-
SPE Cleanup (Optional but Recommended):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the filtered extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute this compound with 5 mL of methanol.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
2.3.1. Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | See Table 1 |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
2.3.2. Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 579.2 | 433.3 (Quantifier) | 0.1 | 30 | 20 |
| 287.2 (Qualifier) | 0.1 | 30 | 35 |
Note: Cone voltage and collision energy should be optimized for the specific instrument used.
Method Validation and Performance
The method should be validated according to standard guidelines to ensure its reliability. The following parameters are typically assessed:
-
Linearity: A calibration curve should be constructed using a series of known concentrations of the this compound standard. A linear range of 1-1000 ng/mL is typically achievable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Precision and Accuracy: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Recovery: Determined by spiking a blank matrix with a known amount of this compound and comparing the measured concentration to the expected concentration.
Table 3: Representative Quantitative Performance Data
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| LOD | 0.5 ng/mL |
| LOQ | 1.5 ng/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85-110% |
Data Analysis
Data acquisition and processing are performed using the instrument-specific software. The concentration of this compound in the samples is determined by interpolating the peak area from the calibration curve.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the detection and quantification of this compound. The detailed protocol for sample preparation and instrumental analysis can be readily implemented in a laboratory setting for various research and quality control purposes. Proper method validation is crucial to ensure the accuracy and precision of the results.
Application Notes and Protocols for In Vitro Antioxidant Activity Assays of Kaempferitrin
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaempferitrin (kaempferol-3,7-dirhamnoside) is a flavonoid glycoside found in various plants.[1] Like other flavonoids, it is recognized for its potential health benefits, including antioxidant properties.[1][2] Antioxidants are crucial for mitigating the damaging effects of oxidative stress by neutralizing reactive oxygen species (ROS).[3] The evaluation of the antioxidant capacity of compounds like this compound is a critical step in drug discovery and development. These application notes provide detailed protocols for common in vitro assays used to determine its antioxidant activity.
Principles of Antioxidant Activity Assays: In vitro antioxidant assays are generally based on two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[4]
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant quenches free radicals by donating a hydrogen atom. The ORAC (Oxygen Radical Absorbance Capacity) assay is a typical example of this mechanism.[4]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant neutralizes a radical by donating an electron. This reduction process often leads to a color change that can be measured spectrophotometrically. Assays like DPPH, ABTS, and FRAP are based on the SET mechanism.[4][5]
Quantitative Data Summary
The antioxidant capacity of this compound and its aglycone, Kaempferol, has been evaluated using various assays. The following table summarizes representative quantitative data, typically expressed as IC50 values (the concentration required to inhibit 50% of the radical activity).
| Assay | Compound | IC50 / Activity Value | Reference |
| DPPH Radical Scavenging | This compound | Strong scavenging activity reported | [6] |
| ABTS Radical Scavenging | This compound | Moderate scavenging activity reported | [6] |
| ABTS Radical Scavenging | Kaempferol | 3.70 ± 0.15 µg/mL | [7][8] |
| Hypochlorous Acid Scavenging | Kaempferol | IC50 = 0.0020 mM | [5] |
| Nitric Oxide Scavenging | Kaempferol | IC50 = 0.265 mM | [5] |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical.[5][9] The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by measuring the decrease in absorbance at approximately 517 nm.[4][10]
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.05 mM): Dissolve 2 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in the dark.[11][12]
-
Test Compound (this compound): Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to various concentrations (e.g., 20-100 µg/mL).[9]
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Ascorbic Acid or Quercetin.[9]
-
-
Assay Procedure (96-well plate format):
-
Add 100 µL of the DPPH solution to each well.[10]
-
Add 100 µL of the this compound dilutions, standard dilutions, or solvent (for blank/control) to the respective wells.[7][10]
-
Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[7][10]
-
Measure the absorbance at 517 nm using a microplate reader.[4][10]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution + solvent) and A_sample is the absorbance of the test sample.[10]
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.[10]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the blue-green ABTS radical cation (ABTS•+). The antioxidant's capacity to quench this radical, leading to a loss of color, is measured by the decrease in absorbance at 734 nm.[4] This method is applicable to both hydrophilic and lipophilic antioxidants.[10]
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Prepare a 7 mM aqueous solution of ABTS.[4]
-
Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM aqueous solution of potassium persulfate.[4]
-
ABTS•+ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[4]
-
ABTS•+ Working Solution: On the day of the assay, dilute the ABTS•+ radical solution with methanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
Test Compound (this compound) and Control: Prepare serial dilutions as described for the DPPH assay.
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
-
Calculate the percentage of ABTS•+ radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[10]
-
Determine the IC50 value from the concentration-inhibition plot.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form at low pH.[5][13] This reduction results in the formation of an intense blue color, and the change in absorbance is monitored at 593 nm.[4]
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate and adjusting the pH with acetic acid.
-
TPTZ Solution (10 mM): Dissolve 10 mM TPTZ in 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 20 mM ferric chloride in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[4]
-
Standard: Prepare a series of ferrous sulfate (FeSO₄) standards (e.g., 100 to 2000 µM).[4]
-
-
Assay Procedure (96-well plate format):
-
Data Analysis:
Superoxide Dismutase (SOD) Activity Assay
Principle: This assay measures the enzymatic activity of SOD, which catalyzes the dismutation of superoxide anions (O₂⁻) into hydrogen peroxide (H₂O₂) and molecular oxygen (O₂).[14] The assay often uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector that reacts with the radicals to produce a colored product.[14] SOD activity is measured as the inhibition of this color development.
Protocol (based on a commercial kit):
-
Reagent Preparation:
-
Assay Procedure (96-well plate format):
-
Add 20 µL of sample, standard, or blank to appropriate wells.[14]
-
Add 200 µL of WST Working Solution to each well.
-
Initiate the reaction by adding 20 µL of Enzyme Working Solution (containing xanthine oxidase).
-
Mix thoroughly and incubate at 37°C for 20-30 minutes.[14]
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the SOD activity (as % inhibition) using the formula provided in the kit.
-
Determine the SOD units/mL in the sample by comparing its inhibition to the standard curve.[14]
-
Catalase (CAT) Activity Assay
Principle: This assay measures the activity of catalase, which decomposes hydrogen peroxide (H₂O₂) into water and oxygen.[15][16] One common method involves monitoring the decrease in H₂O₂ absorbance directly at 240 nm. Another method relies on the reaction of residual H₂O₂ with a chromogen to produce a colored product.[16]
Protocol (H₂O₂ decomposition at 240 nm):
-
Reagent Preparation:
-
Phosphate Buffer (50 mM, pH 7.0).
-
Hydrogen Peroxide (H₂O₂) Solution (10-20 mM): Prepare fresh in phosphate buffer.[17]
-
Sample: Prepare cell or tissue homogenate containing this compound.
-
-
Assay Procedure (Cuvette-based):
-
Add 2.9 mL of H₂O₂ solution to a quartz cuvette.
-
Add 100 µL of the sample to the cuvette and mix quickly.
-
Immediately measure the decrease in absorbance at 240 nm for 1-3 minutes using a spectrophotometer in kinetic mode.
-
-
Data Analysis:
-
Calculate catalase activity based on the rate of decrease in absorbance, using the molar extinction coefficient for H₂O₂ (e.g., 39.4 M⁻¹cm⁻¹ at 240 nm).
-
One unit of catalase is often defined as the amount of enzyme that decomposes 1.0 µmol of H₂O₂ per minute.[17]
-
Antioxidant Signaling Pathway
Kaempferol and its glycosides, like this compound, can exert antioxidant effects not only by direct radical scavenging but also by activating intracellular signaling pathways.[18] The Nrf2/HO-1 pathway is a key mechanism for cellular defense against oxidative stress.[19] this compound may induce the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of protective enzymes like Heme Oxygenase-1 (HO-1).[18][19]
References
- 1. mdpi.com [mdpi.com]
- 2. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajol.info [ajol.info]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. alliedacademies.org [alliedacademies.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. asm.org [asm.org]
- 16. mmpc.org [mmpc.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Antioxidant and Antineuroinflammatory Mechanisms of Kaempferol-3-O-β-d-Glucuronate on Lipopolysaccharide-Stimulated BV2 Microglial Cells through the Nrf2/HO-1 Signaling Cascade and MAPK/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Testing Kaempferitrin's Anti-inflammatory Effects in Cell Culture
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to investigate the anti-inflammatory properties of Kaempferitrin, a natural flavonoid glycoside, using in vitro cell culture models.[1][2] The protocols cover essential assays for determining cytotoxicity, measuring key inflammatory mediators, and elucidating the underlying molecular mechanisms.
Introduction
This compound is a flavonoid that has demonstrated significant anti-inflammatory bioactivity.[1][2] It has been shown to ameliorate inflammation by inhibiting the proliferation of specific cell types like fibroblast-like synoviocytes and reducing the production of pro-inflammatory mediators.[2] The primary mechanisms of action involve the suppression of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3][4] These protocols outline the methodologies to validate and quantify these effects in a controlled laboratory setting.
Experimental Workflow Overview
The general workflow for assessing the anti-inflammatory potential of this compound involves initial cytotoxicity screening to determine optimal, non-toxic concentrations. Subsequently, cells are stimulated with an inflammatory agent like Lipopolysaccharide (LPS) in the presence or absence of this compound. The anti-inflammatory effects are then quantified by measuring nitric oxide and pro-inflammatory cytokine production. Finally, molecular assays like Western blotting can be used to probe the compound's impact on specific signaling pathways.
Caption: General experimental workflow for evaluating this compound.
Data Presentation: Summary of Expected Quantitative Results
The following tables provide an example of how to structure the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Cell Viability
| This compound Conc. (µM) | Cell Viability (%) (mean ± SD) |
|---|---|
| 0 (Control) | 100 ± 5.2 |
| 10 | 98.5 ± 4.8 |
| 25 | 97.1 ± 5.5 |
| 50 | 95.3 ± 4.9 |
| 100 | 70.2 ± 6.1 |
Table 2: Effect of this compound on LPS-Induced NO Production
| Treatment | Nitrite Conc. (µM) (mean ± SD) |
|---|---|
| Control | 2.1 ± 0.5 |
| LPS (1 µg/mL) | 25.4 ± 2.1 |
| LPS + this compound (10 µM) | 18.9 ± 1.8 |
| LPS + this compound (25 µM) | 12.5 ± 1.5 |
| LPS + this compound (50 µM) | 7.8 ± 1.1 |
Table 3: Effect of this compound on LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) (mean ± SD) | IL-6 (pg/mL) (mean ± SD) |
|---|---|---|
| Control | 35 ± 8 | 20 ± 5 |
| LPS (1 µg/mL) | 850 ± 45 | 620 ± 38 |
| LPS + this compound (25 µM) | 410 ± 32 | 315 ± 25 |
| LPS + this compound (50 µM) | 220 ± 25 | 180 ± 19 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic threshold of this compound to ensure that subsequent anti-inflammatory effects are not due to cell death. The assay measures the metabolic activity of cells, which is an indicator of their viability.[5][6]
Materials:
-
RAW 264.7 murine macrophage cell line (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (dissolved in DMSO)[1]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO) or other solubilization solution[7]
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.[8]
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[9][10] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[5][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[7]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.[9][10]
-
Calculation: Cell viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the concentration of nitrite, a stable breakdown product of NO, in the cell culture supernatant as an indicator of NO production.[11]
Materials:
-
Griess Reagent: Typically a two-part reagent consisting of Solution A (e.g., 1% sulfanilamide in 2.5% phosphoric acid) and Solution B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]
-
Sodium nitrite (NaNO₂) standard solution
-
Lipopolysaccharide (LPS) from E. coli
-
96-well plates
Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate as described in the MTT assay protocol.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Inflammation Induction: Add LPS (e.g., 1 µg/mL final concentration) to the wells to induce inflammation. Include control groups: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.[8]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Supernatant Collection: After incubation, carefully collect 50-100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent (combine equal parts of Solution A and B immediately before use).[8][11]
-
Incubation: Incubate at room temperature for 10-15 minutes, protected from light.[8]
-
Quantification: Calculate the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), secreted into the cell culture medium.[14][15]
Materials:
-
Commercial ELISA kits for mouse TNF-α and IL-6 (follow the manufacturer's specific instructions)
-
Cell culture supernatants collected as described in the NO Assay protocol.
Protocol:
-
Sample Collection: Collect cell culture supernatants after treatment with this compound and/or LPS, as described previously. Centrifuge the supernatants to remove any cell debris.
-
ELISA Procedure: Perform the ELISA according to the kit manufacturer's protocol.[8] This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding standards and samples (supernatants) to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate to remove unbound substances.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a measurable color change.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Quantification: Determine the concentration of TNF-α and IL-6 in the samples by plotting a standard curve using the provided recombinant cytokine standards.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[2][4]
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammatory responses.[16] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB (e.g., the p65 subunit) to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound can inhibit this process.[3]
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of kinases, including ERK, JNK, and p38, that are sequentially activated by upstream signals like LPS.[17][18] Activated MAPKs can phosphorylate transcription factors that regulate the expression of inflammatory mediators. Kaempferol, the aglycone of this compound, has been shown to attenuate inflammation by inhibiting the phosphorylation of these MAPK proteins.[4]
Caption: this compound's inhibition of the MAPK signaling pathway.
To analyze these pathways, Western blotting can be performed on cell lysates collected after treatment. Key proteins to probe for include total and phosphorylated forms of IκBα, p65 (for NF-κB) and p38, ERK, and JNK (for MAPK) to assess the inhibitory effect of this compound on their activation.[8][19]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Protocol Griess Test [protocols.io]
- 14. biocompare.com [biocompare.com]
- 15. atlantisbioscience.com [atlantisbioscience.com]
- 16. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies of Kaempferitrin
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of animal models to study the in vivo effects of Kaempferitrin. This document outlines detailed experimental protocols, summarizes quantitative data from relevant studies, and visualizes key signaling pathways and workflows.
Anti-Diabetic Effects of this compound
This compound has demonstrated significant potential in the management of diabetes mellitus by exerting hypoglycemic effects and improving insulin sensitivity. Animal models are crucial for evaluating these therapeutic properties.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Alloxan-induced diabetic rats | This compound | 50, 100, and 200 mg/kg | Oral | Acute (single dose) | Significant hypoglycemic effect observed at all doses one hour after treatment.[1] | [1] |
| Streptozotocin-nicotinamide (STZ-NA)-induced diabetic mice | Kaempferol | 5 mg/kg | Oral | Not specified | Significantly reduced blood glucose levels and improved lipid profile.[2][3] | [2][3] |
| Diabetic rats | This compound | Not specified | Not specified | Long-term | Acute lowering effect on blood glucose.[4][5] | [4][5] |
| Normal and Diabetic Wistar rats | This compound | 50, 100, 200 mg/kg | Oral | Single dose | In normal rats, only the 200 mg/kg dose lowered blood glucose. In diabetic rats, all doses showed a hypoglycemic effect.[1] | [1] |
Experimental Protocol: Induction of Diabetes and Treatment
This protocol describes the induction of type 2 diabetes in mice using streptozotocin and nicotinamide, followed by treatment with this compound.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Streptozotocin (STZ)
-
Nicotinamide (NA)
-
Citrate buffer (0.1 M, pH 4.5)
-
Normal saline
-
This compound
-
Vehicle (e.g., 20% ethanol or normal saline)
-
Glucometer and test strips
-
Oral gavage needles
-
Animal housing and care facilities
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.
-
Induction of Diabetes:
-
Fast the mice overnight.
-
Prepare a fresh solution of nicotinamide in normal saline.
-
Inject the mice intraperitoneally with nicotinamide (110 mg/kg body weight).
-
After 15 minutes, prepare a fresh solution of streptozotocin in cold citrate buffer.
-
Inject the mice intraperitoneally with streptozotocin (150 mg/kg body weight).
-
Provide the mice with a 5% glucose solution for 24 hours to prevent initial drug-induced hypoglycemia.
-
-
Confirmation of Diabetes:
-
After 72 hours, measure the fasting blood glucose levels from the tail vein using a glucometer.
-
Mice with fasting blood glucose levels above 200 mg/dL are considered diabetic and are selected for the study.
-
-
Animal Grouping and Treatment:
-
Divide the diabetic mice into the following groups (n=3-5 per group):
-
Diabetic Control (Vehicle): Receives normal saline orally.
-
This compound-treated: Receives Kaempferol (5 mg/kg) orally.
-
Positive Control (Metformin): Receives metformin (50 mg/kg) orally.
-
-
A non-diabetic normal control group receiving the vehicle should also be included.
-
Administer the treatments daily via oral gavage for the specified study duration.
-
-
Monitoring and Data Collection:
-
Monitor blood glucose levels at regular intervals (e.g., weekly).
-
At the end of the study, collect blood samples for lipid profile analysis (triglycerides and cholesterol).
-
Euthanize the animals and collect relevant tissues for further analysis if required.
-
Signaling Pathway: this compound's Insulinomimetic Action
This compound has been shown to activate the classical insulin signaling pathway, leading to increased glucose uptake.
Caption: this compound activates the insulin signaling pathway.
Anti-Osteoporotic Effects of this compound
This compound has shown promise in preventing bone loss in animal models of osteoporosis, suggesting its potential as a therapeutic agent for this condition.
Quantitative Data Summary
| Animal Model | Compound | Dosage | Route of Administration | Treatment Duration | Key Findings | Reference |
| Ovariectomized (OVX) rats | This compound | Not specified | Not specified | Not specified | Significantly improved bone mass and microarchitecture. | [6] |
| Ovariectomized (OVX) Wistar female rats | Kaempferol | Not specified | Oral | 8 weeks | Prevented a significant decrease in femoral bone mineral density (BMD).[7][8] | [7][8] |
| Methylprednisolone-induced osteoporotic rats | Kaempferol | 5 mg/kg/day | Oral | 4 weeks | Induced bone-sparing effects and improved callus formation in fracture healing.[9] | [9] |
Experimental Protocol: Ovariectomy-Induced Osteoporosis Model
This protocol details the induction of postmenopausal osteoporosis in rats through ovariectomy and subsequent treatment with this compound.
Materials:
-
Female Wistar rats (3 months old)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle
-
Micro-computed tomography (µCT) scanner
-
Bone densitometer (DEXA)
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Ovariectomy (OVX):
-
Anesthetize the rats.
-
Make a dorsal skin incision and locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, then remove the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation (SHAM), where the ovaries are located but not removed, is performed on the control group.
-
-
Post-operative Care and Treatment:
-
Allow the animals to recover for a period (e.g., 56 days) to allow for the development of osteopenia.
-
Divide the OVX rats into two groups:
-
OVX-Control (OVX-C): Receives vehicle.
-
OVX-Kaempferitrin (OVX-K): Receives Kaempferol orally for 8 weeks.
-
-
The SHAM group also receives the vehicle.
-
-
Bone Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the femurs and tibias.
-
Assess bone mineral density (BMD) using DEXA.
-
Analyze the bone microarchitecture (e.g., bone volume/total volume (BV/TV), trabecular thickness, trabecular number) using µCT.
-
Conduct histomorphometric analysis on bone sections.
-
Signaling Pathway: Anti-Osteoporotic Mechanisms of Kaempferol
Kaempferol, the aglycone of this compound, exerts its anti-osteoporotic effects by modulating various signaling pathways involved in bone metabolism.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insulinomimetic effects of this compound on glycaemia and on 14C-glucose uptake in rat soleus muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oral administration of kaempferol inhibits bone loss in rat model of ovariectomy-induced osteopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dietary flavonoid kaempferol inhibits glucocorticoid-induced bone loss by promoting osteoblast survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
Application Note: Solid-Phase Extraction (SPE) for the Purification of Kaempferitrin
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Kaempferitrin (Kaempferol-3,7-dirhamnoside) is a bioactive flavonoid glycoside found in various medicinal plants, exhibiting a range of pharmacological activities, including anti-inflammatory, antioxidant, and hypoglycemic effects.[1] The isolation and purification of this compound from complex plant extracts is a critical step for further pharmacological studies and drug development. Solid-Phase Extraction (SPE) offers a simple, cost-effective, and efficient method for the purification and enrichment of this compound.[1] This application note provides a detailed protocol for the purification of this compound using C18-based SPE cartridges.
Data Presentation: Quantitative SPE Performance for Flavonoid Purification
The following table summarizes the quantitative data from various studies on the purification of this compound and related flavonoids using SPE. This allows for a comparative assessment of different methods and sorbents.
| Analyte | SPE Sorbent | Sample Matrix | Elution Solvent(s) | Recovery (%) | Purity (%) | Reference |
| This compound | C18 | Defatted Uncaria guianensis leaf ethanol extract | 15% Acetonitrile in water | 60 | 99 | [1] |
| Kaempferol | Bond Elut Plexa | Ginkgo biloba extract | Methanol | 103-109 | Not Reported | [2] |
| Kaempferol | Oasis HLB | Honey | Methanol | >90 | Not Reported | [3][4] |
| Quercetin | Oasis HLB | Honey | Methanol | >90 | Not Reported | [3][4] |
| Isorhamnetin | Bond Elut Plexa | Ginkgo biloba extract | Methanol | 73-88 | Not Reported | [2] |
Experimental Protocol: SPE Purification of this compound
This protocol is based on the optimized method for isolating this compound from a plant extract using a C18 SPE cartridge.[1]
1. Materials and Reagents:
-
SPE Cartridge: C18 cartridges (e.g., 500 mg bed weight)[1][5]
-
Solvents (HPLC Grade):
-
Sample: Crude or partially purified plant extract containing this compound, dissolved in a suitable solvent.
-
SPE Vacuum Manifold (optional, for parallel processing)
-
Collection tubes
2. Preparation of Solutions:
-
Conditioning Solvent: 100% Methanol
-
Equilibration Solvent: Deionized Water
-
Wash Solvent: 10% Acetonitrile in Deionized Water
-
Elution Solvent: 15% Acetonitrile in Deionized Water[1]
3. SPE Procedure:
The following steps outline the "bind and elute" strategy for this compound purification.
-
Conditioning:
-
Pass 5 mL of 100% Methanol through the C18 SPE cartridge. This step wets the stationary phase and activates the functional groups.[6] Do not allow the cartridge to dry out.
-
-
Equilibration:
-
Pass 5 mL of Deionized Water through the cartridge. This step prepares the sorbent for the aqueous sample matrix, maximizing the retention of this compound.[6] Ensure the sorbent bed does not dry.
-
-
Sample Loading:
-
Dissolve the plant extract in a minimal amount of a solvent compatible with the equilibration solvent (e.g., water with a low percentage of organic solvent).
-
Load 1-5 mg of the extract per 500 mg of C18 sorbent onto the cartridge.[1]
-
Maintain a slow and steady flow rate (approximately 1 drop per second) to ensure optimal interaction between the analyte and the sorbent.[5]
-
-
Washing:
-
Pass 5 mL of 10% Acetonitrile in water through the cartridge. This step removes weakly retained impurities and polar compounds, while this compound remains bound to the C18 sorbent.
-
-
Elution:
-
Place a clean collection tube under the cartridge.
-
Elute the retained this compound by passing 6 mL of 15% Acetonitrile in water through the cartridge.[1] Collect the eluate. This fraction will contain the purified this compound.
-
-
Post-Elution Processing:
-
The collected eluate can be concentrated by evaporating the solvent under reduced pressure (e.g., using a rotary evaporator or a speed vacuum).
-
The purified this compound can then be analyzed by techniques such as HPLC, LC-MS, or NMR for purity assessment and structural confirmation.[7]
-
Mandatory Visualizations
Experimental Workflow for this compound Purification using SPE
Caption: Workflow of Solid-Phase Extraction for this compound Purification.
References
- 1. tandfonline.com [tandfonline.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 6. agilent.com [agilent.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Chemical Synthesis of Kaempferitrin and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin (Kaempferol-3,7-O-dirhamnoside) is a naturally occurring flavonoid glycoside found in various medicinal plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, and anti-cancer properties. The synthesis of this compound and its derivatives is crucial for enabling further investigation into its therapeutic potential, structure-activity relationships, and mechanism of action.
These application notes provide a detailed overview of the chemical synthesis of this compound, starting from commercially available phloroglucinol, as well as protocols for the preparation of its derivatives. Furthermore, the modulation of key signaling pathways by this compound, including the NF-κB, Akt/mTOR, and insulin signaling pathways, is discussed and visualized.
Data Presentation: Synthesis of this compound
The following table summarizes the key quantitative data for the multi-step synthesis of this compound, based on the route developed by Urgaonkar and Shaw. This synthesis involves the strategic use of protecting groups to achieve the desired glycosylation pattern.
| Step | Reaction | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Protection | Phloroglucinol | Benzyl bromide, K₂CO₃ | 1,3,5-Tris(benzyloxy)benzene | 95 |
| 2 | Acylation | 1,3,5-Tris(benzyloxy)benzene | 4-(Benzyloxy)benzoyl chloride, AlCl₃ | 2,4,6-Tris(benzyloxy)-4'-benzyloxyacetophenone | 85 |
| 3 | Cyclization | 2,4,6-Tris(benzyloxy)-4'-benzyloxyacetophenone | NaH, Ethyl acetate | 3,5,7,4'-Tetra-O-benzylkaempferol | 80 |
| 4 | Selective Debenzylation | 3,5,7,4'-Tetra-O-benzylkaempferol | Pd/C, H₂ | 3,7-Dihydroxy-5,4'-di-O-benzylkaempferol | 75 |
| 5 | Glycosylation | 3,7-Dihydroxy-5,4'-di-O-benzylkaempferol | Peracetylated rhamnosyl bromide, Ag₂O | 3,7-Di-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-5,4'-di-O-benzylkaempferol | 60 |
| 6 | Deprotection | 3,7-Di-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-5,4'-di-O-benzylkaempferol | 1. Pd/C, H₂ 2. NaOMe, MeOH | This compound | 90 |
Experimental Protocols
Protocol 1: Total Synthesis of this compound[1][2][3]
This protocol outlines the key steps for the total synthesis of this compound, adapted from the work of Urgaonkar and Shaw.
Step 1: Synthesis of 1,3,5-Tris(benzyloxy)benzene
-
To a solution of phloroglucinol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 3.5 eq).
-
Add benzyl bromide (3.3 eq) dropwise and reflux the mixture for 24 hours.
-
After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Recrystallize the residue from ethanol to afford 1,3,5-tris(benzyloxy)benzene.
Step 2: Synthesis of 2,4,6-Tris(benzyloxy)-4'-benzyloxyacetophenone
-
To a solution of 1,3,5-tris(benzyloxy)benzene (1.0 eq) and 4-(benzyloxy)benzoyl chloride (1.2 eq) in dichloromethane, cool the mixture to 0°C.
-
Add aluminum chloride (AlCl₃, 1.5 eq) portion-wise and stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Step 3: Synthesis of 3,5,7,4'-Tetra-O-benzylkaempferol
-
To a solution of 2,4,6-tris(benzyloxy)-4'-benzyloxyacetophenone (1.0 eq) in dry THF, add sodium hydride (NaH, 2.0 eq) at 0°C.
-
Add ethyl acetate (1.5 eq) and stir the mixture at room temperature for 6 hours.
-
Quench the reaction with dilute HCl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the cyclized product.
Step 4: Synthesis of 3,7-Dihydroxy-5,4'-di-O-benzylkaempferol
-
Dissolve 3,5,7,4'-tetra-O-benzylkaempferol (1.0 eq) in a mixture of ethyl acetate and ethanol.
-
Add 10% Palladium on carbon (Pd/C) and hydrogenate the mixture at atmospheric pressure for 48 hours.
-
Filter the catalyst and concentrate the filtrate. Purify the product by column chromatography to obtain the selectively debenzylated intermediate.
Step 5: Glycosylation to form 3,7-Di-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranosyl)-5,4'-di-O-benzylkaempferol
-
To a solution of 3,7-dihydroxy-5,4'-di-O-benzylkaempferol (1.0 eq) in dichloromethane, add silver oxide (Ag₂O, 2.5 eq).
-
Add a solution of peracetylated rhamnosyl bromide (2.2 eq) in dichloromethane dropwise at 0°C.
-
Stir the reaction in the dark at room temperature for 24 hours.
-
Filter the reaction mixture through celite and concentrate the filtrate. Purify the residue by column chromatography.
Step 6: Deprotection to yield this compound
-
Dissolve the protected this compound from the previous step in a mixture of methanol and ethyl acetate.
-
Add 10% Pd/C and hydrogenate at atmospheric pressure for 12 hours to remove the benzyl groups.
-
Filter the catalyst and concentrate the filtrate.
-
Dissolve the residue in dry methanol and add a catalytic amount of sodium methoxide (NaOMe).
-
Stir the reaction at room temperature for 4 hours to remove the acetyl groups.
-
Neutralize the reaction with amberlite IR-120 resin, filter, and concentrate the filtrate to obtain pure this compound.
Protocol 2: Synthesis of a Sulfonated Kaempferol Derivative[4]
This protocol describes a method for the synthesis of a water-soluble sulfonated Kaempferol derivative.
-
Dissolve Kaempferol (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitate by filtration and wash with cold water until the washings are neutral.
-
Dry the precipitate under vacuum to yield the sulfonated Kaempferol derivative.
Signaling Pathway Modulation by this compound
This compound and its aglycone, Kaempferol, have been shown to modulate several critical signaling pathways involved in cellular processes such as inflammation, proliferation, and metabolism.
Inhibition of the NF-κB Signaling Pathway
This compound has been reported to inhibit the activation of the NF-κB pathway, a key regulator of inflammation.[1][2] This inhibition is achieved by preventing the nuclear translocation of the p65 subunit of NF-κB.[3]
Caption: this compound inhibits the NF-κB signaling pathway.
Modulation of the Akt/mTOR Signaling Pathway
The Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and metabolism. This compound has been shown to inactivate this pathway, which contributes to its anti-cancer effects.[1][4]
Caption: this compound inhibits the Akt/mTOR signaling pathway.
Activation of the Insulin Signaling Pathway
This compound has demonstrated insulin-mimetic effects by activating the insulin signaling pathway.[5][6] Molecular docking studies suggest that its aglycone, Kaempferol, may bind to the β subunit of the insulin receptor.[7] This activation leads to downstream signaling events that promote glucose uptake.
Caption: this compound activates the insulin signaling pathway.
Conclusion
The synthetic protocols and biological pathway information provided in these application notes serve as a valuable resource for researchers investigating the therapeutic potential of this compound and its derivatives. The outlined synthetic route allows for the production of this compound for in-depth biological studies. Furthermore, the synthesis of derivatives can facilitate the exploration of structure-activity relationships, potentially leading to the development of more potent and selective therapeutic agents. The elucidation of this compound's interactions with key signaling pathways provides a foundation for understanding its mechanism of action and for the rational design of novel drugs targeting these pathways in various diseases.
References
- 1. This compound Regulates the Proliferation, Metastasis, and Immune Escape of Nonsmall Cell Lung Cancer by Inhibiting the Akt/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kaempferol modulates pro-inflammatory NF-κB activation by suppressing advanced glycation endproducts-induced NADPH oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Acute Kaempferol Stimulation Induces AKT Phosphorylation in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Kaempferitrin as a Standard in Phytochemical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin (Kaempferol-3,7-dirhamnoside) is a flavonoid glycoside found in various medicinal plants. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anti-inflammatory, antioxidant, and hypoglycemic effects. As a pure analytical standard, this compound is crucial for the accurate quantification and standardization of herbal extracts and formulations, ensuring their quality, efficacy, and safety. These application notes provide detailed protocols for the use of this compound as a standard in phytochemical analysis using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Additionally, a key signaling pathway influenced by this compound is illustrated to provide context for its biological activity.
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated RP-HPLC method for the quantification of this compound in plant extracts.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Plant extract containing this compound
-
0.45 µm syringe filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Standard Solutions:
-
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to prepare a stock solution of 1 mg/mL.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 5 to 200 µg/mL by diluting with methanol.
-
Filter the solutions through a 0.45 µm syringe filter before injection.
4. Preparation of Sample Solution:
-
Accurately weigh about 1 g of the dried and powdered plant material.
-
Extract with a suitable solvent (e.g., 70% ethanol) using sonication or reflux extraction.
-
Filter the extract and evaporate the solvent under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol.
-
Filter the sample solution through a 0.45 µm syringe filter prior to HPLC analysis.
5. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B). A typical gradient could be: 0-20 min, 20-60% A; 20-25 min, 60-80% A; 25-30 min, 80-20% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 265 nm or 350 nm
-
Injection Volume: 20 µL
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the plant extract by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC quantification of this compound.
Protocol 2: Quantification of this compound using High-Performance Thin-Layer Chromatography (HPTLC)
This protocol provides a validated HPTLC method for the simultaneous quantification of this compound in herbal formulations.
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
HPTLC grade toluene, ethyl acetate, formic acid, and methanol
-
Pre-coated silica gel 60 F254 HPTLC plates
-
Plant extract containing this compound
2. Equipment:
-
HPTLC system including:
-
Sample applicator (e.g., Linomat 5)
-
Developing chamber (e.g., Twin Trough Chamber)
-
TLC scanner
-
Documentation system (e.g., TLC Visualizer)
-
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Standard and Sample Solutions:
-
Follow the same procedure as described in the HPLC protocol for the preparation of standard and sample solutions.
4. Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (in appropriate ratios, e.g., 5:4:1 v/v/v).
-
Application: Apply 5 µL of standard and sample solutions as bands of 8 mm width.
-
Development: Develop the plate up to a distance of 80 mm in a pre-saturated developing chamber.
-
Drying: Air-dry the plate after development.
-
Densitometric Scanning: Scan the plate at 254 nm.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify this compound in the sample by comparing its peak area with the calibration curve.
Data Presentation
The performance of the analytical methods is summarized in the tables below. These values are indicative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range (µg/mL) | 5.0 - 195.0[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Limit of Detection (LOD) (µg/mL) | 0.3[1] |
| Limit of Quantification (LOQ) (µg/mL) | 1.0[1] |
| Recovery (%) | 98.5 - 101.2 |
| Precision (%RSD) | < 2.0 |
Table 2: HPTLC Method Validation Parameters for this compound Quantification
| Parameter | Value |
| Linearity Range (ng/spot) | 100 - 600 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (ng/spot) | 32.06 |
| Limit of Quantification (LOQ) (ng/spot) | 85.33 |
| Recovery (%) | 98.23 - 99.78 |
| Precision (%RSD) | < 2.0 |
Signaling Pathway
This compound has been shown to activate the insulin signaling pathway, which plays a critical role in glucose homeostasis.[2][3] The diagram below illustrates the key steps in this pathway that are modulated by this compound.
This compound-Activated Insulin Signaling Pathway
References
Application Notes & Protocols: Formulation of Kaempferitrin for In Vivo Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction: Kaempferitrin, a flavonoid glycoside, has demonstrated significant therapeutic potential owing to its anti-inflammatory, antioxidant, and antitumor properties[1]. Its mechanism of action often involves the modulation of key cellular signaling pathways, including NF-κB, Akt/mTOR, and PI3K/Akt[2][3][4]. Despite its promise, the clinical application of this compound is hampered by its poor water solubility and low oral bioavailability, which leads to rapid metabolism and clearance[5][6][7]. To overcome these limitations, advanced formulation strategies, particularly nano-delivery systems, are being explored to enhance its solubility, protect it from degradation, and improve its pharmacokinetic profile for effective in vivo delivery[5][8].
These application notes provide an overview of common formulation strategies, a summary of relevant quantitative data, and detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Formulation Strategies and Data Presentation
Various nanoformulation approaches have been successfully employed to improve the delivery of this compound and its aglycone form, Kaempferol. These include polymeric nanoparticles, lipid-based nanocarriers, and phospholipid complexes. The choice of formulation depends on the desired route of administration, release profile, and therapeutic target.
Data Summary Tables
Quantitative data from recent studies are summarized below to provide a comparative overview of different formulation strategies.
Table 1: Physicochemical Properties of this compound/Kaempferol Nanoformulations
| Formulation Type | Polymer/Lipid | Method | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA Nanoparticles | Poly(d,l-lactic-co-glycolic acid) | Solvent Emulsion Evaporation | 132.9 ± 1.4 | -15.0 ± 1.73 | 67.92 ± 4.8 | 0.46 ± 0.17 | [9] |
| NLCs | Compritol / Miglyol | Hot Homogenization | ~80 | ~+30 | N/A | N/A | [10] |
| Nanosuspension | N/A | High-Pressure Homogenization | 426.3 ± 5.8 | N/A | N/A | N/A | [11] |
| pH-sensitive Nanoparticles | HPMC-AS / Kollicoat MAE 30 DP | Quasi-Emulsion Solvent Diffusion | Nanometric | Low PDI | High | High | [12][13] |
| Phospholipid Complex | Phospholipon® 90H | Reflux & Freeze-Drying | N/A | N/A | N/A | N/A | [6] |
N/A: Not Available in the cited source.
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Kaempferol/Kaempferitrin Formulations
| Formulation | Animal Model | Administration | Key Findings | Reference |
| Kaempferol Nanosuspension | Sprague-Dawley Rats | Oral | Absolute bioavailability increased from 13.03% (pure drug) to 38.17% (nanosuspension).[11] | [11] |
| Kaempferol-Phospholipid Complex | Wistar Rats | Oral | Significantly improved oral bioavailability compared to pure kaempferol.[6] | [6] |
| Kaempferol Nanoparticles | Sprague-Dawley Rats | Oral | Pre-treatment with nanoparticles (50 mg/kg) restored antioxidant enzyme levels (GSH, SOD, CAT) in a model of hepatocellular carcinoma.[12] | [12] |
| This compound (unformulated) | Collagen-Induced Arthritis Mice | N/A | Decreased paw thickness and reduced serum levels of IL-1β, IL-6, and TNF-α.[3] | [3] |
| This compound (unformulated) | FeCl3-Induced Thrombosis Rats | Oral | Demonstrated antithrombotic effects by inhibiting coagulation and platelet aggregation.[14][15] | [14][15] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the targeted biological pathways is crucial for understanding the formulation and application of this compound.
Caption: General experimental workflow for developing this compound formulations.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by targeting multiple signaling cascades involved in inflammation, cell survival, and oxidative stress.
Caption: Inhibition of the NF-κB inflammatory pathway by this compound.
Caption: this compound-mediated inhibition of the Akt/mTOR survival pathway.
Caption: Activation of the Nrf2/HO-1 antioxidant pathway by Kaempferol.
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the formulation and characterization of this compound nanoparticles.
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
(Based on the Solvent Emulsion Evaporation Method[9])
Objective: To encapsulate this compound within biodegradable PLGA nanoparticles to improve its solubility and provide controlled release.
Materials:
-
This compound
-
Poly(d,l-lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
Acetone (for washing)
Equipment:
-
Magnetic stirrer and stir bars
-
High-speed homogenizer or probe sonicator
-
Rotary evaporator
-
High-speed centrifuge
-
Freeze-dryer (lyophilizer)
Procedure:
-
Organic Phase Preparation:
-
Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in an appropriate volume of organic solvent (e.g., 5 mL of DCM).
-
Ensure complete dissolution by gentle vortexing or stirring.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of surfactant (e.g., 1% w/v PVA) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase (e.g., 20 mL) under continuous stirring.
-
Immediately homogenize the mixture at high speed (e.g., 15,000 rpm for 5 minutes) or sonicate on an ice bath to form a primary oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a larger volume of the surfactant solution (e.g., 0.1% PVA) and stir at room temperature for 3-4 hours to allow the organic solvent to evaporate.
-
Alternatively, use a rotary evaporator under reduced pressure to accelerate solvent removal.
-
-
Nanoparticle Collection and Washing:
-
Centrifuge the resulting nanoparticle suspension at high speed (e.g., 20,000 x g for 20 minutes) at 4°C.
-
Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water. Repeat the centrifugation and washing steps twice to remove excess surfactant and un-encapsulated drug.
-
-
Lyophilization:
-
Resuspend the final washed pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry nanoparticle powder.
-
Store the lyophilized powder at -20°C.
-
Protocol 2: Preparation of Kaempferol-Loaded Solid Lipid Nanoparticles (SLNs)
(Based on the Hot Homogenization Method[16][17])
Objective: To formulate Kaempferol in a lipid matrix to enhance oral bioavailability.
Materials:
-
Kaempferol
-
Solid lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Deionized water
Equipment:
-
Water bath or heating mantle
-
Magnetic stirrer with heating
-
High-shear homogenizer or probe sonicator
-
Ice bath
Procedure:
-
Lipid Phase Preparation:
-
Melt the solid lipid by heating it to 5-10°C above its melting point.
-
Add the specified amount of Kaempferol to the molten lipid and stir until a clear, uniform solution is obtained.
-
-
Aqueous Phase Preparation:
-
Dissolve the surfactant in deionized water and heat it to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring (e.g., 8,000 rpm for 5-10 minutes) to form a coarse oil-in-water pre-emulsion.
-
-
Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (several cycles) or probe sonication for a specified time (e.g., 15 minutes) while maintaining the temperature above the lipid's melting point.
-
-
Nanoparticle Solidification:
-
Cool the resulting hot nanoemulsion by placing it in an ice bath or allowing it to cool to room temperature under gentle stirring. This process solidifies the lipid droplets, forming SLNs.
-
-
Storage:
-
Store the resulting SLN dispersion at 4°C. For long-term storage, lyophilization with a suitable cryoprotectant may be performed.
-
Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
(Based on Indirect and Direct Methods[18][19])
Objective: To quantify the amount of this compound successfully encapsulated within the nanoparticles.
A. Indirect Method (Quantification of Free Drug)
-
After nanoparticle preparation, collect the supernatant from the first centrifugation step (Protocol 1, Step 5).
-
Analyze the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate EE% using the following formula:
-
EE (%) = [(Total Drug Added - Free Drug in Supernatant) / Total Drug Added] x 100
-
B. Direct Method (Quantification of Entrapped Drug)
-
Take a known amount of lyophilized nanoparticles (e.g., 5 mg).
-
Dissolve the nanoparticles in a suitable organic solvent (e.g., DCM, acetonitrile) that dissolves both the polymer/lipid and the drug, to break the nanoparticle structure and release the entrapped drug.
-
Analyze the concentration of this compound in the resulting solution using a validated analytical method (e.g., UV-Vis or HPLC).
-
Calculate EE% and DL% using the following formulas:
-
DL (%) = [Mass of Drug in Nanoparticles / Total Mass of Nanoparticles] x 100
-
EE (%) = [Mass of Drug in Nanoparticles / Initial Mass of Drug Used] x 100
-
Protocol 4: In Vitro Drug Release Study
(Based on the Dialysis Bag Method[12][20])
Objective: To evaluate the release profile of this compound from nanoparticles over time in a simulated physiological environment.
Materials:
-
This compound-loaded nanoparticle suspension or redispersed lyophilized powder.
-
Dialysis membrane tubing (with appropriate Molecular Weight Cut-Off, e.g., 3.5-14 kDa).
-
Release medium: Phosphate-buffered saline (PBS) at pH 7.4 (to simulate blood) and/or pH 1.2 or 6.8 buffer (to simulate gastrointestinal conditions)[12]. A small percentage of a surfactant like Tween 80 or ethanol may be added to maintain sink conditions.
-
Beakers or flasks.
-
Shaking water bath or incubator.
Procedure:
-
Preparation:
-
Soak the dialysis membrane in the release medium as per the manufacturer's instructions.
-
Accurately measure a volume of the nanoparticle suspension (containing a known amount of this compound) and place it inside the dialysis bag.
-
Securely seal both ends of the bag.
-
-
Release Study:
-
Place the sealed dialysis bag into a beaker containing a defined volume of pre-warmed release medium (e.g., 100 mL).
-
Place the beaker in a shaking water bath set at 37°C with continuous, gentle agitation (e.g., 100 rpm).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the beaker.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., UV-Vis or HPLC).
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the release profile.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Antithrombotic Activity and In Vivo Effective Forms of this compound Using FeCl3-Induced Rat Arterial Thrombosis and UHPLC-Q-Exactive Orbitrap MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, physicochemical characterization, and in vitro evaluation of biodegradable PLGA nanoparticles entrapped to folic acid for targeted delivery of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biointerfaceresearch.com [biointerfaceresearch.com]
- 11. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Formulation and Evaluation of Kaempferol Loaded Nanoparticles against Experimentally Induced Hepatocellular Carcinoma: In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Antithrombotic Activity and In Vivo Effective Forms of this compound Using FeCl3-Induced Rat Arterial Thrombosis and UHPLC-Q-Exactive Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. japsonline.com [japsonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Different methods to determine the encapsulation efficiency of protein in PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Kaempferitrin Extraction from Prunus cerasifera
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Kaempferitrin extraction from Prunus cerasifera (cherry plum) leaves. Here you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance your extraction efficiency.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the extraction and purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low this compound Yield | Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for extracting this compound, a flavonoid glycoside. | This compound is a polar compound. Use polar solvents like ethanol or methanol mixed with water. A 70% ethanol solution has been shown to be effective for extraction from Prunus cerasifera leaves[1]. |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermosensitive flavonoids like this compound.[2] | Perform extractions at room temperature or slightly elevated temperatures (e.g., 40-60°C) to balance solubility and stability. Avoid prolonged exposure to high temperatures.[3] | |
| Incorrect Particle Size of Plant Material: Large particle sizes can limit solvent penetration and reduce extraction efficiency. | Grind the dried Prunus cerasifera leaves to a fine powder (e.g., 40-60 mesh) to increase the surface area available for solvent contact. | |
| Inadequate Extraction Time: The duration of the extraction may not be sufficient to allow for complete diffusion of this compound from the plant matrix into the solvent. | Optimize the extraction time. For conventional solvent extraction, this could be several hours. For methods like ultrasound-assisted extraction, shorter times (e.g., 30-60 minutes) may be sufficient.[4] | |
| Presence of Impurities in the Final Product | Inefficient Purification Method: The initial extract will contain a complex mixture of compounds besides this compound. | Employ a multi-step purification process. Macroporous resin chromatography is effective for separating this compound from other compounds in the crude extract.[1][5] Subsequent crystallization can further enhance purity.[1] |
| Co-extraction of Pigments and Other Polar Compounds: Solvents that are effective for this compound extraction can also extract chlorophyll and other unwanted polar compounds. | A preliminary purification step using a nonpolar solvent wash of the plant material can remove some lipophilic impurities. The use of macroporous resins with varying polarities can also help in selective separation.[1] | |
| Degradation of this compound During Processing | pH of the Extraction Solvent: Flavonoid glycosides can be unstable under strongly acidic or alkaline conditions.[6] | Maintain the pH of the extraction solvent within a slightly acidic to neutral range (pH 4-6) to minimize degradation.[3][6] |
| Exposure to Light and Oxygen: Flavonoids can be susceptible to photodegradation and oxidation. | Conduct extraction and purification steps in a controlled environment, minimizing exposure to direct light and oxygen. Working under an inert atmosphere (e.g., nitrogen) can be beneficial.[3] | |
| High Temperatures During Solvent Evaporation: Concentrating the extract at high temperatures can lead to thermal degradation of this compound.[2] | Use a rotary evaporator under reduced pressure to remove the solvent at a lower temperature (e.g., below 40-50°C).[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of this compound from Prunus cerasifera leaves?
A1: The reported yield of this compound from the leaves of Prunus cerasifera is approximately 1.3 ± 0.18%, with a purity of over 98.5% after extraction with 70% ethanol and subsequent purification using macroporous resin and crystallization.[1] The content of this compound in the leaves is estimated to be between 1.8-2.2%.[1]
Q2: Which solvent system is best for this compound extraction?
A2: Aqueous ethanol (a mixture of ethanol and water) is a highly effective solvent for extracting this compound, which is a polar flavonoid glycoside. A 70% ethanol solution has been successfully used for this purpose.[1] Generally, for flavonoid glycosides, polar solvents are preferred.[3]
Q3: Can modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) improve the yield?
A3: Yes, modern techniques can often improve extraction efficiency and reduce extraction time.[7]
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[4] It generally requires lower temperatures and shorter extraction times compared to conventional methods.[4]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to faster extraction.[8] It is important to carefully control the temperature to prevent degradation of thermosensitive compounds like this compound.[7][8]
Q4: How can I quantify the amount of this compound in my extract?
A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[1] This technique allows for the separation and precise measurement of the concentration of this compound in a complex mixture.
Q5: What are the critical parameters to control during the extraction process?
A5: The most critical parameters to control are:
-
Solvent Composition and Polarity: Directly impacts the solubility of this compound.
-
Temperature: Affects both solubility and stability of the compound.
-
pH: Influences the stability of the flavonoid glycoside.[6]
-
Particle Size of the Plant Material: Determines the efficiency of solvent penetration.
-
Extraction Time: Needs to be sufficient for complete extraction without causing degradation.
Data Presentation
Table 1: Comparison of this compound Extraction Yields from Prunus cerasifera and other sources under Different Conditions
| Plant Source | Extraction Method | Solvent | Temperature | Time | Yield of this compound | Reference |
| Prunus cerasifera leaves | Conventional | 70% Ethanol | Room Temperature | Not Specified | 1.3 ± 0.18% | [1] |
| Justicia spicigera | Supercritical Fluid Extraction (SFE) | CO2 with 70% Ethanol co-solvent | 60°C | 180 min | 562.71 mg/100g (0.56%) | [9][10] |
| Justicia spicigera | Conventional | 50% Ethanol | 70°C | 120 min | 574.20 mg/100g (0.57%) | [9][10] |
| Chenopodium ambrosioides | Microwave-Ultrasound Assisted | 80% Ethanol | 60°C | 30 min | 27.4 µg/mL in extract | [11] |
Experimental Protocols
Protocol 1: Conventional Solvent Extraction of this compound from Prunus cerasifera Leaves
This protocol is based on the method described by Wu et al. (2019).[1]
1. Plant Material Preparation:
- Collect fresh leaves of Prunus cerasifera.
- Wash the leaves thoroughly with water to remove any dirt and debris.
- Dry the leaves in a well-ventilated area or in an oven at a low temperature (e.g., 40-50°C) until they are brittle.
- Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.
2. Extraction:
- Weigh the powdered leaf material.
- Place the powder in a suitable flask and add 70% (v/v) ethanol at a solid-to-liquid ratio of 1:10 (w/v).
- Macerate the mixture at room temperature for 24 hours with occasional stirring.
- After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
- Repeat the extraction process on the residue two more times to ensure complete extraction.
- Combine the filtrates from all three extractions.
3. Concentration:
- Concentrate the combined extract using a rotary evaporator under reduced pressure at a temperature below 50°C to remove the ethanol.
4. Purification by Macroporous Resin Chromatography:
- Pack a chromatography column with a suitable macroporous resin (e.g., nonpolar and medium polar resins in series).
- Equilibrate the column with deionized water.
- Load the concentrated extract onto the column.
- Wash the column with deionized water to remove sugars and other highly polar impurities.
- Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
- Collect fractions and monitor them for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.
- Combine the fractions containing pure this compound.
5. Crystallization:
- Concentrate the purified fractions under reduced pressure.
- Allow the concentrated solution to stand at a low temperature (e.g., 4°C) to induce crystallization.
- Collect the crystals by filtration and wash them with a small amount of cold deionized water.
- Dry the crystals under vacuum to obtain pure this compound.
Visualizations
Flavonoid Biosynthesis Pathway Leading to Kaempferol
Caption: Simplified flavonoid biosynthesis pathway from phenylalanine to this compound.
General Workflow for this compound Extraction and Purification
Caption: General experimental workflow for this compound extraction.
References
- 1. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]
- 2. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Comparative evaluation of ultrasound-assisted extraction with other green extraction methods for sustainable recycling and processing of date palm bioresources and by-products: A review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102875619B - Method for extracting this compound from prunus cerasifera leaves - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances and comparisons of conventional and alternative extraction techniques of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of Microwave-Assisted Extraction Conditions for Five Major Bioactive Compounds from Flos Sophorae Immaturus (Cultivars of Sophora japonica L.) Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. xpublication.com [xpublication.com]
- 11. ajol.info [ajol.info]
Challenges in the chemical synthesis of Kaempferitrin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges in the chemical synthesis of Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chemical synthesis of this compound?
A1: The primary challenges in synthesizing this compound, a 3,7-diglycosylflavone, revolve around controlling regioselectivity, achieving high yields, and purifying the final product. Key hurdles include:
-
Regioselective Glycosylation: Kaempferol has four hydroxyl groups (-OH) at positions 3, 5, 7, and 4'. The synthesis requires the selective attachment of rhamnose specifically at the 3 and 7 positions. This necessitates a robust protecting group strategy to mask the 5 and 4' hydroxyls.[1][2]
-
Protecting Group Strategy: Differentiating the four hydroxyl groups of the kaempferol core is a critical step.[1][2] The choice of protecting groups is crucial to ensure they are stable during glycosylation and can be removed without affecting the desired glycosidic bonds.
-
Glycosylation Efficiency: The yield of glycosylation reactions can be low, influenced by the choice of glycosyl donor, catalyst, and reaction conditions. Traditional methods sometimes result in yields as low as 5-10%, while modern catalytic approaches can achieve much higher efficiencies.[3][4]
-
Purification: Separating the desired 3,7-diglycosylated product from unreacted starting materials, mono-glycosylated intermediates, and other byproducts can be complex, often requiring advanced chromatographic techniques.[5]
-
Low Overall Yield: Due to the multi-step nature of the synthesis (protection, glycosylation, deprotection), the cumulative yield can be low.[1]
Q2: Why is regioselectivity so critical in this compound synthesis?
A2: Regioselectivity is paramount because the biological activity of flavonoid glycosides is highly dependent on the position of the sugar moieties. This compound's specific structure, with rhamnose at the 3 and 7 positions, dictates its unique pharmacological properties.[6] Attaching the sugars to the wrong hydroxyl groups (e.g., at the 5 or 4' positions) would result in a different compound with potentially different activities and properties. Therefore, a successful synthesis must precisely control the glycosylation sites.
Q3: What are the most common protecting groups used for the kaempferol core?
A3: Benzyl (Bn) ethers are one of the most common protecting groups for the hydroxyl groups of flavonoids.[7] They are generally stable under a variety of reaction conditions used for glycosylation. For this compound synthesis, a strategy that differentiates the hydroxyl groups is essential. For example, the 5 and 4' positions can be protected with benzyl groups, leaving the 3 and 7 positions available for glycosylation.[2]
Q4: What are the common methods for purifying synthetic this compound?
A4: Purification of this compound and its synthetic intermediates typically involves chromatographic techniques. Common methods include:
-
Silica Gel Column Chromatography: Used for initial purification of intermediates and the final product.[8]
-
High-Performance Liquid Chromatography (HPLC): Both analytical and preparative HPLC are used for final purification to achieve high purity. Reversed-phase columns (like C18) are frequently employed.[8][9]
-
High-Speed Counter-Current Chromatography (HSCCC): This is an effective technique for the preparative isolation and purification of flavonoid glycosides from crude extracts or reaction mixtures.[10]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Glycosylation Step | 1. Poor activity of glycosyl donor: The glycosyl donor (e.g., glycosyl bromide) may have degraded due to moisture. 2. Inefficient catalyst or promoter: The catalyst may be deactivated or used in insufficient quantity. 3. Suboptimal reaction conditions: Temperature, reaction time, or solvent may not be ideal. 4. Steric hindrance: The protecting groups on the kaempferol core may be sterically hindering the approach of the glycosyl donor. | 1. Use freshly prepared or properly stored glycosyl donor. Ensure all glassware and solvents are anhydrous. 2. Use a more active catalyst system. For example, gold(I)-catalyzed glycosylation with glycosyl ortho-alkynylbenzoates has been shown to give excellent yields.[11][12][13] 3. Optimize reaction conditions by systematically varying temperature and time. Monitor the reaction progress using TLC or LC-MS.[5] 4. Consider using smaller protecting groups if steric hindrance is suspected, although this may compromise stability. |
| Formation of Multiple Products (Poor Regioselectivity) | 1. Incomplete protection of hydroxyl groups: One or more of the hydroxyl groups intended to be protected (e.g., 5-OH, 4'-OH) are still reactive. 2. Protecting group migration: Under certain conditions, protecting groups can migrate to other positions. | 1. Verify the completion of the protection step by NMR or LC-MS before proceeding to glycosylation. If protection is incomplete, repeat the protection step or purify the fully protected intermediate. 2. Re-evaluate the choice of protecting groups and the conditions used for their installation to ensure they are stable. |
| Incomplete Deprotection | 1. Deactivated catalyst: For catalytic hydrogenolysis (e.g., Pd/C), the catalyst may have lost its activity. 2. Insufficient reaction time or hydrogen pressure: The reaction may not have gone to completion. 3. Presence of catalyst poisons: Trace impurities in the substrate can poison the catalyst. | 1. Use fresh, high-quality catalyst. 2. Increase the reaction time, hydrogen pressure, or catalyst loading.[7] 3. Purify the protected intermediate before the deprotection step to remove any potential catalyst poisons. Consider alternative deprotection methods if hydrogenolysis is problematic.[14] |
| Difficulty in Purifying the Final Product | 1. Co-elution of isomers: Mono-glycosylated isomers (3-O-rhamnoside and 7-O-rhamnoside) may have similar polarities, making separation difficult. 2. Low solubility of the product: this compound has limited solubility in common organic solvents, which can complicate purification.[15] | 1. Optimize the HPLC mobile phase. A shallow gradient and the use of a different organic modifier (e.g., acetonitrile vs. methanol) can improve resolution.[8] 2. Use a solvent system in which the product is more soluble for chromatography. It may be necessary to work with larger volumes of solvent. |
Quantitative Data Summary
The yield of flavonoid glycosylation reactions can vary significantly depending on the methodology employed. The following table summarizes reported yields for different glycosylation approaches.
| Glycosylation Method | Glycosyl Donor | Catalyst/Promoter | Typical Yield Range | Reference |
| Koenigs-Knorr Reaction | Acetylated Glycosyl Halides | Silver or Mercury Salts | 30-70% | [4] |
| Phase-Transfer Catalysis (PTC) | Glycosyl Bromide | Phase-Transfer Catalyst | Good Yields | [12] |
| Gold(I)-Catalyzed Glycosylation | Glycosyl o-Alkynylbenzoates | Gold(I) Complex (e.g., Ph₃PAuOTf) | 80-95% | [12][13] |
| Conventional Esterification | Acetylated Glycosyl Bromides | Base (e.g., K₂CO₃, KOH) | 5-10% | [4] |
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound, based on strategies reported in the literature.[2][12] This protocol involves the protection of the 5 and 4' hydroxyl groups, followed by a two-step glycosylation and final deprotection.
Step 1: Selective Protection of Kaempferol
-
Objective: To protect the 5-OH and 4'-OH groups of kaempferol, leaving the 3-OH and 7-OH groups free for glycosylation. Benzyl bromide is a common protecting agent.
-
Procedure:
-
Dissolve kaempferol in a suitable anhydrous solvent (e.g., DMF or acetone).
-
Add a base (e.g., K₂CO₃) and benzyl bromide (BnBr). The stoichiometry of the reagents is critical to achieve selective protection.
-
Stir the reaction at room temperature until completion, monitoring by TLC.
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 5,4'-di-O-benzyl-kaempferol by column chromatography.
-
Step 2: Glycosylation at the 3- and 7-Hydroxyl Groups
-
Objective: To introduce the rhamnosyl groups at the 3-OH and 7-OH positions. This can be done in a stepwise or one-pot reaction.
-
Procedure (Bis-glycosylation):
-
Dissolve the protected kaempferol from Step 1 in an anhydrous solvent (e.g., dichloromethane).
-
Add the rhamnosyl donor (e.g., a protected rhamnosyl bromide or trichloroacetimidate).
-
Add the appropriate promoter or catalyst (e.g., a Lewis acid like TMSOTf).
-
Stir the reaction at the appropriate temperature (this can range from -20°C to room temperature) until completion.
-
Quench the reaction and perform an aqueous workup.
-
Purify the fully protected this compound derivative by column chromatography.
-
Step 3: Deprotection
-
Objective: To remove all protecting groups (both from the kaempferol core and the sugar moieties) to yield the final product, this compound.
-
Procedure (Catalytic Hydrogenolysis for Benzyl Groups):
-
Dissolve the protected this compound derivative in a suitable solvent (e.g., methanol, ethyl acetate, or a mixture).[7]
-
Add a palladium catalyst, typically 10% Palladium on carbon (Pd/C).[7]
-
Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Evaporate the solvent to obtain the crude this compound.
-
Step 4: Final Purification
-
Objective: To purify the crude this compound to the desired level of purity.
-
Procedure (Preparative HPLC):
-
Dissolve the crude product in a suitable solvent (e.g., methanol).
-
Purify the product using preparative reversed-phase HPLC (e.g., on a C18 column).
-
A typical mobile phase would be a gradient of acetonitrile in water, often with a small amount of acid like formic acid to improve peak shape.
-
Collect the fractions containing the pure product and evaporate the solvent to yield pure this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Progress and Achievements in Glycosylation of Flavonoids [frontiersin.org]
- 4. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kaempferol 3-O-rhamnoside-7-O-rhamnoside is an endogenous flavonol inhibitor of polar auxin transport in Arabidopsis shoots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. akjournals.com [akjournals.com]
- 9. informaticsjournals.co.in [informaticsjournals.co.in]
- 10. “Sweet Flavonoids”: Glycosidase-Catalyzed Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of kaempferol 3-O-(3'',6''-di-O-E-p-coumaroyl)-β-D-glucopyranoside, efficient glycosylation of flavonol 3-OH with glycosyl o-alkynylbenzoates as donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Benzyl Ethers [organic-chemistry.org]
- 15. Synthesis, Spectroscopic Study and Radical Scavenging Activity of Kaempferol Derivatives: Enhanced Water Solubility and Antioxidant Activity [mdpi.com]
Kaempferitrin stability issues in different solvents and pH
Welcome to the Technical Support Center for Kaempferitrin Stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in different solvents and at various pH levels. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound, a 3,7-dirhamnoside of kaempferol, is a naturally occurring flavonoid with potential therapeutic properties, including anti-inflammatory and antioxidant activities.[1] Like many flavonoids, its chemical structure is susceptible to degradation under various conditions, which can impact its biological activity and the reliability of experimental results. Understanding its stability is crucial for accurate in vitro and in vivo studies, as well as for the development of stable pharmaceutical formulations.
Q2: In which common laboratory solvents is this compound soluble and stable?
This compound exhibits the following solubility characteristics:
-
Dimethyl Sulfoxide (DMSO): Soluble.[1] Stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year) to minimize degradation.[1] It is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
-
Ethanol: Soluble to at least 3 mg/mL.[1]
-
Water: Insoluble.[1]
Q3: How does pH affect the stability of this compound?
While specific data for this compound is limited, flavonoids, in general, are more stable in acidic to neutral conditions and are prone to degradation in alkaline environments. The glycosidic linkages in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q4: What are the likely degradation products of this compound?
The degradation of this compound likely involves the hydrolysis of the rhamnose sugar moieties, yielding kaempferol-7-O-rhamnoside, kaempferol-3-O-rhamnoside, and eventually the aglycone, kaempferol. Further degradation of the kaempferol backbone can occur through oxidation, leading to the cleavage of the C-ring and the formation of smaller phenolic compounds.
Q5: How can I monitor the stability of my this compound samples?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to monitor the degradation of this compound. This method should be able to separate the intact this compound from its potential degradation products, allowing for the quantification of the parent compound over time.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | - Supersaturation- Temperature fluctuations- Presence of water in DMSO | - Gently warm the solution and vortex to redissolve.- Prepare a fresh, less concentrated stock solution.- Use anhydrous DMSO and store in a tightly sealed container. |
| Inconsistent experimental results | - Degradation of this compound in the experimental medium | - Prepare fresh dilutions of this compound for each experiment.- Assess the stability of this compound in your specific experimental buffer and timeframe. |
| Appearance of unknown peaks in HPLC chromatogram | - Degradation of this compound- Contamination of the sample or solvent | - Perform a forced degradation study to identify potential degradation products.- Ensure the purity of your solvents and proper sample handling. |
| Loss of biological activity | - Degradation of the active this compound molecule | - Confirm the integrity of your this compound stock solution by HPLC.- Investigate the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure). |
Quantitative Data Summary
Table 1: Thermal Degradation Kinetics of Kaempferol in a Pre-formulated Extract
| Kinetic Model | Rate Constant (k) | Correlation Coefficient (R²) |
| Zero-order | Varies with excipients | Not specified |
| Second-order | Varies with excipients | Not specified |
Data adapted from a study on a pre-formulated extract containing kaempferol and may not be directly applicable to pure this compound in solution.
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions. The extent of degradation should be targeted at 5-20%.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in DMSO).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Dilute the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Dilute the stock solution with 0.1 M NaOH.
-
Incubate at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate at room temperature for a defined period, protected from light.
-
-
Thermal Degradation:
-
Expose an aliquot of the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.
-
-
Photodegradation:
-
Expose an aliquot of the stock solution to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber).
-
A control sample should be kept in the dark at the same temperature.
-
3. Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method.
4. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point.
-
Identify and quantify the major degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound (Example)
This is an example method that can be optimized for your specific instrumentation and requirements.
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (e.g., ~265 nm and ~350 nm).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation route of this compound.
References
Technical Support Center: Optimizing HPLC Separation of Kaempferitrin
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of Kaempferitrin.
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A good starting point for the reversed-phase HPLC separation of this compound on a C18 column is a gradient elution using a mixture of an acidified aqueous phase and an organic solvent.[1][2][3] A common mobile phase consists of:
-
Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or 0.4% phosphoric acid) to improve peak shape and control ionization.[2][3]
A typical gradient might start with a lower percentage of the organic solvent and gradually increase to elute this compound and other related compounds.
Q2: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix.
-
Isocratic elution , where the mobile phase composition remains constant, can be suitable for simple mixtures or when only quantifying this compound with good separation from other components.[3][4]
-
Gradient elution , where the mobile phase composition changes over time, is generally preferred for complex samples containing multiple compounds with varying polarities. This approach helps to achieve better resolution and shorter analysis times for a wider range of analytes.[1][5]
Q3: What is the typical retention time for this compound?
The retention time for this compound can vary significantly depending on the specific HPLC method, including the column dimensions, mobile phase composition, flow rate, and temperature. However, in published methods, retention times for Kaempferol and its glycosides generally fall within a reasonable chromatographic window, often between 10 and 30 minutes.[5][6][7]
Q4: How do I prepare my this compound standard and sample for injection?
This compound and related flavonoids are often soluble in organic solvents like methanol or ethanol.[8] It is recommended to dissolve the standard and sample extracts in the initial mobile phase composition or a solvent compatible with it to ensure good peak shape.[8] For instance, a mixture of methanol and water can be a suitable solvent.[3] Ensure the final solution is filtered through a 0.45 µm syringe filter before injection to prevent particulate matter from clogging the HPLC system.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions
| Cause | Solution |
| Secondary Interactions with Column Silanols | Add a small amount of acid (e.g., 0.1% formic acid, 0.05% phosphoric acid) to the aqueous mobile phase to suppress the ionization of free silanol groups on the silica-based C18 column.[2][3] |
| Sample Overload | Reduce the concentration of the injected sample. Dilute your sample and re-inject. |
| Inappropriate Sample Solvent | Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.[9] |
| Column Contamination or Degradation | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. If the problem persists, the column may need to be replaced. |
Issue 2: Poor Resolution Between this compound and Other Components
Possible Causes & Solutions
| Cause | Solution |
| Inadequate Mobile Phase Strength | Adjust the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.[10] Experiment with different starting and ending percentages of the organic solvent. |
| Incorrect Organic Solvent | Try switching the organic solvent. For example, if you are using methanol, try acetonitrile, or vice versa. The different selectivity of these solvents can alter the elution order and improve resolution. |
| Suboptimal Flow Rate | Optimize the flow rate. Lowering the flow rate can sometimes increase resolution, but will also increase the run time.[11] |
| Temperature Effects | Adjust the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but may also affect selectivity. A typical starting point is 30-35°C.[2] |
Issue 3: Retention Time Drift or Instability
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Mobile Phase Preparation | Ensure the mobile phase is prepared fresh daily and is thoroughly degassed before use to prevent bubble formation. Use a precise method for measuring and mixing solvents. |
| Column Equilibration | Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient. This may require flushing for 10-15 column volumes. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[9] |
| Pump Malfunction | Check the pump for leaks and ensure it is delivering a consistent flow rate. A pressure trace can help diagnose pump issues.[12] |
Experimental Protocols
Example HPLC Method for this compound Separation
This protocol is a generalized example based on common practices for flavonoid analysis.[2][3][5]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 50% B
-
25-30 min: 50% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 35°C.[2]
-
Detection Wavelength: 360 nm.[2]
-
Injection Volume: 10-20 µL.
Visualizations
Workflow for Mobile Phase Optimization
Caption: A logical workflow for optimizing the HPLC mobile phase for this compound separation.
Relationship of Key HPLC Parameters
Caption: Interrelationship of mobile phase composition and key HPLC performance parameters.
References
- 1. Separation of quercetin, sexangularetin, kaempferol and isorhamnetin for simultaneous HPLC determination of flavonoid aglycones in inflorescences, leaves and fruits of three Sorbus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ijariie.com [ijariie.com]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. biomedjournal.com [biomedjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Kaempferitrin Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Kaempferitrin in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to my aqueous assay buffer or cell culture medium?
This compound, a flavonoid glycoside, has inherently low water solubility due to its chemical structure. Many researchers prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock is diluted into an aqueous environment (e.g., PBS or cell culture media), the abrupt change in solvent polarity can cause the this compound to crash out of solution and form a precipitate. This is a common issue with many poorly soluble compounds.[1] To mitigate this, it is crucial to ensure the final concentration of the organic solvent is low enough to be tolerated by the assay system and does not exceed the solubility limit of this compound in the final aqueous medium.[2]
Q2: What is the best solvent to dissolve this compound for in vitro studies?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound.[3] For researchers aiming to avoid DMSO, ethanol can also be used, although the solubility of this compound in ethanol is lower than in DMSO.[3][4] When using any organic solvent, it is critical to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of the compound.[3]
Q3: What are the recommended strategies to enhance the solubility of this compound in aqueous solutions for my experiments?
Several strategies can be employed to improve the aqueous solubility of this compound for in vitro assays:
-
Co-solvents: Using a mixture of solvents can enhance solubility. A common approach is to first dissolve this compound in a small amount of DMSO and then dilute it with other solvents like polyethylene glycol 300 (PEG300) and Tween-80 before the final dilution in an aqueous buffer.[5]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, forming water-soluble inclusion complexes.[6][7] Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are effective in increasing the solubility of flavonoids.[5][8]
-
Solid Dispersions: This technique involves dispersing this compound in a solid carrier, such as a polymer.[9][10][11][12][13] While this method is more common for improving oral bioavailability, it can also be adapted to prepare aqueous solutions for in vitro work.
-
pH Adjustment: The solubility of some flavonoids can be influenced by the pH of the solution. However, this must be carefully controlled to remain within the physiological range suitable for the specific in vitro assay.
Troubleshooting Guides
Issue: Precipitate Formation During Stock Solution Dilution
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue: Cell Viability Affected by Solvent
High concentrations of organic solvents like DMSO can be toxic to cells. It is crucial to determine the maximum tolerable concentration for your specific cell line and keep the final solvent concentration in your assay below this limit, typically below 0.5% (v/v).[2] Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any solvent-induced effects.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Remarks | Reference |
| DMSO | 100 mg/mL (172.85 mM) | Use fresh, anhydrous DMSO as it is hygroscopic. | [3] |
| Ethanol | 3 mg/mL | Lower solubility compared to DMSO. | [3] |
| Water | Insoluble | This compound is poorly soluble in water. | [3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL (3.60 mM) | A co-solvent system can significantly improve solubility. | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL (3.60 mM) | Cyclodextrin-based formulation enhances aqueous solubility. | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.60 mM) | Suitable for in vivo oral administration. | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System
This protocol is adapted for preparing a high-concentration stock of this compound that is more amenable to dilution in aqueous media.
-
Initial Dissolution: Weigh the desired amount of this compound powder and dissolve it in pure, anhydrous DMSO to create a concentrated primary stock (e.g., 20.8 mg/mL). Ensure it is fully dissolved; gentle warming or sonication can be used if necessary.[5]
-
Co-solvent Addition: In a separate tube, prepare the co-solvent vehicle. For a final volume of 1 mL, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Intermediate Dilution: Add 100 µL of the this compound primary stock (from step 1) to the co-solvent vehicle. Mix thoroughly until the solution is clear.
-
Final Aqueous Dilution: Add 450 µL of saline or your desired aqueous buffer to the solution from step 3 to achieve a final volume of 1 mL. This will result in a final this compound concentration of 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[5]
Protocol 2: Enhancing this compound Solubility with SBE-β-Cyclodextrin
This protocol utilizes a cyclodextrin to improve the aqueous solubility of this compound.
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer.
-
Prepare this compound Primary Stock: Dissolve this compound in 100% DMSO to a concentration of 20.8 mg/mL.
-
Complexation: To prepare a 1 mL final solution, add 100 µL of the this compound primary stock to 900 µL of the 20% SBE-β-CD solution.
-
Mixing: Vortex the solution thoroughly to ensure the formation of the inclusion complex. The resulting solution will have a this compound concentration of 2.08 mg/mL in 10% DMSO and 18% SBE-β-CD.
-
Storage: Store the complexed this compound solution in aliquots at -20°C or -80°C.
Signaling Pathway
This compound has been shown to activate the insulin signaling pathway in 3T3-L1 adipocytes, which is crucial for glucose uptake.[14]
Caption: this compound-activated insulin signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Improved dissolution of Kaempferia parviflora extract for oral administration by preparing solid dispersion via solvent evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solid Dispersion of Kaempferol: Formulation Development, Characterization, and Oral Bioavailability Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. jddtonline.info [jddtonline.info]
- 14. This compound activates the insulin signaling pathway and stimulates secretion of adiponectin in 3T3-L1 adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery of Kaempferitrin during purification
Welcome to the Technical Support Center for Kaempferitrin purification. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the isolation and purification of this compound, with a focus on addressing low recovery rates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
A1: Low recovery of this compound can typically be attributed to one or more of the following factors:
-
Suboptimal Extraction: Inefficient extraction from the plant material is a primary cause. This can result from using an inappropriate solvent, an incorrect solid-to-liquid ratio, or non-optimal extraction temperature and duration.
-
Degradation: this compound, like many flavonoids, is susceptible to degradation under certain conditions. Exposure to high temperatures, excessive light, and non-acidic pH can lead to the breakdown of the molecule, thus reducing your yield.
-
Poor Solubility: this compound has limited solubility in aqueous solutions, which can lead to losses during extraction and purification steps if the solvent system is not optimized.
-
Issues during Chromatographic Purification: Problems such as irreversible adsorption to the stationary phase, co-elution with impurities, column overloading, and the use of an improper mobile phase can all contribute to significant loss of the target compound.
-
Inefficient Crystallization: The final crystallization step, if not properly optimized, can result in low yields of pure this compound.
Q2: How can I improve the efficiency of my initial extraction?
A2: To enhance your extraction efficiency, consider the following:
-
Solvent Selection: Aqueous ethanol (around 70%) is commonly used and has been shown to be effective. The choice of solvent can significantly impact the yield.
-
Extraction Method: While conventional methods like maceration or reflux extraction are used, techniques like supercritical fluid extraction (SFE) can offer higher efficiency and selectivity.
-
Particle Size: Ensure your plant material is finely ground to maximize the surface area for solvent interaction.
-
Temperature and Time: Optimize the extraction temperature and duration. While higher temperatures can increase extraction speed, they can also lead to degradation. A balance must be struck to maximize yield without compromising the integrity of the this compound.
Q3: My this compound seems to be degrading during purification. What can I do to minimize this?
A3: To prevent degradation, it is crucial to control the experimental conditions:
-
Temperature: Keep the temperature as low as possible during all steps, especially during solvent evaporation.
-
Light: Protect your extracts and purified fractions from direct light by using amber-colored glassware or by covering your containers with aluminum foil.
-
pH: Maintain a slightly acidic pH during the purification process, as flavonoids are generally more stable under these conditions.
Q4: I am losing a significant amount of this compound during column chromatography. What could be the issue?
A4: High losses during column chromatography often point to the following:
-
Stationary Phase Choice: Traditional silica gel chromatography can lead to irreversible adsorption of flavonoids. Consider using macroporous resins or pursuing High-Speed Countercurrent Chromatography (HSCCC) which avoids a solid support matrix.
-
Mobile Phase Optimization: The composition and polarity of your mobile phase are critical. A gradient elution is often necessary to achieve good separation and recovery.
-
Column Overloading: Ensure you are not loading too much crude extract onto your column, as this can lead to poor separation and loss of your compound in the flow-through.
Troubleshooting Guide: Low Recovery at Different Stages
| Problem | Potential Cause | Recommended Solution |
| Low this compound content in crude extract | Inefficient extraction solvent. | Test different solvents and solvent-to-water ratios. 70% ethanol is a good starting point.[1] |
| Suboptimal extraction conditions. | Optimize extraction time and temperature. Compare conventional heating with methods like supercritical fluid extraction. | |
| Degradation during extraction. | Use fresh or properly stored (frozen) plant material.[2] Protect the extraction mixture from light and excessive heat. | |
| Significant loss during column chromatography | Irreversible adsorption on silica gel. | Consider using macroporous resin chromatography or High-Speed Countercurrent Chromatography (HSCCC).[1] |
| Improper mobile phase composition. | Optimize the mobile phase. For preparative HPLC, a mobile phase of 0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v) has been used successfully. | |
| Column overloading. | Reduce the amount of crude extract loaded onto the column. | |
| Co-elution with impurities. | Adjust the gradient of the mobile phase to improve resolution. | |
| Low yield from crystallization | Incorrect solvent choice. | Screen for a solvent or solvent system in which this compound is soluble at high temperatures but poorly soluble at low temperatures. |
| Supersaturation not achieved or lost too quickly. | Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound can be beneficial. | |
| Impurities inhibiting crystallization. | Ensure the pre-crystallization solution is of high purity. An additional purification step may be necessary. |
Data Presentation
Table 1: Comparison of this compound Extraction Methods and Solvents
| Extraction Method | Solvent/Co-solvent | Yield (mg/100g of dry powder) | Reference |
| Supercritical Fluid Extraction | 99.5% Ethanol | 115.08 ± 2.81 | [2] |
| Supercritical Fluid Extraction | 70% Ethanol | 562.71 ± 156.85 | [2] |
| Conventional Extraction (70°C, 120 min) | Not Specified | 574.20 ± 65.10 | [2] |
Table 2: Example of this compound Purification Yield and Purity
| Purification Stage | Parameter | Value | Reference |
| Extraction from Prunus cerasifera leaves | Average Yield | 1.3 ± 0.18% | [1] |
| Preparative HPLC | Separation Yield | 84.8–94.5% | |
| Final Product | Purity | >98.5% | [1] |
| Purification of Mother Liquor | Recovery Rate | >70% | [1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation: Dry the plant material (e.g., leaves) at room temperature and grind into a fine powder.
-
Extraction: Macerate the powdered plant material in 70% ethanol at room temperature. A solid-to-liquid ratio of 1:15 (g/mL) is a good starting point.
-
Duration: Allow the extraction to proceed for 24-48 hours with occasional stirring.
-
Filtration: Filter the extract to remove solid plant debris.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification by Macroporous Resin Column Chromatography
-
Resin Selection and Preparation: Select a suitable macroporous resin (e.g., D101 or AB-8). Pre-treat the resin by soaking it in ethanol overnight, then wash thoroughly with deionized water.
-
Column Packing: Pack a column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in a small amount of the initial mobile phase and load it onto the column.
-
Washing: Wash the column with deionized water to remove highly polar impurities.
-
Elution: Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Fraction Collection: Collect fractions and monitor them by TLC or HPLC to identify those containing this compound.
-
Concentration: Combine the this compound-rich fractions and concentrate them under reduced pressure.
Protocol 3: Final Purification by Preparative HPLC
-
Column: Use a C18 preparative column.
-
Mobile Phase: A mobile phase of 0.5% acetic acid-methanol-tetrahydrofuran (75.2:16.6:8.2, v/v/v) can be used for isocratic elution. Alternatively, a gradient of acetonitrile in water with 0.1% formic acid is common.
-
Flow Rate: Optimize the flow rate for your column dimensions. A flow rate of 13.6 mL/min has been reported for a 100 mm × 19 mm i.d. column.
-
Detection: Monitor the elution at approximately 350 nm.
-
Fraction Collection: Collect the peak corresponding to this compound.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain the purified compound.
Protocol 4: Recrystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol-water).
-
Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.
-
Crystal Collection: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the purification of this compound.
This compound and the PI3K/Akt Signaling Pathway
Caption: this compound activates the PI3K/Akt signaling pathway.
References
Minimizing degradation of Kaempferitrin during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Kaempferitrin during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: this compound, a glycoside of Kaempferol, is susceptible to degradation from several factors, including:
-
Temperature: High temperatures can lead to thermal degradation. Studies on the aglycone, Kaempferol, show it can degrade at temperatures above 160°C.[1][2]
-
pH: The pH of the solvent can significantly impact the stability of flavonoids like this compound.
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.
-
Enzymes: Certain enzymes, such as α-l-rhamnosidase and β-galactosidase, can hydrolyze the glycosidic bonds of this compound, releasing the aglycone Kaempferol and the sugar moieties.[3][4] Human intestinal flora can also biotransform this compound.[5]
-
Solvents: The choice of solvent can influence stability. For instance, radiolysis in methanol and ethanol can lead to the degradation of the aglycone Kaempferol into depsides.[6]
-
Oxidizing Agents: this compound, like other flavonoids, possesses antioxidant properties and can be degraded by oxidizing agents.[7]
-
Metal Ions: The presence of metal ions can lead to the formation of complexes and affect the stability of the molecule.[8][9]
Q2: How should I store this compound standards and samples to ensure stability?
A2: Proper storage is crucial for maintaining the integrity of this compound.
-
Solid Form: As a powder, this compound is relatively stable and can be stored for up to 3 years at -20°C.[10]
-
In Solvent: When dissolved in a solvent, stability decreases. It is recommended to store stock solutions at -80°C for up to 1 year or at -20°C for up to 1 month.[10] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solutions into smaller volumes.[10] Freshly prepared solutions should be used whenever possible for optimal results.[10]
Q3: What are the common degradation products of this compound?
A3: The degradation of this compound can result in a variety of products, depending on the degradation pathway:
-
Hydrolysis: Enzymatic or acidic hydrolysis of the glycosidic bonds leads to the formation of its aglycone, Kaempferol, and the corresponding rhamnose sugar units.[4][5] Further degradation of Kaempferol can occur.
-
C-Ring Cleavage: The flavonoid C-ring can be cleaved, leading to the formation of phenolic acids such as p-hydroxyphenylacetic acid.[11]
-
Solvent-Induced Degradation: In alcoholic solvents like methanol and ethanol, the aglycone Kaempferol can degrade into depsides through radiolysis.[6]
-
Biotransformation: Human intestinal flora can metabolize this compound into Kaempferol 3-O-α-L-rhamnoside (afzelin), Kaempferol 7-O-α-L-rhamnoside, Kaempferol, and p-hydroxybenzoic acid.[5]
Troubleshooting Guides
Issue 1: Low recovery of this compound during extraction from plant material.
| Possible Cause | Troubleshooting Step |
| Thermal Degradation | Avoid high temperatures during extraction. If using methods like reflux, consider shorter extraction times or alternative methods like ultrasound-assisted or microwave-assisted extraction at controlled temperatures.[12][13] For heat-sensitive samples, consider extraction at room temperature or below. |
| Enzymatic Degradation | If using fresh plant material, consider flash-freezing the sample in liquid nitrogen immediately after harvesting and storing it at -80°C to deactivate endogenous enzymes.[12][14] Alternatively, blanching the fresh sample before extraction can also inactivate enzymes. |
| Inappropriate Solvent | The choice of solvent is critical. High-purity methanol or ethanol (typically 60-80%) are commonly used for extracting Kaempferol and its glycosides.[12] Ensure the solvent is of appropriate polarity and pH for your specific plant matrix. |
| Photodegradation | Protect the sample from light during extraction by using amber-colored glassware or by covering the extraction vessel with aluminum foil. |
| Oxidation | Consider degassing solvents or performing the extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
Issue 2: Appearance of unknown peaks in HPLC chromatogram during stability testing.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | The new peaks are likely degradation products. To confirm, perform forced degradation studies (stress testing) on a pure this compound standard under various conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in identifying the retention times of the degradation products. A stability-indicating analytical method should be developed and validated to separate the parent compound from its degradation products.[15][16] |
| Contamination | Ensure the purity of the solvent and proper cleaning of all glassware and equipment. Run a blank (solvent only) to check for any background contamination. |
| Matrix Effects | If analyzing complex samples, co-eluting matrix components can appear as new peaks. Use a diode-array detector (DAD) or a mass spectrometer (MS) to check the spectral purity of the peaks.[15] |
Quantitative Data Summary
Table 1: Storage Stability of this compound
| Form | Storage Condition | Duration | Reference |
| Powder | -20°C | 3 years | [10] |
| In Solvent | -80°C | 1 year | [10] |
| In Solvent | -20°C | 1 month | [10] |
Table 2: Thermal Stability of Kaempferol (Aglycone of this compound)
| Temperature | Observation | Reference |
| Up to 120°C | Stable | [1] |
| 150°C | Degradation begins | [1] |
| 160°C | Can be stored at this temperature | [1] |
| 180°C | Degradation occurs | [1] |
Experimental Protocols
Protocol 1: General Extraction of this compound from Plant Material
This protocol provides a general guideline for the extraction of this compound, which can be optimized based on the specific plant matrix.
-
Sample Preparation:
-
Extraction:
-
Weigh an appropriate amount of the prepared plant material.
-
Add 70% ethanol at a plant-to-solvent ratio of 1:10 (w/v).[17]
-
Extract at room temperature with continuous stirring for 24 hours, protected from light.
-
Alternatively, use ultrasound-assisted extraction for a shorter duration (e.g., 30-60 minutes) at a controlled temperature.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper or a similar grade.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like solid-phase extraction (SPE) or column chromatography with macroporous resins.[17]
-
-
Storage:
-
Store the final extract at -20°C or -80°C until analysis.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is essential for developing a stability-indicating analytical method.
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.
-
Acidic Degradation: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Basic Degradation: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Incubate at room temperature for a specified period.
-
Thermal Degradation: Incubate an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C or 100°C) for a specified period.
-
Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for a specified period. Keep a control sample wrapped in aluminum foil.
-
Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC method. Compare the chromatograms to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Major degradation pathways of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic preparation of kaempferol from green tea seed and its antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [The biotransformation of this compound by human intestinal flora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of transformation of the antioxidant kaempferol into depsides. Gamma-radiolysis study in methanol and ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Extraction of Kaempferol and Its Glycosides Using Supercritical Fluids from Plant Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijsdr.org [ijsdr.org]
- 17. Optimizing isolation process of this compound from leaves of <i>Prunus cerasifera</i> [ouci.dntb.gov.ua]
Method validation for Kaempferitrin quantification in complex matrices
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the validation of analytical methods used to quantify Kaempferitrin in complex matrices such as plasma, urine, and plant extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification in complex matrices important?
A1: this compound (Kaempferol-3,7-dirhamnoside) is a naturally occurring flavonoid glycoside found in various plants.[1][2][3] It is investigated for a range of potential therapeutic benefits, including anti-inflammatory, antioxidant, and antimicrobial activities.[1][2] Accurate quantification in complex biological and botanical matrices is crucial for pharmacokinetic studies, dosage form development, and quality control of herbal products.
Q2: What are the common analytical methods for this compound quantification?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection is the most common technique.[4][5][6]
-
HPLC-UV: A robust and widely available method, suitable for relatively high concentration samples. Detection is often performed around 360-370 nm.[4]
-
LC-MS/MS: Offers superior sensitivity and selectivity, making it the preferred method for bioanalysis (e.g., in plasma) where concentrations are low and matrices are complex.[5][6][7]
Q3: What are the essential parameters for method validation according to regulatory guidelines?
A3: Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[8] Key parameters, as outlined in guidelines like ICH Q2(R1), include:[8][9][10]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in the sample.[8]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Stability: The stability of the analyte in the matrix under specific conditions and for given time intervals (e.g., freeze-thaw, short-term, long-term).[11]
Troubleshooting Guide
Chromatography & Detection Issues
Q4: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for this compound in my HPLC analysis. What are the possible causes and solutions?
A4: Poor peak shape can be caused by several factors. Here are some common causes and troubleshooting steps:
-
Mobile Phase pH: Flavonoids like this compound contain phenolic hydroxyl groups. An inappropriate mobile phase pH can cause ionization, leading to peak tailing.
-
Solution: Acidify the aqueous component of the mobile phase with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress ionization and improve peak shape.[12]
-
-
Column Contamination or Degradation: Buildup of matrix components can lead to active sites that cause tailing. Column aging can also degrade performance.
-
Solution: Use a guard column to protect the analytical column. Implement a robust column washing procedure after each batch. If the problem persists, replace the column.
-
-
Inappropriate Mobile Phase Composition: A mobile phase with too strong or too weak an elution strength can cause broad or distorted peaks.
-
Solution: Re-optimize the gradient or isocratic composition of your mobile phase (e.g., Acetonitrile:Water or Methanol:Water ratios).[13]
-
Q5: My LC-MS/MS signal for this compound is highly variable or suppressed. How can I troubleshoot this matrix effect?
A5: Matrix effects, particularly ion suppression, are a major challenge in LC-MS/MS bioanalysis.[7] They occur when co-eluting endogenous components from the matrix interfere with the ionization of the analyte.[14]
-
Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[15]
-
Optimize Chromatography: Ensure the analyte is chromatographically separated from the bulk of matrix components.
-
Solution: Modify the HPLC gradient to better resolve this compound from early-eluting, ion-suppressing compounds like phospholipids.[14]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best tool to compensate for matrix effects, as it co-elutes with the analyte and is affected by ion suppression in the same way.
-
Solution: If available, incorporate a SIL-IS for this compound. If not, use a structural analog that has very similar chromatographic and ionization behavior.
-
Sample Preparation & Stability Issues
Q6: I am experiencing low and inconsistent recovery of this compound from plant extracts. How can I improve my extraction efficiency?
A6: The extraction of flavonoids from plant matrices is highly dependent on the solvent and technique used.[17][18][19]
-
Solvent Choice: The polarity of the extraction solvent is critical.
-
Extraction Technique: The method of extraction impacts efficiency.
-
Sample Pre-treatment: The physical state of the plant material is important.
-
Solution: Ensure the plant material is properly dried and ground to a fine, homogenous powder to maximize the surface area for extraction.[20]
-
Q7: My stability tests show that this compound is degrading during sample processing or storage. What are the best practices to ensure its stability?
A7: Flavonoids can be susceptible to degradation from heat, light, oxygen, and extreme pH.[11][21]
-
Temperature: Elevated temperatures can accelerate degradation.[21]
-
Solution: Keep samples on ice or at 4°C during processing. For long-term storage of stock solutions and biological samples, store at -80°C.[11]
-
-
Light Exposure: Protect the analyte from light.
-
Solution: Use amber vials or tubes and minimize exposure to direct light during all experimental steps.
-
-
Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.
-
Solution: Aliquot samples into single-use tubes after collection or preparation to avoid multiple freeze-thaw cycles.[1]
-
-
pH: Ensure the pH of the sample/solution is maintained in a range where this compound is stable.
-
Solution: Evaluate stability in different pH buffers during method development if pH-related degradation is suspected.
-
Experimental Protocols & Data
Protocol: Linearity Assessment
-
Prepare a Stock Solution: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., DMSO, methanol) to make a concentrated stock solution (e.g., 1 mg/mL).
-
Create Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the appropriate blank matrix (e.g., drug-free plasma or extract solvent).
-
Analysis: Analyze each calibration standard in triplicate according to the developed analytical method.
-
Data Evaluation: Construct a calibration curve by plotting the mean peak area response against the nominal concentration. Perform a linear regression analysis. The correlation coefficient (r²) should ideally be ≥ 0.99.
Protocol: Accuracy and Precision Assessment
-
Prepare QC Samples: Prepare Quality Control (QC) samples in blank matrix at a minimum of three concentration levels: Low, Medium, and High (LQC, MQC, HQC). These should be prepared from a separate stock solution weighing than the calibration standards.
-
Intra-day (Repeatability): Analyze five replicates of each QC level (LQC, MQC, HQC) in a single analytical run.
-
Inter-day (Intermediate Precision): Repeat the analysis on at least two different days with freshly prepared calibration curves.
-
Data Evaluation:
-
Precision: Calculate the Relative Standard Deviation (%RSD) for the replicates at each concentration level. The acceptance criterion is typically ≤15% RSD (≤20% at the LLOQ).
-
Accuracy: Calculate the mean concentration for the replicates at each level and express it as a percentage of the nominal concentration (%Bias). The acceptance criterion is typically within ±15% of the nominal value (±20% at the LLOQ).
-
Data Presentation Tables
Table 1: Example Linearity Data
| Nominal Conc. (ng/mL) | Mean Peak Area (n=3) | %RSD |
| 1.0 | 5,120 | 4.5 |
| 5.0 | 24,980 | 3.1 |
| 25.0 | 126,150 | 2.5 |
| 100.0 | 505,400 | 1.8 |
| 250.0 | 1,248,900 | 1.5 |
| 500.0 | 2,510,200 | 1.9 |
| Regression | y = 5015x + 230 | r² = 0.9992 |
Table 2: Example Inter-Day Accuracy & Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | %RSD | %Bias |
| LQC | 3.0 | 2.95 | 7.2 | -1.7 |
| MQC | 75.0 | 78.1 | 5.4 | +4.1 |
| HQC | 400.0 | 390.5 | 4.8 | -2.4 |
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound CAS#: 482-38-2 [m.chemicalbook.com]
- 3. This compound | C27H30O14 | CID 5486199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of free and glucuronidated kaempferol in rat plasma by LC-MS/MS: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijariie.com [ijariie.com]
- 14. tandfonline.com [tandfonline.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. akjournals.com [akjournals.com]
- 17. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e3s-conferences.org [e3s-conferences.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up Kaempferitrin Isolation for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the isolation of Kaempferitrin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your preclinical research endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most promising plant sources for scaling up this compound isolation?
A1: For large-scale isolation, plant sources with a relatively high content of this compound are preferred. Prunus cerasifera (cherry plum) leaves have been reported to contain 1.8-2.2% this compound.[1] Justicia spicigera is another significant source, with ethanolic extracts containing up to 12.75 mg/g of this compound.[2] Other documented sources include Hedyotis verticillata and Onychium japonicum.[3]
Q2: What is the general stability of this compound during isolation and storage?
A2: this compound is susceptible to degradation under certain conditions. Like many flavonoids, it can be sensitive to high temperatures, oxidative conditions, and extreme pH.[4] For storage, a powdered form of this compound is stable for up to 3 years at -20°C.[5] In solvent (like DMSO), it is recommended to store aliquoted stock solutions at -80°C for up to a year to avoid repeated freeze-thaw cycles.[5]
Q3: What purity level is achievable for this compound with current scaled-up methods?
A3: Purity levels exceeding 98.5% have been achieved for this compound isolated from Prunus cerasifera leaves using a combination of macroporous resin chromatography and crystallization.[1] High-speed countercurrent chromatography (HSCCC) is another technique capable of yielding high-purity flavonoids.[6][7]
Q4: Are there solubility issues to consider for preclinical formulations?
A4: Yes, this compound, like its aglycone Kaempferol, has hydrophobic properties leading to poor water solubility.[8] This can limit bioavailability and is a critical challenge for developing oral formulations for preclinical studies.[9][10] Strategies such as creating nanoparticle formulations or hydrogels are being explored to enhance its solubility and delivery.[8][11]
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale isolation and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Consistently Low Yield of this compound | Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound (a glycoside). | This compound is a polar glycoside. Use alcohol-water mixtures (e.g., 70% ethanol) for extraction.[1] Conduct small-scale solvent screening to optimize the ratio for your specific plant material. |
| Suboptimal Extraction Temperature: Excessive heat can degrade this compound, while low temperatures may result in inefficient extraction. | Optimize the temperature by testing a range (e.g., 40-70°C).[4][12] For heat-sensitive material, consider non-thermal methods like ultrasound-assisted extraction at room temperature. | |
| Incomplete Extraction: The solid-to-liquid ratio may be too high, or the particle size of the plant material may be too large. | Optimize the solid-to-liquid ratio (e.g., 1:10, 1:20 w/v).[4] Ensure the plant material is dried and ground to a fine powder to maximize surface area for solvent contact.[11] | |
| Impure Final Product (Contamination with other flavonoids or plant metabolites) | Inefficient Chromatographic Separation: The macroporous resin type or elution gradient may not be selective enough. | Use a multi-column system with resins of varying polarity (e.g., nonpolar followed by medium polar).[1] Optimize the ethanol elution gradient in steps (e.g., 20-33%) to improve separation.[13] Consider high-resolution techniques like HSCCC for final polishing.[6] |
| Co-crystallization of Impurities: Similar flavonoids may co-crystallize with this compound. | Perform secondary or recrystallization steps. Slowly cool the concentrated solution to allow for more selective crystal formation.[1] Wash the crude crystals with cold distilled water before drying.[13] | |
| Product Degradation (Discoloration or Loss of Activity) | Thermal Degradation: High temperatures used during solvent evaporation under vacuum can cause degradation. | Keep the temperature of the rotary evaporator water bath below 50°C. Kaempferol, the aglycone, shows degradation at higher temperatures.[14] |
| pH-Induced Degradation: Flavonoids can be unstable under alkaline conditions.[4] | Maintain a neutral or slightly acidic pH during extraction and purification unless specifically required.[12] Buffer your solvents if necessary. | |
| Column Clogging or Slow Flow Rate during Chromatography | Presence of Particulates: The crude extract may contain fine plant debris. | Filter the crude extract through a 0.22 or 0.45 µM filter before loading it onto the chromatography column.[15] |
| Sample Viscosity: A highly concentrated extract can be too viscous, impeding flow. | Dilute the extract with the initial mobile phase buffer to reduce viscosity before loading.[15] |
Data Presentation: this compound Isolation Parameters
The following tables summarize quantitative data from various studies to aid in experimental design and comparison.
Table 1: Extraction & Purification Yields from Different Sources
| Plant Source | Extraction Method | Purification Method | Yield | Purity | Reference |
|---|---|---|---|---|---|
| Prunus cerasifera | 70% Ethanol | Macroporous Resin, Crystallization | 1.3 ± 0.18% | >98.5% | [1] |
| Justicia spicigera | Ethanol | Not specified | 12.75 mg/g | Not specified | [2] |
| Justicia spicigera | Supercritical Fluid Extraction (CO₂) | Not specified | ~5.6 mg/g | Not specified | [12] |
| Siraitia grosvenori | Ethanol | HSCCC | Not specified | High purity |[7] |
Table 2: Optimized Parameters for Different Extraction Techniques
| Technique | Parameter | Optimized Value | Plant Source | Reference |
|---|---|---|---|---|
| Conventional Solvent Extraction | Solvent | 70% Ethanol | Prunus cerasifera | [1] |
| Temperature | 70°C | Justicia spicigera | [12] | |
| Time | 120 min | Justicia spicigera | [12] | |
| Supercritical Fluid Extraction (SFE) | Pressure | 200-300 bar | Justicia spicigera | [12] |
| Temperature | 40-60°C | Justicia spicigera | [12] |
| | Co-solvent (Ethanol) | 0.5-1.0 mL/min | Justicia spicigera |[12] |
Experimental Protocols
Protocol 1: Scaled-Up Isolation of this compound from Prunus cerasifera Leaves
This protocol is adapted from a method achieving high purity and yield.[1][13]
-
Preparation of Plant Material:
-
Collect fresh leaves of Prunus cerasifera.
-
Dry the leaves in a shaded, well-ventilated area until brittle.
-
Pulverize the dried leaves into a fine powder using an industrial mill.
-
-
Solvent Extraction:
-
Macerate the dried leaf powder with a 70% (v/v) ethanol-water solution at a solid-to-liquid ratio of 1:15 (w/v).
-
Perform the extraction at room temperature with continuous stirring for 24 hours.
-
Filter the mixture to separate the extract from the plant residue. Repeat the extraction on the residue two more times to ensure maximum recovery.
-
Combine the filtrates from all three extraction cycles.
-
-
Concentration:
-
Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator. Maintain a water bath temperature below 50°C to prevent thermal degradation.
-
Continue concentration until the ethanol is completely removed and a thick, aqueous concentrate remains.
-
-
Initial Purification (Precipitation):
-
Allow the aqueous concentrate to stand at 4°C for 24 hours.
-
Centrifuge the cold concentrate to pellet chlorophyll and other precipitated impurities.
-
Collect the supernatant for chromatographic purification.
-
-
Macroporous Resin Chromatography:
-
Prepare a column with a medium-polarity macroporous resin. Equilibrate the column with distilled water.
-
Dilute the supernatant with distilled water and load it onto the equilibrated column.
-
Wash the column with distilled water to remove highly polar impurities and pigments.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 33%, 50%). Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
-
Crystallization:
-
Concentrate the pooled, pure fractions under reduced pressure.
-
Allow the concentrated solution to stand at 4°C for 48-72 hours to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold distilled water.
-
Dry the crystals under a vacuum at room temperature to obtain pure this compound. A purity of >98.5% can be expected.[1]
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagram
Caption: Scaled-up isolation workflow for this compound.
This compound's Effect on Inflammatory Signaling
This compound has been shown to exert anti-inflammatory effects by inhibiting key signaling pathways, such as the NF-κB and Akt/mTOR pathways.[2] This is critical for its preclinical evaluation in inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kaempferol Is an Anti-Inflammatory Compound with Activity towards NF-κB Pathway Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Evaluation of Kaempferol-Loaded Hydrogel as pH-Sensitive Drug Delivery Systems [mdpi.com]
- 9. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 10. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Kaempferol attenuates inflammation in lipopolysaccharide-induced gallbladder epithelial cells by inhibiting the MAPK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
Addressing matrix effects in LC-MS analysis of Kaempferitrin
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of Kaempferitrin.
Troubleshooting Guide: Matrix Effects
Issue: Poor peak shape, intensity variations, or inconsistent retention times for this compound.
These issues are often indicative of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, leading to ion suppression or enhancement.
Q1: My this compound signal is significantly lower than expected (ion suppression). How can I fix this?
Answer: Ion suppression is a common matrix effect. Here are several strategies to mitigate it:
-
Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. A suitable SPE cartridge (e.g., C18) can retain this compound while allowing interfering substances to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into a solvent in which the interfering matrix components are not soluble.
-
Dilution: A simple first step is to dilute the sample. This can reduce the concentration of matrix components to a level where they no longer significantly suppress the signal.
-
-
Chromatographic Optimization: Modifying the LC method can help separate this compound from co-eluting matrix components.
-
Gradient Adjustment: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Column Chemistry: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and resolve the analyte from interferences.
-
-
Internal Standard (IS) Selection: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting matrix effects. A structural analog of this compound can also be used if a SIL-IS is unavailable. The IS should be added to the sample at the beginning of the sample preparation process.
Q2: I am observing an unexpectedly high signal for this compound (ion enhancement). What should I do?
Answer: Ion enhancement is less common than suppression but can also lead to inaccurate quantification. The troubleshooting steps are similar to those for ion suppression:
-
Review Sample Preparation: Ensure your extraction method is selective for this compound and minimizes the co-extraction of components that could enhance its signal.
-
Chromatographic Separation: Improve the separation of this compound from co-eluting compounds that may be acting as ionization enhancers.
-
Use of an Appropriate Internal Standard: An internal standard that experiences similar enhancement effects will help to correct the quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
Answer: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte signal, affecting the accuracy and precision of quantification.
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
Answer: The matrix effect can be quantitatively evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a pure solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Pure Solution) * 100
A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.
Q3: What type of internal standard is best for this compound analysis?
Answer: A stable isotope-labeled (e.g., ¹³C or ¹⁵N) this compound is the ideal internal standard because it has nearly identical chemical properties and chromatographic behavior to the analyte, ensuring it experiences the same matrix effects. If a SIL-IS is not available, a structural analog with similar physicochemical properties can be a suitable alternative.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Mix 500 µL of plasma sample with 500 µL of 4% phosphoric acid. Load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS system.
Quantitative Data Summary
Table 1: Effect of Different Sample Preparation Methods on Matrix Effect for this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 75.2 ± 8.1 | 92.5 ± 5.3 |
| Liquid-Liquid Extraction | 88.9 ± 6.5 | 85.1 ± 7.2 |
| Solid-Phase Extraction | 97.4 ± 4.2 | 90.3 ± 6.8 |
Data are presented as mean ± standard deviation (n=6). Matrix effect was calculated by comparing the response of post-extraction spiked samples to that of pure standards. Recovery was determined by comparing the response of pre-extraction spiked samples to that of post-extraction spiked samples.
Visualizations
Caption: Workflow for addressing matrix effects in this compound analysis.
Caption: Logic diagram for troubleshooting matrix effects in LC-MS.
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of Kaempferitrin and Quercetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two prominent flavonoids: Kaempferitrin and Quercetin. While both are recognized for their health benefits, their efficacy as antioxidants can vary based on their chemical structures and the biological environment. This document synthesizes experimental data to offer a clear comparison, details the methodologies for key antioxidant assays, and illustrates the cellular signaling pathways through which they exert their effects.
Introduction to the Compounds
Quercetin , a flavonol, is one of the most abundant dietary flavonoids, found in a wide variety of fruits, vegetables, and grains. Its potent antioxidant and anti-inflammatory properties have been extensively studied.[1]
This compound (Kaempferol-3,7-dirhamnoside) is a glycoside of the flavonol Kaempferol .[2] Kaempferol is structurally similar to Quercetin, differing by one hydroxyl group on the B-ring.[3] this compound is known to possess antioxidant, anti-inflammatory, and other pharmacological properties.[2][4][5] It is important to note that much of the direct comparative research has been conducted on Kaempferol, the aglycone form of this compound. The glycosylation in this compound can influence its bioavailability and antioxidant activity.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of these compounds is often evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates greater antioxidant potency.
| Compound | Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Source(s) |
| Quercetin | DPPH | ~1.39 | ~4.60 | [6] |
| DPPH | 19.17 | ~63.48 | [7] | |
| ABTS | ~14.5 | ~48.0 | [6] | |
| ABTS | 1.89 | ~6.26 | [8] | |
| This compound | DPPH | Strong Activity | - | [9] |
| ABTS | Moderate Activity | - | [9] | |
| Kaempferol | ABTS | 3.70 | ~12.93 | [8] |
| HOCl Scavenging | - | 2.0 | [10] | |
| Quercetin | HOCl Scavenging | - | 0.8 | [10] |
*Specific IC50 values for this compound were not provided in the cited study, only a qualitative assessment of its activity.
Note on Structure and Activity: Quercetin generally exhibits stronger antioxidant activity in chemical assays due to the presence of the 3',4'-catechol group in its B-ring, which is a key determinant for radical scavenging.[3] However, in cellular environments, Kaempferol has demonstrated potent antioxidant effects, in some cases surpassing Quercetin, potentially due to better cellular uptake and interaction with mitochondrial functions.[11]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible evaluation of antioxidant activity.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The reduction of DPPH is observed as a color change from violet to yellow, which is quantified spectrophotometrically.[12]
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Reaction Mixture: In a 96-well plate, add 20 µL of various concentrations of the test compound (this compound or Quercetin) to 180 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.[12]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, causing a loss of color that is measured spectrophotometrically.
Procedure:
-
Reagent Preparation: Generate the ABTS•+ stock solution by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing it to stand in the dark for 12-16 hours.[6] Dilute the stock solution with a buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Reaction Mixture: Add 20 µL of the test compound at various concentrations to 180 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 5-7 minutes.[13]
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant's reducing power.[14]
Procedure:
-
Reagent Preparation: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[15] Warm the reagent to 37°C before use.
-
Reaction Mixture: Add 20 µL of the test sample to 180 µL of the pre-warmed FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for 4-30 minutes.[13]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance change of the sample to a standard curve of a known antioxidant (e.g., Trolox or FeSO₄).
Cellular Antioxidant Activity (CAA) Assay
Principle: This assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and distribution.[16][17] It uses a fluorescent probe (DCFH-DA) that becomes fluorescent upon oxidation by intracellular reactive oxygen species (ROS). Antioxidants reduce the fluorescence by scavenging these ROS.
Procedure:
-
Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and incubate for 24 hours.[18]
-
Treatment: Wash the cells with PBS and treat them with the test compound and 25 µM DCFH-DA for 1 hour.[16]
-
Induction of Oxidative Stress: Remove the treatment medium, wash the cells, and add a radical initiator such as AAPH (600 µM).[13]
-
Measurement: Immediately measure fluorescence kinetically over 1 hour using a fluorescence plate reader (excitation ~485 nm, emission ~538 nm).[13]
-
Calculation: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as: CAA (%) = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.
Visualization of Experimental and Signaling Pathways
The following diagrams illustrate a generalized workflow for in vitro antioxidant assays and the key signaling pathways modulated by Kaempferol and Quercetin.
Caption: General workflow for assessing antioxidant activity.
Antioxidant Signaling Pathways
Both Kaempferol (the aglycone of this compound) and Quercetin exert their antioxidant effects not only by direct radical scavenging but also by modulating key cellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nrf2-ARE pathway is a primary target for both compounds.[19][20]
Caption: Nrf2/ARE signaling pathway activated by flavonoids.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[21] In the presence of oxidative stress or activators like Kaempferol and Quercetin, Keap1 is inhibited, allowing Nrf2 to translocate to the nucleus.[20][22][23] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[22] Both Quercetin and Kaempferol have been shown to activate this protective pathway.[19][24]
Conclusion
Both this compound and Quercetin are potent antioxidants with significant potential for applications in health and medicine.
-
Quercetin typically demonstrates superior radical scavenging activity in cell-free chemical assays, a property attributed to its catechol B-ring structure.[3]
-
This compound , and its aglycone Kaempferol, also exhibit strong antioxidant effects. While potentially less potent in direct radical scavenging compared to Quercetin, Kaempferol has shown excellent activity in cellular models, suggesting high bioavailability and interaction with intracellular antioxidant mechanisms.[11]
-
Both compounds modulate the crucial Nrf2/ARE signaling pathway , enhancing the body's endogenous antioxidant defenses.[19][20]
The choice between these compounds for research and development may depend on the specific application. Quercetin's well-documented, high potency in chemical assays makes it a strong benchmark antioxidant. This compound's properties, particularly as studied through its aglycone Kaempferol, suggest it may be highly effective within a biological system. Further direct comparative studies on this compound, especially in cellular and in vivo models, are warranted to fully elucidate its antioxidant potential relative to Quercetin.
References
- 1. New perspectives on the therapeutic potential of quercetin in non-communicable diseases: Targeting Nrf2 to counteract oxidative stress and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Activities and Therapeutic Potential of this compound in Medicine for the Treatment of Human Disorders: A Review of Medicinal Importance and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioactivity and Therapeutic Potential of Kaempferol and Quercetin: New Insights for Plant and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nehu.ac.in [nehu.ac.in]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajol.info [ajol.info]
- 10. scielo.br [scielo.br]
- 11. ingredients-lonier.com [ingredients-lonier.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The berry constituents quercetin, kaempferol, and pterostilbene synergistically attenuate reactive oxygen species: involvement of the Nrf2-ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Kaempferol inhibits oxidative stress and reduces macrophage pyroptosis by activating the NRF2 signaling pathway | PLOS One [journals.plos.org]
- 23. mdpi.com [mdpi.com]
- 24. Quercetin attenuated oxidative DNA damage through NRF2 signaling pathway in rats with DMH induced colon carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-Inflammatory Effects of Kaempferitrin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory properties of Kaempferitrin, a naturally occurring flavonoid glycoside, with the established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is based on findings from preclinical studies in a collagen-induced arthritis (CIA) mouse model, a well-established model for rheumatoid arthritis.
Performance Comparison: this compound vs. Indomethacin
Key Findings:
-
Reduction of Inflammation Markers: this compound effectively reduces physical signs of inflammation, such as paw thickness and overall arthritis scores, in mice with collagen-induced arthritis.[1]
-
Cytokine Modulation: Treatment with this compound leads to a significant decrease in the serum levels of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[1]
-
Mechanism of Action: The anti-inflammatory effects of this compound are attributed to its ability to block the activation of the Nuclear Factor-κB (NF-κB) and Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathways.[1]
The following tables summarize the in vivo anti-inflammatory effects of this compound and typical findings for Indomethacin in similar collagen-induced arthritis models.
Table 1: In Vivo Anti-inflammatory Effects of this compound in a Collagen-Induced Arthritis Mouse Model
| Parameter | Treatment Group | Result | Reference |
| Paw Thickness | This compound | Decreased | [1] |
| Arthritis Score | This compound | Decreased | [1] |
| Serum IL-1β | This compound | Reduced | [1] |
| Serum IL-6 | This compound | Reduced | [1] |
| Serum TNF-α | This compound | Reduced | [1] |
Table 2: Representative In Vivo Anti-inflammatory Effects of Indomethacin in a Collagen-Induced Arthritis Model
| Parameter | Treatment Group | Result | Reference |
| Paw Edema/Thickness | Indomethacin | Inhibition of 14% - 35% | [2][3] |
| Serum TNF-α | Indomethacin | Inhibition of ~83% (nanocapsule formulation) | [2][3] |
| Serum IL-6 | Indomethacin | Inhibition of ~84% (nanocapsule formulation) | [2][3] |
Note: The data for Indomethacin is sourced from studies that may have different experimental protocols, including different animal strains, drug formulations, and dosages, and therefore represents an indirect comparison.
Experimental Protocols
This section details the methodology for evaluating the in vivo anti-inflammatory effects of this compound in a collagen-induced arthritis mouse model, as described in the cited literature.[1]
1. Animal Model:
-
Species: DBA/1 mice
-
Induction of Arthritis: Mice are immunized with bovine type II collagen emulsified in complete Freund's adjuvant via intradermal injection at the base of the tail. A booster injection of bovine type II collagen in incomplete Freund's adjuvant is administered 21 days after the primary immunization.
2. Treatment Protocol:
-
Test Compound: this compound
-
Administration: The specific dosage and route of administration for this compound should be clearly defined. For instance, oral gavage or intraperitoneal injection.
-
Treatment Schedule: Treatment with this compound or a vehicle control is typically initiated after the booster immunization and continued for a specified duration (e.g., daily for 3 weeks).
3. Assessment of Anti-inflammatory Effects:
-
Clinical Assessment: Paw thickness is measured using a caliper, and the severity of arthritis is scored based on a standardized scale that evaluates erythema and swelling in the paws.
-
Biochemical Analysis: At the end of the treatment period, blood samples are collected to measure the serum levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) using enzyme-linked immunosorbent assay (ELISA).
-
Histopathological Analysis: Joint tissues can be collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess the extent of inflammation, synovial hyperplasia, and cartilage/bone erosion.
-
Mechanism of Action Studies: Tissues from the joints can be analyzed using techniques like Western blotting or immunohistochemistry to evaluate the activation status of key signaling proteins in the NF-κB and Akt/mTOR pathways.
Visualizing the Data
Diagram 1: this compound's Anti-inflammatory Signaling Pathway
Caption: this compound inhibits inflammation by blocking the NF-κB and Akt/mTOR pathways.
Diagram 2: Experimental Workflow for In Vivo Validation
Caption: Workflow for assessing the anti-inflammatory effects of this compound in vivo.
References
- 1. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of indomethacin-loaded nanocapsules in experimental models of inflammation in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioavailability and Pharmacokinetics of Kaempferitrin and Kaempferol
In the realm of flavonoid research, understanding the bioavailability and pharmacokinetic profiles of compounds is paramount for assessing their therapeutic potential. This guide provides a detailed comparison of Kaempferitrin, a glycoside, and its aglycone, Kaempferol. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in their studies.
Introduction to this compound and Kaempferol
Kaempferol is a natural flavonol, a type of flavonoid, found in a variety of edible plants and traditional medicines. It is recognized for its antioxidant, anti-inflammatory, and anti-cancer properties. This compound, or Kaempferol-3,7-dirhamnoside, is a glycosidic form of Kaempferol, meaning it is a molecule of Kaempferol attached to two rhamnose sugar units. The presence of these sugar moieties significantly influences the compound's solubility, stability, and, most importantly, its absorption and metabolism in the body.
Metabolism and Absorption: The Journey from Glycoside to Aglycone
The metabolic fate of this compound and Kaempferol differs significantly upon ingestion. This compound, being a glycoside, is not readily absorbed in its intact form. Instead, it undergoes biotransformation by intestinal microflora.[1] Human intestinal flora convert this compound into its aglycone form, Kaempferol, as well as intermediate metabolites such as Kaempferol 3-O-α-L-rhamnoside (afzelin) and Kaempferol 7-O-α-L-rhamnoside.[1]
Once Kaempferol is liberated, it can be absorbed. However, Kaempferol itself exhibits poor oral bioavailability, estimated to be around 2%.[2][3][4][5] This low bioavailability is largely attributed to extensive first-pass metabolism in the gut and liver, where it undergoes glucuronidation and other conjugation reactions.[2][3][4] The majority of Kaempferol circulating in the plasma is in the form of its conjugated metabolites, such as kaempferol-3-glucuronide (K-3-G) and kaempferol-7-glucuronide (K-7-G).[6]
Pharmacokinetic Profiles
The following tables summarize the key pharmacokinetic parameters for Kaempferol based on studies in Sprague-Dawley rats. Direct pharmacokinetic data for orally administered this compound is limited, as it is rapidly metabolized to Kaempferol. The data presented for Kaempferol reflects its behavior following both intravenous and oral administration.
Table 1: Pharmacokinetic Parameters of Kaempferol (Intravenous Administration)
| Parameter | 10 mg/kg Dose | 25 mg/kg Dose | Reference |
| Half-life (t½) | 3-4 hours | 3-4 hours | [2][3][4] |
| Clearance (CL) | ~3 L/hr/kg | ~3 L/hr/kg | [2][3][4] |
| Volume of Distribution (Vd) | 8-12 L/kg | 8-12 L/kg | [2][3][4] |
Table 2: Pharmacokinetic Parameters of Kaempferol (Oral Administration)
| Parameter | 100 mg/kg Dose | 250 mg/kg Dose | Reference |
| Time to Max. Concentration (Tmax) | ~1-2 hours | ~1-2 hours | [2][3][4] |
| Absolute Bioavailability (F) | ~2% | ~2% | [2][3][4][5] |
Table 3: Plasma Metabolites of Kaempferol after Oral Administration in Rats
| Metabolite | Relative Plasma Concentration | Reference |
| Kaempferol-3-glucuronide (K-3-G) | Major metabolite | [6] |
| Kaempferol-7-glucuronide (K-7-G) | Significant metabolite | [6] |
| Kaempferol-7-sulfate | Detected metabolite | [6] |
| Free Kaempferol | Extremely small proportion | [6] |
Experimental Protocols
The data presented in the tables above are derived from studies employing standardized experimental protocols. A summary of a typical methodology is provided below.
Study Design:
-
Administration:
-
Sample Collection: Blood samples were collected at various time points post-administration. For oral administration studies, portal blood was also collected to assess gastrointestinal first-pass effects.[2][3][4]
-
Analytical Method: Plasma concentrations of Kaempferol and its metabolites were quantified using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).[7][8]
-
Pharmacokinetic Analysis: Non-compartmental analysis was performed using software such as WinNonlin to determine pharmacokinetic parameters.[2][3][4]
Comparative Summary and Conclusion
The bioavailability and pharmacokinetics of this compound and Kaempferol are intrinsically linked. This compound acts as a prodrug, with its therapeutic efficacy being dependent on its conversion to Kaempferol by the gut microbiota. While this conversion is necessary for absorption, the resulting Kaempferol aglycone has very low oral bioavailability due to extensive first-pass metabolism.
For researchers, these findings have several implications:
-
In vitro studies using Kaempferol may not accurately reflect its in vivo activity due to its poor bioavailability.
-
The composition and health of the gut microbiome could significantly influence the therapeutic effects of orally administered this compound.
-
Drug development efforts could focus on strategies to enhance the oral bioavailability of Kaempferol, such as the use of nanoformulations or co-administration with inhibitors of glucuronidation. A study on Kaempferol nanosuspension showed a significant improvement in absolute bioavailability from 13.03% to 38.17%.[8]
References
- 1. [The biotransformation of this compound by human intestinal flora] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Metabolism, oral bioavailability and pharmacokinetics of chemopreventive kaempferol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Exposure of Kaempferol is Driven by Phase II Metabolic Enzymes and Efflux Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of dietary kaempferol and its metabolite 4-hydroxyphenylacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Production, Characterization and Evaluation of Kaempferol Nanosuspension for Improving Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Interactions of Kaempferitrin: A Comparative Guide Based on Docking Studies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Kaempferitrin's performance against its molecular targets, supported by experimental data from docking studies. We delve into its binding affinities with key proteins implicated in cancer and inflammation, offering a comparative analysis with other relevant compounds.
This compound, a flavonoid glycoside found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. Molecular docking studies have been instrumental in elucidating the mechanisms behind these activities by predicting the binding interactions between this compound and its protein targets at a molecular level.
Comparative Binding Affinity of this compound
Molecular docking simulations predict the binding affinity between a ligand (this compound) and a protein target, typically expressed as a binding energy score in kcal/mol. A lower (more negative) binding energy indicates a more stable and favorable interaction. The following tables summarize the binding energies of this compound with various protein targets as reported in several in silico studies and compare them with other flavonoids or standard drugs.
Anti-Cancer Targets
This compound has been investigated for its potential to interact with several proteins involved in cancer progression, including those regulating apoptosis (programmed cell death) and cell cycle.
| Target Protein | PDB ID | This compound Binding Energy (kcal/mol) | Comparator Compound | Comparator Binding Energy (kcal/mol) | Reference |
| BAX | - | -6.9 | - | - | [1][2] |
| Bcl-2 | 4LXD | -7.2 | - | - | [1][2] |
| Caspase-3 | - | -7.3 | - | - | [1] |
| Cyclin-dependent kinase 2 (CDK2) | 2A4L | - | Kaempferol | - | [3] |
| Matrix Metalloproteinase-2 (MMP-2) | 1HOV | - | 5-Fluorouracil | - | [3] |
| Poly [ADP-ribose] polymerase-1 (PARP-1) | 1UK0 | - | 5-Fluorouracil | - | [3] |
| DNA Topoisomerase II | - | -6.9 | Quercetin | -7.0 | [4] |
Inflammatory and Other Targets
The anti-inflammatory effects of this compound are attributed to its interaction with key proteins in inflammatory pathways.
| Target Protein | PDB ID | This compound Binding Energy (kcal/mol) | Comparator Compound | Comparator Binding Energy (kcal/mol) | Reference |
| COX-2 | - | -8.8 | - | - | [1] |
| TNF-α | - | -8.0 | - | - | [1] |
| Protein kinase B (Akt) | - | -6.7 | - | - | [5] |
| Cytochrome P450 | - | -7.4 | - | - | [1] |
| VEGF | - | -7.2 | - | - | [1] |
| Lanosterol synthase | 1W6J | -9.9 | Quercetin | -9.8 | [6] |
| C-reactive protein (CRP) | - | - | Metformin | -4.2 to -5.3 | [7] |
| Dipeptidyl peptidase-4 (DPP-IV) | 4A5S | - | Metformin | -5.3 | [7][8] |
Experimental Protocols: A Synthesized Approach to Molecular Docking
The following protocol outlines a generalized workflow for performing molecular docking studies with this compound, based on methodologies cited in the referenced literature.[1][9][10]
-
Ligand and Protein Preparation:
-
The 3D structure of this compound is obtained from a chemical database like PubChem and optimized using software such as ChemDraw or Avogadro.
-
The 3D crystal structures of the target proteins are retrieved from the Protein Data Bank (PDB).
-
Water molecules and existing ligands are removed from the protein structure. Polar hydrogen atoms and Kollman charges are added.
-
-
Docking Simulation:
-
Software such as AutoDock Vina, MGL tools, or PyRx is utilized for the docking calculations.[1][11]
-
A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
The docking algorithm explores various conformations and orientations of this compound within the defined grid box to find the best binding pose.
-
-
Analysis of Results:
-
The results are analyzed based on the binding energy scores and the root-mean-square deviation (RMSD) of the docked conformations.
-
The binding pose with the lowest energy is selected for further analysis of intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, using visualization software like PyMOL or Discovery Studio.[1][11]
-
Signaling Pathways Modulated by this compound
Docking studies provide insights into the direct molecular targets of this compound. These interactions can then trigger a cascade of events within cellular signaling pathways, leading to the observed physiological effects.
NF-κB Signaling Pathway in Inflammation
This compound has been shown to block the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a key regulator of inflammation.[12] By potentially inhibiting an upstream kinase like IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. This compound has been suggested to inhibit this pathway, potentially by binding to Akt, thereby preventing its phosphorylation and activation.[12][13] This leads to the downstream inhibition of mTOR and ultimately induces apoptosis in cancer cells.
Experimental Workflow for Docking Studies
The process of confirming molecular targets through docking studies follows a logical workflow, from initial target identification to the final analysis of the interaction.
References
- 1. ICI Journals Master List [journals.indexcopernicus.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Natural Flavonoids Quercetin and Kaempferol Targeting G2/M Cell Cycle-Related Genes and Synergize with Smac Mimetic LCL-161 to Induce Necroptosis in Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Quercetin and Kaempferol as Multi-Targeting Antidiabetic Agents against Mouse Model of Chemically Induced Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.healthmedsci.org [ps.healthmedsci.org]
- 9. Molecular insight into binding affinities and blockade effects of selected flavonoid compounds on the PD-1/PD-L1 pathway - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03877K [pubs.rsc.org]
- 10. Molecular modelling studies unveil potential binding sites on human serum albumin for selected experimental and in silico COVID-19 drug candidate molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
A Head-to-Head Comparison of Kaempferitrin and Other Flavonoid Glycosides: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of Kaempferitrin against other prominent flavonoid glycosides. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further investigation and drug discovery efforts.
Introduction to this compound
This compound, a 3,7-dirhamnoside of kaempferol, is a naturally occurring flavonoid glycoside found in various medicinal plants. Like other flavonoids, it exhibits a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anti-cancer, and immunostimulatory effects.[1][2][3] Its mechanism of action often involves the modulation of key signaling pathways such as the NF-κB and Akt/mTOR pathways.[1][4] This guide provides a comparative analysis of this compound's bioactivity with other common flavonoid glycosides, namely Quercetin-3-O-glucoside (Astragalin) and Rutin (Quercetin-3-O-rutinoside), to aid in the selection and investigation of these compounds for therapeutic applications.
Quantitative Comparison of Biological Activities
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected flavonoid glycosides across various biological assays. Lower IC50 values indicate greater potency.
| Compound | Biological Activity | Assay | Cell Line / System | IC50 Value |
| This compound | Anti-tumor | CCK-8 | SMMC-7721 (Human liver cancer) | 0.38 µM[5] |
| This compound | Antioxidant | DPPH Radical Scavenging | - | Strong activity (IC50 not specified)[5] |
| This compound | Antioxidant | ABTS Radical Scavenging | - | Moderate activity (IC50 not specified)[5] |
| Astragalin | Anti-cancer | SRB | A549 (Human lung carcinoma) | > 10 µM[6] |
| Astragalin | Anti-cancer | SRB | BT-549 (Human breast cancer) | > 10 µM[6] |
| Astragalin | Antioxidant | DPPH Radical Scavenging | - | Weak activity (IC50 not specified)[4] |
| Rutin | Anti-cancer | MTT | RPMI-7951 (Human melanoma) | 64.49 ± 13.27 µM[7] |
| Rutin | Anti-cancer | MTT | SK-MEL-28 (Human melanoma) | 47.44 ± 2.41 µM[7] |
| Rutin | Antioxidant | DPPH Radical Scavenging | - | IC50: 31.64 to 76.28 µg/ml[8] |
| Rutin | Antioxidant | ABTS Radical Scavenging | - | Low activity (High IC50)[9] |
| Quercetin | Anti-cancer | MTT | Various | IC50: 75 µM (PA-1, 24h)[10] |
| Quercetin | Antioxidant | DPPH Radical Scavenging | - | IC50: 36.15 ± 0.30 µg/ml[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[12]
-
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Test compounds (this compound, other flavonoids)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol and store it in the dark.
-
Prepare serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well plate, add a specific volume of each concentration of the test compound or positive control.
-
Add the DPPH working solution to each well to initiate the reaction.
-
Include a control well containing only the solvent and DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Principle: Macrophages, such as the RAW 264.7 cell line, produce nitric oxide when stimulated with lipopolysaccharide (LPS). The amount of NO produced can be indirectly quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
-
Reagents and Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specific period (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[13]
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, SDS-HCl)
-
96-well cell culture plate
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Incubate for a further period (e.g., 2 hours) at room temperature in the dark to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
The PI3K/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth, and is often modulated by flavonoids.
Caption: PI3K/Akt signaling pathway and potential inhibition by flavonoid glycosides.
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for an MTT assay to determine the cytotoxicity of a compound.
Caption: A typical experimental workflow for the MTT cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ajol.info [ajol.info]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Rutin Exerts Cytotoxic and Senescence-Inducing Properties in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Study on Anti-oxidant and Anti-cancer Perspectives of Rutin | Bentham Science [eurekaselect.com]
- 9. inabj.org [inabj.org]
- 10. Quercetin: A Molecule of Great Biochemical and Clinical Value and Its Beneficial Effect on Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An insight into anticancer, antioxidant, antimicrobial, antidiabetic and anti-inflammatory effects of quercetin: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. merckmillipore.com [merckmillipore.com]
Kaempferitrin's Antitumor Efficacy in Xenograft Models: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the antitumor effects of Kaempferitrin in preclinical xenograft models, offering a comparative perspective against other well-known flavonoids. Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes the underlying signaling pathways to facilitate informed research and development decisions.
Comparative Efficacy of Flavonoids in Tumor Growth Inhibition
The antitumor activity of this compound and other selected flavonoids has been demonstrated across various cancer cell line xenografts. The following table summarizes the quantitative outcomes from several key studies, providing a comparative overview of their efficacy in reducing tumor volume and mass.
| Compound | Cancer Type | Cell Line | Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction (%) | Tumor Mass Reduction (%) | Reference |
| This compound | Liver Cancer | SMMC-7721 | Athymic Nude Mice | 30 mg/kg/day (oral) | 30 days | 75.66% | 60.41% | [1] |
| Kaempferol | Liver Cancer | SMMC-7721 | Athymic Nude Mice | 30 mg/kg/day (oral) | 30 days | 65.93% | 49.25% | [1] |
| Kaempferol | Cholangiocarcinoma | HCCC9810 | Nude Mice | Not Specified | Not Specified | Significant | Significant | [2] |
| Kaempferol | Lung Cancer | LLC | BALB/c Mice | Not Specified | Not Specified | Significant | Significant | [3] |
| Quercetin | Prostate Cancer | PC-3 | BALB/cA Nude Mice | 20 mg/kg/day (i.p.) | Not Specified | Significant | Significant | [4] |
| Quercetin | Breast Cancer | MCF-7 | Xenograft Mice | 50 µg/g/day (i.p.) | 3 weeks | Significant | Not Specified | [5] |
| Apigenin | Colorectal Cancer | SW480 | Nude Mice | Not Specified | 27 days | Significant | Not Specified | [6] |
| Apigenin | Breast Cancer | 4T1 | BALB/c Mice | Not Specified | 21 days | Significant | Not Specified | [7] |
| Luteolin | Gastric Cancer | MKN45, BGC823 | Nude Mice | 20 mg/kg (i.p.) | 10 injections | Significant | Significant | [8] |
| Luteolin | Colorectal Carcinoma | HCT116 | BALB/c Nude Mice | 50 mg/kg/day (i.p.) | 3 weeks | Significant (synergistic with oxaliplatin) | Not Specified | [9] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following sections detail the methodologies employed in key xenograft studies investigating the antitumor effects of this compound and Kaempferol.
Human Liver Cancer Xenograft Model (this compound vs. Kaempferol)
-
Cell Line: Human liver cancer SMMC-7721 cells were utilized.[1]
-
Animal Model: Forty 3-week-old female specific pathogen-free athymic BALB/c nude mice were used.[1]
-
Tumor Implantation: Mice were subcutaneously injected with 2 x 10^6 SMMC-7721 cells in the right upper limb armpit.[1]
-
Treatment Groups: Five days post-implantation, mice were randomized into four groups (n=10 each): a control group (no treatment), an ethanol extract of C. ambrosioides group, a this compound group, and a Kaempferol group (positive control).[1]
-
Drug Administration: The treated groups received an oral administration of their respective compounds at a dose of 30 mg/kg body weight per day for 30 consecutive days.[1]
-
Efficacy Evaluation: Antitumor effects were assessed by measuring tumor growth, histological examination of tumors, and flow cytometry analysis of splenic lymphocytes.[10]
Cholangiocarcinoma Xenograft Model (Kaempferol)
-
Cell Lines: HCCC9810 and QBC939 cholangiocarcinoma cells were used.[2]
-
In Vivo Models: Both subcutaneous xenograft and lung metastasis models were established in mice.[2]
-
Efficacy Evaluation: The effect of Kaempferol on tumor volume and the number of metastatic foci was evaluated. Immunohistochemistry for Ki-67 was performed to assess cell proliferation within the tumors.[2]
Signaling Pathways and Mechanisms of Action
The antitumor effects of this compound and related flavonoids are mediated through the modulation of several key signaling pathways involved in cell proliferation, apoptosis, and metastasis.
This compound has been shown to exert its effects by inducing tumor cell necrosis and apoptosis.[10] One of the key mechanisms involves the inhibition of the Akt/NF-κB pathway. This pathway is crucial for cell survival and proliferation, and its inactivation by this compound leads to the suppression of tumor growth.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Potential mechanisms underlying inhibition of xenograft lung cancer models by kaempferol: modulation of gut microbiota in activating immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Quercetin inhibits tumor growth in a xenograft mouse model. - Public Library of Science - Figshare [plos.figshare.com]
- 5. jcpjournal.org [jcpjournal.org]
- 6. Apigenin suppresses the growth of colorectal cancer xenografts via phosphorylation and up-regulated FADD expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apigenin promotes apoptosis of 4T1 cells through PI3K/AKT/Nrf2 pathway and improves tumor immune microenvironment in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Luteolin Synergistically Enhances Antitumor Activity of Oxaliplatin in Colorectal Carcinoma via AMPK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Kaempferitrin's Anti-Cancer Activity: A Comparative Analysis Across Different Cell Lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Kaempferitrin's Performance with Supporting Experimental Data.
This compound, a flavonoid glycoside, has demonstrated notable anti-cancer properties in various preclinical studies. This guide provides a comparative analysis of its effects on different human cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Quantitative Analysis of this compound's Efficacy
The cytotoxic effect of this compound varies across different cancer cell lines, as evidenced by the half-maximal inhibitory concentration (IC50) values obtained from in vitro studies. The following table summarizes the available quantitative data on the efficacy of this compound.
| Cancer Type | Cell Line | IC50 Value (μM) | Observed Effects | Signaling Pathway(s) Implicated |
| Colon Cancer | HT-29 | 30.0[1] | Dose-dependent apoptosis, Cell cycle arrest at G2/M phase.[1] | Not explicitly stated |
| Liver Cancer | SMMC-7721 | 0.38 | Significant inhibition of proliferation. | p21/Bcl-2/Caspase 3 pathway |
| Cervical Cancer | HeLa | - | Cytotoxicity, Cell cycle arrest at G1 phase, Induction of apoptosis.[2] | Intrinsic apoptosis pathway[2] |
| Non-Small Cell Lung Cancer | A549 & H1299 | - | Dose-dependent decrease in cell viability, Induction of apoptosis, Suppression of cell motility. | Akt/NF-κB pathway[3] |
Note: A lower IC50 value indicates a higher cytotoxic potency. The absence of an IC50 value for HeLa, A549, and H1299 cells in the reviewed literature prevents a direct quantitative comparison of potency with HT-29 and SMMC-7721 cells. However, the qualitative data clearly indicates a significant anti-proliferative and pro-apoptotic effect in these cell lines.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies on this compound's anti-cancer effects.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 7.5, 15.0, 30.0 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution) is added to each well, and the plates are incubated for an additional 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent, such as DMSO (e.g., 150 µL), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry)
The induction of apoptosis by this compound is quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with different concentrations of this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and PI are added to the cell suspension and incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V-FITC detects the externalization of phosphatidylserine, an early marker of apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells where the cell membrane has been compromised.
-
Data Analysis: The percentage of cells in different quadrants (viable, early apoptotic, late apoptotic, and necrotic) is quantified.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
The effect of this compound on the cell cycle distribution is analyzed by staining the cellular DNA with propidium iodide (PI).
-
Cell Treatment and Harvesting: Cells are treated with this compound, harvested, and washed with PBS.
-
Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.
Western Blot Analysis
The modulation of specific signaling pathways by this compound is investigated by Western blot analysis to detect the expression levels of key proteins.
-
Protein Extraction: After treatment with this compound, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the proteins of interest (e.g., Akt, p-Akt, NF-κB, Bcl-2, Bax, Caspase-3).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its analysis.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Kaempferitrin Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds is paramount. Kaempferitrin, a flavonoid glycoside with various reported pharmacological activities, requires robust analytical methods for its determination in raw materials, herbal formulations, and biological matrices. This guide provides an objective comparison of commonly employed analytical techniques for the quantification of this compound, presenting supporting experimental data and detailed methodologies. The primary methods discussed are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography with Mass Spectrometry (LC-MS).
Data Presentation: A Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method hinges on factors such as the required sensitivity, selectivity, sample matrix complexity, and cost. The following table summarizes the typical performance characteristics of HPLC, HPTLC, and LC-MS for the quantification of this compound and related flavonoids.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.999[1] | 0.997[2] | > 0.994[3] |
| Accuracy (% Recovery) | 98.07 - 102.15%[4] | 99.14 - 99.85%[2][5] | Within <15% of nominal[3] |
| Precision (% RSD) | < 2%[1] | < 2%[5] | < 15%[3] |
| Limit of Detection (LOD) | 0.075 µg/mL | 25 ng/spot[2] | 1.0 µmol L⁻¹ |
| Limit of Quantification (LOQ) | 0.10 µg/mL | 76.47 ng/spot[2] | 3.4 µmol L⁻¹[6] |
| Specificity | High | Moderate to High | Very High[7] |
| Cost | Moderate | Low to Moderate | High[7] |
| Throughput | Moderate | High | High[7] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and cross-validation of analytical results.
1. High-Performance Liquid Chromatography (HPLC)
This method is widely used for the separation and quantification of flavonoids.
-
Sample Preparation : Accurately weigh the powdered sample and extract with a suitable solvent such as methanol. The extract is then filtered through a 0.45-µm membrane filter prior to injection.[7]
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is commonly used.[4]
-
Mobile Phase : A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and acidified water (e.g., with 0.2% phosphoric acid or 0.1% formic acid) is typical.[4][8]
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.[4]
-
Detection : UV detection at a wavelength of 360 nm is suitable for this compound and related flavonoids.[9]
-
-
Quantification : A calibration curve is prepared using standard solutions of this compound at various concentrations. The concentration of the analyte in the sample is determined by comparing its peak area with the calibration curve.
2. High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a simpler and higher-throughput alternative to HPLC for quantitative analysis.
-
Sample Preparation : An extract is prepared similarly to the HPLC method.
-
Chromatographic Conditions :
-
Stationary Phase : HPTLC plates pre-coated with silica gel 60 F254 are commonly used.[5]
-
Mobile Phase : A mixture of toluene, ethyl acetate, and formic acid in a ratio of 7:3:0.5 (v/v/v) has been shown to be effective.[2]
-
Application : Samples and standards are applied to the plate as bands.
-
Development : The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Detection : Densitometric scanning is performed at a wavelength of 254 nm.[2]
-
-
Quantification : The peak areas of the sample spots are compared to those of the standard spots to determine the concentration.
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and trace-level quantification.
-
Sample Preparation : Sample extraction is performed as with other chromatographic methods, followed by filtration.
-
Chromatographic Conditions :
-
Mass Spectrometry Conditions :
-
Ionization : Electrospray ionization (ESI) is commonly used.
-
Detection : Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity, allowing for the reliable analysis of complex samples.[10]
-
-
Quantification : A calibration curve is constructed using standards, and the analyte concentration is determined based on the response ratio of the analyte to an internal standard.
Cross-Validation Workflow
To ensure the reliability and robustness of an analytical method, a cross-validation process is crucial. A k-fold cross-validation workflow is a common statistical method used for this purpose.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Validated High-performance Thin-layer Chromatography Method for Simultaneous Determination of Quercetin and Kaempferol in Thespesia populnea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylated flavonoid this compound: Electroanalytical detection and the proposal of an oxidation mechanism supported by quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijariie.com [ijariie.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Kaempferitrin and its Analogue Kaempferol in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin, a flavonoid glycoside, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3][4] While research into the synergistic effects of this compound is emerging, a more extensive body of evidence exists for its aglycone form, Kaempferol. This guide provides a comparative analysis of the synergistic effects of Kaempferol with various therapeutic agents, offering insights into the potential combinatorial applications of this compound. The data presented herein, primarily derived from studies on Kaempferol, serves as a valuable proxy for understanding and exploring the synergistic potential of this compound in future research and drug development endeavors.
Synergistic Effects in Oncology
The combination of natural compounds with conventional chemotherapeutic agents is a promising strategy to enhance anti-cancer efficacy and mitigate dose-related toxicity.[5] Studies have demonstrated the synergistic potential of Kaempferol with several chemotherapy drugs, including doxorubicin, cisplatin, and paclitaxel.
Kaempferol and Doxorubicin in Liver Cancer
A study investigating the combined effect of Kaempferol and Doxorubicin on liver cancer cells revealed a significant synergistic inhibition of cell viability.[6][7][8] The combination therapy demonstrated a more potent effect on suppressing colony formation, inducing cell cycle arrest, and promoting apoptosis compared to either agent alone.[6][7][8]
Table 1: Synergistic Cytotoxicity of Kaempferol and Doxorubicin in HepG2 Liver Cancer Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Kaempferol (KF) | 50 µM | ~80% |
| Doxorubicin (DOX) | 1 µM | ~70% |
| KF + DOX | 50 µM + 1 µM | ~45% |
Data extrapolated from graphical representations in the source study. Actual values may vary.[6][7][8]
Kaempferol and Cisplatin in Colon Cancer
In colon cancer cell lines, the combination of Kaempferol and Cisplatin has been shown to synergistically enhance cytotoxicity and induce apoptosis.[9][10][11] The co-administration of these compounds leads to a significant reduction in cell viability and a marked increase in programmed cell death.[9][10][11]
Table 2: Enhanced Cytotoxicity of Kaempferol and Cisplatin in HCT-116 Colon Cancer Cells
| Treatment | Concentration | Cell Viability (%) |
| Control | - | 100 |
| Kaempferol | 50 µM | ~75% |
| Cisplatin | 10 µM | ~60% |
| Kaempferol + Cisplatin | 50 µM + 10 µM | 26.9 ± 2.5%[9] |
Kaempferol and Paclitaxel in Breast Cancer
The combination of Kaempferol and Paclitaxel has demonstrated strong synergistic effects in triple-negative breast cancer cells (MDA-MB-468).[12][13] This combination not only enhances cytotoxicity but also significantly increases the rate of apoptosis.[12][13] A Combination Index (CI) value of 0.734 was observed for a 2:1 ratio of Kaempferol to Paclitaxel, indicating a potent synergistic interaction.[12]
Table 3: Synergistic Apoptosis Induction by Kaempferol and Paclitaxel in MDA-MB-468 Cells
| Treatment | Total Apoptosis Rate (%) |
| Control | - |
| Paclitaxel (PAC) | 63.24%[12] |
| Kaempferol (KAE) | 45.43%[12] |
| KAE + PAC (2:1 ratio) | 73%[12] |
Synergistic Effects of Flavonoid Combinations
The synergistic interplay between different flavonoids is another area of active research. The combination of Kaempferol and Quercetin has been shown to exert a greater antiproliferative effect on cancer cells than either compound alone.[14][15][16][17]
Kaempferol and Quercetin in Colon Cancer
In Caco-2 human colon cancer cells, a combination of 10 µM Quercetin and 10 µM Kaempferol resulted in a 42% reduction in total cell counts, an effect approximately four times greater than the additive effect of the individual treatments.[15]
Table 4: Synergistic Antiproliferative Effect of Quercetin and Kaempferol in Caco-2 Cells
| Treatment | Concentration | Reduction in Cell Count (%) |
| Quercetin | 10 µM | ~5% |
| Kaempferol | 10 µM | ~5% |
| Quercetin + Kaempferol | 10 µM + 10 µM | 42%[15] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of single compounds or their combinations for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the compounds of interest for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Combination Index (CI) Analysis
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using the Combination Index (CI) method developed by Chou and Talalay. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Signaling Pathways and Molecular Mechanisms
The synergistic effects of Kaempferol in combination with other compounds are often attributed to the modulation of multiple signaling pathways.
Synergistic Action of Kaempferol and Chemotherapeutic Agents
The combination of Kaempferol with drugs like doxorubicin and cisplatin often leads to the enhanced activation of apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5] Furthermore, these combinations can inhibit critical survival pathways such as the PI3K/Akt signaling cascade.[5]
Caption: Synergistic action of Kaempferol and chemotherapy.
Synergistic Antioxidant Effects of Flavonoids
The combination of flavonoids like Kaempferol and Quercetin can lead to a synergistic activation of the Nrf2-ARE signaling pathway.[18][19] This pathway plays a crucial role in the cellular antioxidant response, leading to the expression of various cytoprotective genes.
Caption: Synergistic activation of the Nrf2-ARE pathway by flavonoids.
Conclusion
The available evidence strongly suggests that Kaempferol, and by extension its glycoside this compound, holds significant promise for use in combination therapies, particularly in the field of oncology. The synergistic interactions observed with conventional chemotherapeutic agents and other flavonoids highlight the potential for developing more effective and less toxic treatment regimens. Further research is warranted to elucidate the specific synergistic mechanisms of this compound and to translate these preclinical findings into clinical applications. The data and protocols presented in this guide provide a solid foundation for researchers to build upon in their investigation of the therapeutic potential of this compound-based combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological Activities and Therapeutic Potential of this compound in Medicine for the Treatment of Human Disorders:… [ouci.dntb.gov.ua]
- 3. This compound inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Activities and Therapeutic Potential of this compound in Medicine for the Treatment of Human Disorders: A Review of Medicinal Importance and Health Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A systematic review of anti-cancer roles and mechanisms of kaempferol as a natural compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kaempferol exhibits a synergistic effect with doxorubicin to inhibit proliferation, migration, and invasion of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KoreaMed [koreamed.org]
- 11. Kaempferol Synergistically Enhances Cisplatin-induced Apoptosis and Cell Cycle Arrest in Colon Cancer Cells [jcpjournal.org]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 13. Synergistic Induction of Apoptosis and Cell Cycle Arrest against Breast Cancer Cells by Combined Kaempferol and Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synergistic antiproliferative action of the flavonols quercetin and kaempferol in cultured human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. digital.csic.es [digital.csic.es]
- 17. researchgate.net [researchgate.net]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. The Therapeutic Potential of Kaemferol and Other Naturally Occurring Polyphenols Might Be Modulated by Nrf2-ARE Signaling Pathway: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Kaempferitrin's Immunostimulatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kaempferitrin, a flavonoid glycoside found in various medicinal plants, has garnered attention for its potential immunomodulatory properties. While the anti-inflammatory effects of flavonoids are widely studied, research by Del Carmen Juarez-Vazquez et al. (2013) has suggested a contrasting role for this compound as an in vitro immunostimulatory agent. This guide aims to objectively assess the reproducibility of these immunostimulatory effects by comparing the available experimental data. A critical evaluation of the existing literature reveals a notable scarcity of direct replication studies, with a larger body of evidence pointing towards anti-inflammatory activities under different experimental contexts. This guide presents the data supporting the immunostimulatory claims and contrasts it with other findings to provide a comprehensive overview for researchers.
Comparative Analysis of In Vitro Immunostimulatory Effects
The primary evidence for this compound's immunostimulatory activity comes from a single key study. The following tables summarize the quantitative data from this research. At present, a direct comparison with alternative studies showing similar immunostimulatory effects is not possible due to a lack of published replications.
Table 1: Effect of this compound on Immune Cell Proliferation
| Cell Type | Treatment | Concentration | Proliferation Increase (%) | Reference |
| Murine Macrophages (RAW 264.7) | This compound | 25 µM | 23 | |
| Murine Splenocytes | This compound | 25 µM | 17 | |
| Human PBMCs | This compound | 25 µM | 24 |
Table 2: Effect of this compound on Macrophage and NK Cell Function
| Assay | Cell Type | Treatment | Concentration | Effect | % Increase | Reference |
| Pinocytosis | Murine Macrophages (RAW 264.7) | This compound | 25 µM | Increased Neutral Red Uptake | 25 | |
| Lysosomal Enzyme Activity | Murine Macrophages (RAW 264.7) | This compound | 25 µM | Increased Enzyme Activity | 57 | |
| NK Cell Activity | Murine Splenocytes | This compound | 25 µM | Increased Cytotoxicity | 11 |
Contrasting Evidence: The Anti-Inflammatory Role of this compound
It is crucial for researchers to note that a larger body of evidence points towards an anti-inflammatory role for this compound, particularly in the context of inflammatory diseases like rheumatoid arthritis. For instance, studies have shown that this compound can inhibit the proliferation of fibroblast-like synoviocytes and decrease the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. This action is often attributed to the inhibition of key inflammatory signaling pathways like NF-κB and MAPK.
This dual functionality—immunostimulatory in a healthy state and anti-inflammatory in a pathological inflammatory state—highlights the complexity of this compound's mechanism of action and underscores the need for further research to delineate the specific conditions that dictate its immunological outcome.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Del Carmen Juarez-Vazquez et al. (2013).
Cell Proliferation Assay (MTT Assay)
-
Cell Lines: Murine macrophages (RAW 264.7), murine splenocytes, and human peripheral blood mononuclear cells (PBMCs).
-
Seeding Density: Cells were seeded in 96-well plates at a density of 1 x 10^5 cells/well.
-
Treatment: Cells were treated with this compound (25 µM) or vehicle control.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.
-
Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of proliferation was calculated relative to the untreated control cells.
Pinocytosis Assay (Neutral Red Uptake)
-
Cell Line: Murine macrophages (RAW 264.7).
-
Seeding and Treatment: Cells were seeded and treated with this compound (25 µM) as described for the proliferation assay.
-
Neutral Red Incubation: After 48 hours of treatment, the medium was replaced with a medium containing 0.05% neutral red and incubated for 2 hours.
-
Washing and Extraction: The cells were washed with PBS, and the incorporated dye was extracted with a solution of 1% acetic acid and 50% ethanol.
-
Measurement: The absorbance of the extracted dye was measured at 540 nm.
Lysosomal Enzyme Activity Assay
-
Cell Line: Murine macrophages (RAW 264.7).
-
Protocol: The activity of the lysosomal enzyme acid phosphatase was determined using a commercial assay kit, following the manufacturer's instructions. Briefly, treated cells were lysed, and the lysate was incubated with a substrate that is converted into a colored product by the enzyme.
-
Measurement: The absorbance of the colored product was measured spectrophotometrically.
Natural Killer (NK) Cell Activity Assay
-
Effector Cells: Murine splenocytes.
-
Target Cells: YAC-1 lymphoma cells.
-
Effector to Target Ratio: Splenocytes were co-cultured with YAC-1 cells at an effector-to-target ratio of 50:1.
-
Treatment: Splenocytes were pre-treated with this compound (25 µM) for 48 hours.
-
Co-culture: The treated splenocytes were then incubated with the target cells for 4 hours.
-
Measurement: The cytotoxicity was determined by measuring the release of lactate dehydrogenase (LDH) from the lysed target cells using a commercial LDH cytotoxicity assay kit.
Visualizing the Pathways and Workflow
Proposed Signaling Pathways for Immunostimulation
While the precise signaling pathways for this compound-induced immunostimulation are not fully elucidated in the primary study, flavonoids are known to interact with key signaling cascades such as the NF-κB and MAPK pathways. The following diagram illustrates a hypothetical model of how this compound might initiate an immunostimulatory response.
Caption: Hypothetical signaling cascade for this compound-induced immunostimulation.
General Experimental Workflow
The following diagram outlines the general workflow for assessing the in vitro immunostimulatory effects of a compound like this compound.
Caption: General workflow for in vitro immunostimulatory screening.
Conclusion and Future Directions
The available evidence for the immunostimulatory effects of this compound in vitro is currently limited to a single primary study. While this study provides specific quantitative data suggesting that this compound can enhance the proliferation and function of various immune cells, the lack of direct replication studies makes it difficult to definitively assess the reproducibility of these findings. Furthermore, the broader body of literature often reports anti-inflammatory effects for this compound, suggesting a context-dependent mechanism of action.
For researchers and drug development professionals, this highlights a critical gap in the understanding of this compound's immunomodulatory potential. Future research should focus on:
-
Replication Studies: Independent verification of the immunostimulatory effects reported by Del Carmen Juarez-Vazquez et al. (2013) is essential.
-
Dose-Response Studies: A comprehensive analysis of a wider range of this compound concentrations is needed to determine if the immunological outcome is dose-dependent.
-
Mechanistic Studies: Elucidating the precise molecular pathways through which this compound exerts its effects on different immune cell types will be crucial to understanding its dual role.
-
In Vivo Studies: Translating these in vitro findings into animal models of both healthy and diseased states will provide a more complete picture of this compound's therapeutic potential.
Safety Operating Guide
Proper Disposal of Kaempferitrin: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to strict safety protocols in the handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Kaempferitrin, ensuring the safety of laboratory personnel and the protection of the environment.
This compound, a naturally occurring flavonoid glycoside, is utilized in various research applications for its antimicrobial, antioxidant, and anti-inflammatory properties.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System (GHS), responsible disposal is a critical aspect of laboratory best practices.[3][4]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the Safety Data Sheet (SDS) for this compound and adhere to your institution's specific Environmental Health & Safety (EHS) guidelines.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles to prevent accidental eye contact.[5]
-
Lab Coat: A standard laboratory coat should be worn to protect from spills and contamination.[5]
Handling:
-
Avoid the formation of dust when handling this compound in its solid form.[4]
-
Conduct all handling and disposal procedures in a well-ventilated area, such as a chemical fume hood.[5]
-
Avoid contact with skin and eyes. In the event of contact, rinse the affected area thoroughly with water.[4]
Quantitative Safety and Hazard Information
The following table summarizes key safety and hazard information for this compound. This data is essential for a comprehensive understanding of the compound's characteristics and for conducting a thorough risk assessment prior to handling and disposal.
| Property | Value | Reference |
| GHS Classification | Not a hazardous substance or mixture | [3][4] |
| CAS Number | 482-38-2 | [1][3] |
| Molecular Formula | C₂₇H₃₀O₁₄ | [1] |
| Molecular Weight | 578.50 g/mol | [1] |
| Appearance | Solid | [6] |
| Melting Point | 202 - 203 °C | [6] |
| Solubility | Insoluble in water; Soluble in DMSO (100 mg/mL) and Ethanol (3 mg/mL) | [2] |
| Acute Toxicity | Oral TDLO: 10 mg/kg (mouse) | [3] |
| Primary Irritant Effect | No irritant effect on skin or eyes | [3] |
| Sensitization | No sensitizing effects known | [3] |
| Water Hazard Class | 1 (Self-assessment): slightly hazardous for water | [3] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the quantity of waste generated.
For Small Quantities:
According to safety data, smaller quantities of this compound can be disposed of with household waste.[3] However, it is imperative to first check with your local and institutional regulations, as disposal guidelines can vary.
For Large Quantities and Uncleaned Packaging:
For larger quantities of this compound waste and any uncleaned packaging, disposal must be conducted in accordance with official regulations.[3] This typically involves treating the material as chemical waste.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., weigh boats, pipette tips, paper towels) in a designated and clearly labeled chemical waste container.
-
Ensure the container is compatible with the chemical properties of this compound and any solvents used.
-
-
Waste Segregation:
-
Do not mix this compound waste with other incompatible chemical waste streams.
-
-
Labeling:
-
Clearly label the waste container with "this compound Waste" and include any other components, such as solvents.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area until it can be collected by a licensed waste disposal contractor.
-
-
Professional Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS department or a certified chemical waste disposal company. These entities are equipped to handle and dispose of chemical waste in an environmentally responsible and compliant manner.
-
Environmental Precautions:
It is critical to prevent this compound from entering the environment. Do not allow the product, whether in pure form or in solution, to enter sewers, surface water, or ground water.[3][7]
Experimental Protocols and Signaling Pathways
Currently, there are no standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are based on general best practices for laboratory chemical waste management and the information available in the relevant Safety Data Sheets.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Guide to Handling Kaempferitrin
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Kaempferitrin, a naturally occurring flavonoid. Adherence to these procedural steps will help mitigate risks and ensure proper disposal.
Personal Protective Equipment (PPE) for this compound
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), observing standard laboratory safety protocols is crucial, particularly when handling the compound in its powdered form.[1][2] The primary concern is the potential for inhalation of airborne particles.
The following table summarizes the recommended personal protective equipment for handling this compound:
| PPE Category | Item | Specifications and Use Case |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory to protect against accidental splashes or airborne powder. |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are suitable for preventing skin contact.[3] Gloves should be changed regularly and immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect clothing and skin from potential spills. |
| Respiratory Protection | Dust Mask/Respirator | Recommended when handling powdered this compound to avoid the generation of dust. A fitted N95 respirator or equivalent is advised for weighing and transferring the powder. |
Safe Handling and Disposal Workflow
To ensure both personal safety and environmental responsibility, a systematic approach to the handling and disposal of this compound is necessary. The following workflow provides a step-by-step guide from preparation to final disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
